molecular formula C₁₂H₂₂ClNO₄ B1159856 Tiglylcarnitine Hydrochloride

Tiglylcarnitine Hydrochloride

Cat. No.: B1159856
M. Wt: 279.76
Attention: For research use only. Not for human or veterinary use.
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Description

Tiglylcarnitine Hydrochloride is the ester of carnitine and tiglic acid, provided as a stable salt form for biochemical research. This compound is a significant metabolite in several critical metabolic pathways. Its primary research value lies in its role as a biomarker for inborn errors of metabolism, particularly in studies of mitochondrial β-oxidation defects and branched-chain amino acid catabolism. Tiglylcarnitine has been identified as a key diagnostic marker in conditions such as Short-chain Enoyl-CoA Hydratase 1 (ECHS1) deficiency and mitochondrial acetoacetyl-CoA thiolase (T2) deficiency . ECHS1 deficiency is a severe disorder with manifestations ranging from Leigh syndrome to congenital lactic acidosis, and the detection of elevated tiglylcarnitine in newborn screening can facilitate early diagnosis . Research into these disorders leverages tiglylcarnitine to understand perturbations in valine and isoleucine catabolism . Furthermore, acylcarnitines like tiglylcarnitine are fundamental to cellular energy metabolism, functioning to transport acyl groups across the mitochondrial membrane for β-oxidation, a process essential for maintaining energy homeostasis and free Coenzyme A levels . Beyond its role in classic metabolic diseases, tiglylcarnitine is also investigated in broader metabolic studies, including research on weight loss resistance, where the profiling of acylcarnitines provides insights into systemic metabolic adaptations . This compound is for research use only and is an essential tool for scientists exploring the intricacies of mitochondrial function, metabolic diagnostics, and the biochemical basis of rare genetic disorders.

Properties

Molecular Formula

C₁₂H₂₂ClNO₄

Molecular Weight

279.76

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1-propanaminium Inner Salt Hydrochloride; _x000B_[R-(E)]-3-Carboxy-N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-butenyl)oxy]-1-propanaminium Inner Salt Hydrochloride;  (2R)-[R-(E)]-3-Carboxy-N,

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Tiglylcarnitine Hydrochloride Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglylcarnitine (C5:1 acylcarnitine) is a critical diagnostic metabolite used primarily in the screening of organic acidemias. Structurally, it is the ester of tiglic acid (


-2-methyl-2-butenoic acid) and L-carnitine . Its physiological accumulation is the hallmark of defects in the isoleucine catabolic pathway, specifically beta-ketothiolase deficiency  (mitochondrial acetoacetyl-CoA thiolase deficiency) and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency .

This guide provides an authoritative breakdown of the molecule's discovery, its metabolic origins, and a validated chemical synthesis protocol for producing high-purity Tiglylcarnitine Hydrochloride for use as an analytical standard.

Discovery and Clinical Significance[1][2]

Historical Context

The identification of tiglylcarnitine as a distinct biomarker was a pivotal moment in the application of mass spectrometry to metabolic disease. In 1987 , Millington et al. utilized Fast Atom Bombardment (FAB) and Thermospray LC-MS to analyze urine from patients with beta-ketothiolase deficiency.[1] They successfully differentiated tiglylcarnitine from its isobaric isomer, 3-methylcrotonylcarnitine (associated with 3-methylcrotonyl-CoA carboxylase deficiency).[1] This distinction is crucial because both species present as a C5:1 signal in standard tandem mass spectrometry (MS/MS) screening, yet they represent completely different metabolic blocks.

Metabolic Pathway

Tiglylcarnitine is derived from Tiglyl-CoA , an intermediate in the catabolism of Isoleucine . When the downstream enzyme (beta-ketothiolase) is defective, Tiglyl-CoA accumulates. To rescue the mitochondrial free CoA pool, the carnitine shuttle system converts the acyl-CoA into the corresponding acylcarnitine (Tiglylcarnitine), which is then excreted in urine or accumulates in blood.

Pathway Visualization

The following diagram maps the isoleucine catabolism pathway, highlighting the block leading to Tiglylcarnitine formation.

IsoleucinePath Isoleucine Isoleucine KMV alpha-Keto-beta-methylvalerate Isoleucine->KMV Transamination TiglylCoA Tiglyl-CoA KMV->TiglylCoA BCKAD Complex MHB_CoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MHB_CoA Enoyl-CoA Hydratase Tiglylcarnitine TIGLYLCARNITINE (C5:1) (Diagnostic Marker) TiglylCoA->Tiglylcarnitine Carnitine Acyltransferase (Detoxification Shunt) AcetoacetylCoA 2-Methylacetoacetyl-CoA MHB_CoA->AcetoacetylCoA MHBD (HADH2) AcetylCoA Acetyl-CoA + Propionyl-CoA AcetoacetylCoA->AcetylCoA Beta-Ketothiolase (T2)

Figure 1: Isoleucine catabolism pathway showing the metabolic block (dashed red line) that forces the synthesis of Tiglylcarnitine.

Chemical Synthesis: Technical Protocol

The synthesis of acylcarnitines is generally achieved by acylation of L-carnitine. For Tiglylcarnitine, the Acid Chloride Method is the most robust, offering high yields and simplified purification compared to direct esterification with free acid.

Retrosynthetic Analysis
  • Target: Tiglylcarnitine Hydrochloride.

  • Precursors: L-Carnitine Hydrochloride + Tiglyl Chloride (trans-2-methyl-2-butenoyl chloride).

  • Key Challenge: Preventing hydrolysis of the acid chloride while ensuring complete acylation of the secondary hydroxyl group on carnitine.

Synthesis Workflow Diagram

SynthesisWorkflow TiglicAcid Tiglic Acid Activation Activation (70°C, 2h) TiglicAcid->Activation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Activation LCarnitine L-Carnitine HCl Coupling Acylation (TFA/65°C, 4h) LCarnitine->Coupling TiglylChloride Tiglyl Chloride (Intermediate) TiglylChloride->Coupling Activation->TiglylChloride Purification Precipitation (Ether Wash) Coupling->Purification Product Tiglylcarnitine HCl Purification->Product

Figure 2: Step-by-step synthetic route from Tiglic Acid to Tiglylcarnitine Hydrochloride.

Detailed Experimental Protocol

Safety Note: Thionyl chloride and Trifluoroacetic acid (TFA) are corrosive and toxic. Perform all reactions in a functioning fume hood.

Phase 1: Preparation of Tiglyl Chloride (Activation)

If commercial Tiglyl Chloride is available, skip to Phase 2.

  • Reagents: Mix Tiglic acid (10 mmol, 1.0 g) with Thionyl Chloride (15 mmol, ~1.1 mL).

  • Reaction: Heat the mixture at 70°C for 2–4 hours under anhydrous conditions.

  • Work-up: Remove excess thionyl chloride by evaporation under reduced pressure (rotary evaporator) or nitrogen stream. The residue is the activated acyl chloride.

Phase 2: Acylation of L-Carnitine (Coupling)
  • Solvent System: Prepare a solution of Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA) . Note: TFA is preferred for ease of removal.

  • Dissolution: Dissolve L-Carnitine Hydrochloride (10 mmol, ~1.98 g) in the minimum amount of TFA (~5 mL).

  • Addition: Add the freshly prepared Tiglyl Chloride (from Phase 1) to the L-Carnitine solution.

  • Incubation: Stir the reaction mixture at 65°C for 4 hours .

    • Mechanism:[2][3][4] The acid environment protects the carboxyl group of carnitine while the acyl chloride attacks the secondary hydroxyl group.

  • Monitoring: Monitor reaction progress by TLC or direct infusion MS (looking for m/z 244 for the cation).

Phase 3: Purification and Isolation[5]
  • Precipitation: Cool the reaction mixture to room temperature. Add a large excess (approx. 50 mL) of cold Diethyl Ether or Acetone .

  • Crystallization: The Tiglylcarnitine Hydrochloride will precipitate as a white solid.

  • Washing: Filter the solid and wash 3x with cold ether to remove residual fatty acid and TFA.

  • Drying: Dry the solid under high vacuum to remove trace solvents.

  • Final Form: White hygroscopic powder.

Analytical Validation Data

The following parameters confirm the identity of the synthesized product.

ParameterExpected Value/ObservationMethod
Precursor Ion (MS) m/z 244.2 (M+)ESI-MS (+)
Product Ion (MS/MS) m/z 85.0 (characteristic carnitine backbone)CID Fragmentation
Physical State White crystalline solidVisual
Solubility Highly soluble in Water, Methanol; Insoluble in EtherSolubility Test
1H NMR (D2O) Signals for tiglyl moiety: Methyl doublets/singlets at ~1.8 ppm, Olefinic proton at ~6.8 ppm.400 MHz NMR

Analytical Application in Drug Development & Screening

Newborn Screening (NBS)

In high-throughput screening, Tiglylcarnitine (C5:1) is measured using Flow Injection Analysis (FIA) or LC-MS/MS.

  • Primary Marker For: Beta-Ketothiolase Deficiency (T2 Deficiency).[6]

  • Secondary Marker For: 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency (MHBD).[7]

  • Interference: It is isobaric with 3-methylcrotonylcarnitine (C5:1).

    • differentiation: A second-tier test using LC separation is required to distinguish Tiglylcarnitine (RT ~ X min) from 3-MCC (RT ~ Y min) if the total C5:1 signal is elevated.

Quality Control Standards

For quantitative analysis, Stable Isotope Dilution is mandatory.

  • Internal Standard: Tiglylcarnitine-d3 (methyl-d3) or d9 (trimethyl-d9 on the ammonium).

  • Protocol: The synthesized non-labeled Tiglylcarnitine HCl (from Section 3) serves as the calibrator to generate standard curves against the deuterated internal standard.

References

  • Millington, D. S., Roe, C. R., & Maltby, D. A. (1987). Characterization of new diagnostic acylcarnitines in patients with beta-ketothiolase deficiency and glutaric aciduria type I using mass spectrometry.[1] Biomedical and Environmental Mass Spectrometry, 14(12), 711–716.[1] Link

  • Kuda, O., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis. ChemRxiv. Link

  • Sigma-Aldrich. Synthesis & HILIC/MS Analysis of Acylcarnitines. Technical Bulletin. Link

  • Fukao, T., et al. (2010). The first case of mitochondrial acetoacetyl-CoA thiolase deficiency identified by expanded newborn metabolic screening in Italy. Journal of Inherited Metabolic Disease. Link

  • Squire, R. S. (1991). Synthesis and purification of radioactive fatty acylcarnitines of high specific activity.[8] Analytical Biochemistry, 197(1), 104-107. Link

Sources

Technical Guide: Tiglylcarnitine Hydrochloride in Metabolic Profiling and Isoleucine Catabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglylcarnitine Hydrochloride is the stable salt form of Tiglylcarnitine (C5:1) , a specific acylcarnitine metabolite derived from the catabolism of the branched-chain amino acid Isoleucine . In drug development and clinical diagnostics, it serves not as a therapeutic agent, but as a critical biomarker and analytical standard .

Its primary utility lies in the detection of Beta-Ketothiolase Deficiency (T2 Deficiency) and 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency . This guide details the biochemical mechanism of its formation, its role in mitochondrial detoxification, and the mass spectrometry protocols required for its quantification in biological matrices.

Molecular Identity & Chemical Properties

Tiglylcarnitine is an ester formed between L-carnitine and tiglic acid (trans-2-methyl-2-butenoic acid).[1] The hydrochloride salt is synthesized to ensure stability and solubility for use as an internal standard in analytical chemistry.

PropertyDescription
IUPAC Name (2R)-3-carboxy-N,N,N-trimethyl-2-[(2E)-2-methylbut-2-enoyloxy]propan-1-aminium chloride
Common Abbreviation C5:1 (Acylcarnitine with 5 carbons, 1 double bond)
Molecular Formula C₁₂H₂₂ClNO₄ (HCl salt)
Physiological Role Mitochondrial detoxification product; Transport form of Tiglyl-CoA
Solubility Highly soluble in water and methanol; insoluble in non-polar organic solvents
Stability Hygroscopic; stable at -20°C in solution; sensitive to alkaline hydrolysis

Mechanism of Formation: The Metabolic Block

To understand the "mechanism of action" of Tiglylcarnitine, one must analyze the flux of Isoleucine catabolism . Tiglylcarnitine is not produced in significant quantities under normal physiological conditions. Its accumulation is a mechanistic response to a downstream enzymatic blockade.

The Isoleucine Catabolism Pathway

Isoleucine is degraded in the mitochondrial matrix. The pathway involves transamination, oxidative decarboxylation, and beta-oxidation-like steps.

  • Step 1: Isoleucine is converted to 2-methylbutyryl-CoA .

  • Step 2: 2-methylbutyryl-CoA is dehydrogenated to Tiglyl-CoA by Short-branched-chain acyl-CoA dehydrogenase (SBCAD).

  • Step 3: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA by Enoyl-CoA hydratase.

  • Step 4: This is oxidized to 2-methylacetoacetyl-CoA by MHBD.

  • Step 5: Cleavage by Beta-Ketothiolase (T2) into Acetyl-CoA and Propionyl-CoA.

The Pathogenic Blockade

In patients with Beta-Ketothiolase Deficiency (mutations in ACAT1 gene), Step 5 is blocked. This causes a thermodynamic backup:

  • 2-methylacetoacetyl-CoA accumulates.

  • The equilibrium shifts backward, causing Tiglyl-CoA to accumulate.

  • High levels of Tiglyl-CoA are toxic to the mitochondrial matrix and sequester free Coenzyme A (CoA-SH), which is essential for the TCA cycle.

The Carnitine Shuttle "Escape Valve"

To prevent mitochondrial failure due to CoA depletion (CoA trapping), the cell utilizes Carnitine Acetyltransferase (CrAT) .

  • Mechanism: CrAT catalyzes the transfer of the Tiglyl group from CoA to L-Carnitine.

  • Reaction: Tiglyl-CoA + L-Carnitine ⇌ Tiglylcarnitine + CoA-SH

  • Result: Free CoA is regenerated (allowing the TCA cycle to continue), and Tiglylcarnitine is exported from the mitochondria into the blood, where it serves as a diagnostic marker.

Pathway Visualization

The following diagram illustrates the isoleucine pathway, the enzymatic block, and the shunting mechanism that generates Tiglylcarnitine.

IsoleucinePath Iso Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto Transaminase MB_CoA 2-Methylbutyryl-CoA Keto->MB_CoA BCKAD Complex Tiglyl_CoA Tiglyl-CoA (Accumulates in Block) MB_CoA->Tiglyl_CoA SBCAD MH_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->MH_CoA Enoyl-CoA Hydratase TiglylCarn Tiglylcarnitine (C5:1) (Diagnostic Marker) Tiglyl_CoA->TiglylCarn Carnitine Acetyltransferase (CrAT) (Detoxification Shunt) MA_CoA 2-Methylacetoacetyl-CoA MH_CoA->MA_CoA MHBD Products Acetyl-CoA + Propionyl-CoA MA_CoA->Products Beta-Ketothiolase (T2) BLOCKED in Deficiency Carnitine L-Carnitine Carnitine->TiglylCarn

Caption: Metabolic pathway of Isoleucine showing the enzymatic block at Beta-Ketothiolase (T2) and the compensatory formation of Tiglylcarnitine via CrAT.

Analytical Mechanism: Mass Spectrometry

In research and clinical settings, Tiglylcarnitine Hydrochloride is used to calibrate Tandem Mass Spectrometry (MS/MS) assays.

Principle of Detection (Flow Injection Analysis)
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion: Tiglylcarnitine forms a positively charged molecular ion

    
    .
    
  • Fragmentation: Upon collision-induced dissociation (CID), acylcarnitines characteristically lose the trimethylamine group or generate a specific fragment at m/z 85 (the carnitine backbone).

  • Differentiation: C5:1 represents both Tiglylcarnitine and 3-methylcrotonylcarnitine . These are isobaric (same mass). To distinguish them, chromatographic separation (UPLC) is required, as standard flow-injection MS/MS cannot separate isomers.

MS/MS Workflow Visualization

MS_Workflow Sample Dried Blood Spot (Patient Sample) Extract Extraction (Methanol + Internal Std) Sample->Extract Deriv Derivatization (Butanol/HCl) Extract->Deriv ESI ESI Source (Positive Mode) Deriv->ESI Q1 Q1: Select Precursor (m/z ~300 for butyl ester) ESI->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3: Detect Fragment (m/z 85) Collision->Q3

Caption: Workflow for acylcarnitine analysis using Tandem Mass Spectrometry (MS/MS) with butylation derivatization.

Experimental Protocols

Note: This protocol describes the quantification of Tiglylcarnitine in plasma or Dried Blood Spots (DBS).

Reagents Preparation
  • Internal Standard (IS): Dissolve deuterated Tiglylcarnitine-d3 HCl in methanol to a concentration of 10 µmol/L.

  • Extraction Solvent: Methanol containing the IS working solution.

  • Derivatizing Agent: 3N HCl in n-Butanol.

Extraction and Derivatization Workflow

This method utilizes the Butylester Derivatization technique to increase sensitivity.

StepActionCritical Control Point
1. Punch Punch a 3.2 mm disk from the DBS card into a 96-well plate.Ensure the blood spot is fully saturated and dry.
2. Extract Add 100 µL of Extraction Solvent (with IS). Shake for 20 mins.The IS accounts for extraction efficiency and matrix effects.
3. Transfer Transfer supernatant to a fresh plate. Evaporate to dryness under N₂ gas (40°C).Complete dryness is essential for the derivatization reaction.
4. Derivatize Add 50 µL of 3N HCl in n-Butanol . Incubate at 65°C for 15 mins.Converts Tiglylcarnitine to Tiglylcarnitine-butyl ester . Increases ionization efficiency.
5. Dry Evaporate to dryness again under N₂ gas.Removes excess HCl which can damage the MS source.
6. Reconstitute Dissolve residue in 100 µL Mobile Phase (80:20 Acetonitrile:Water).Ready for injection.
Data Analysis
  • Calculation: Concentration is calculated using the ratio of the analyte peak area to the internal standard peak area.

    
    
    
  • Interpretation:

    • Normal Range: < 0.6 µmol/L (varies by lab).[2]

    • Elevated: Suggests Beta-Ketothiolase Deficiency or 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency.

References

  • OMIM Entry 203750. Beta-Ketothiolase Deficiency. Online Mendelian Inheritance in Man. Available at: [Link]

  • Smith, E. H., & Matern, D. (2010).[3] Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics.[3] Available at: [Link]

  • Violante, S., et al. (2013). Carnitine acetyltransferase (CrAT) and mitochondrial metabolism.[1][4][5] The FASEB Journal. (Contextual grounding for CrAT mechanism).

  • PubChem Compound Summary. Tiglylcarnitine.[1] National Center for Biotechnology Information. Available at: [Link]

  • American College of Medical Genetics (ACMG). Newborn Screening ACT Sheet: Beta-Ketothiolase Deficiency. Available at: [Link]

Sources

Technical Deep Dive: Tiglylcarnitine Hydrochloride in Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Mechanism of Action, Diagnostic Utility, and Experimental Protocols

Executive Summary: The "Rescue Metabolite" Hypothesis

In the landscape of mitochondrial organic acidemias, Tiglylcarnitine (C5:1) occupies a critical dual role: it is both a definitive diagnostic biomarker and a physiological "rescue metabolite." Unlike long-chain acylcarnitines (e.g., palmitoylcarnitine), which act as amphiphilic detergents that directly disrupt mitochondrial membranes and uncouple oxidative phosphorylation, Tiglylcarnitine represents a cellular defense mechanism.

Its formation is catalyzed by Carnitine Acetyltransferase (CRAT) to relieve the mitochondrial matrix of Tiglyl-CoA , a toxic intermediate that accumulates during defects in isoleucine catabolism (specifically Beta-Ketothiolase deficiency). By converting the CoA-ester to a carnitine-ester, the mitochondrion regenerates free Coenzyme A (CoA-SH), preventing the "CoA Trap" that would otherwise stall the TCA cycle and lethal bioenergetic failure.

This guide details the biochemical causality of Tiglylcarnitine accumulation, its distinction from isomeric acylcarnitines, and validated LC-MS/MS protocols for its quantification in research and clinical settings.

The Biochemical Engine: Isoleucine Catabolism & CoA Trapping

To understand the role of Tiglylcarnitine, one must map the catabolic bottleneck. The dysfunction arises not from Tiglylcarnitine itself, but from the upstream blockade of Mitochondrial Acetoacetyl-CoA Thiolase (T2) or 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) .[1]

The "CoA Trap" Mechanism

When T2 is deficient, 2-Methylacetoacetyl-CoA cannot be cleaved into Acetyl-CoA and Propionyl-CoA.[1] This thermodynamic backlog causes the reversible upstream enzyme (Enoyl-CoA Hydratase) to accumulate Tiglyl-CoA .[1]

  • The Toxicity: High levels of Tiglyl-CoA inhibit the Pyruvate Dehydrogenase Complex (PDH) and Alpha-Ketoglutarate Dehydrogenase , effectively shutting down aerobic respiration.

  • The Rescue: The mitochondrial carnitine system exports the acyl group. Tiglyl-CoA + Carnitine

    
     Tiglylcarnitine + CoA-SH.[1] This restores the free CoA pool, allowing the TCA cycle to limp forward, albeit with reduced efficiency.
    
Pathway Visualization

The following diagram illustrates the metabolic block and the diversion toward Tiglylcarnitine synthesis.

IsoleucinePathway cluster_enzymes Iso L-Isoleucine KMV Alpha-Keto-Beta-Methylvalerate Iso->KMV Transamination TigCoA Tiglyl-CoA (Toxic Intermediate) KMV->TigCoA Decarboxylation (BCKDH) MHHCoA 2-Methyl-3-Hydroxybutyryl-CoA TigCoA->MHHCoA Hydration (Enoyl-CoA Hydratase) TigCarn Tiglylcarnitine (C5:1) (Biomarker/Export) TigCoA->TigCarn Acyl group transfer (Restores Free CoA) MAACoA 2-Methylacetoacetyl-CoA MHHCoA->MAACoA Dehydrogenation (MHBD) Acetyl Acetyl-CoA + Propionyl-CoA (Energy Production) MAACoA->Acetyl Thiolysis BCKDH BCKDH Complex ACADSB Short/Branched Chain ACAD (SBCAD) CRAT Carnitine Acetyltransferase (CRAT) CRAT->TigCoA T2 Beta-Ketothiolase (T2) BLOCKADE T2->MAACoA Deficiency inhibits this step

Caption: The Isoleucine Catabolism pathway showing the T2 blockade (red dashed line) leading to Tiglyl-CoA accumulation and its subsequent conversion to Tiglylcarnitine (yellow) to regenerate free CoA.

Diagnostic & Analytical Methodologies

Tiglylcarnitine (C5:1) is isobaric with 3-Methylcrotonylcarnitine (associated with 3-MCC deficiency).[1] Differentiating these isomers is critical for accurate diagnosis. In research settings, Tiglylcarnitine Hydrochloride is used as the reference standard for these assays.

LC-MS/MS Quantification Protocol

This protocol uses a "dilute-and-shoot" method or solid-phase extraction (SPE) to quantify Tiglylcarnitine in plasma or cell culture media.[1]

Reagents:

  • Standard: Tiglylcarnitine Hydrochloride (High purity >98%).[1]

  • Internal Standard: d9-Isovalerylcarnitine or d3-Tiglylcarnitine.[1]

  • Mobile Phase A: 99.9% Water / 0.1% Formic Acid.[1]

  • Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid.[1]

Step-by-Step Workflow:

  • Sample Prep: Aliquot 10

    
    L of plasma/media. Add 100 
    
    
    
    L of Methanol containing Internal Standard (IS).[1]
  • Precipitation: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 80

    
    L of supernatant to an autosampler vial.
    
  • Chromatography (Critical for Isomer Separation):

    • Column: Pentafluorophenyl (PFP) or C18 with high aqueous stability.[1]

    • Gradient: Isocratic hold at high aqueous (e.g., 90% A) may be required to separate C5 isomers, or a slow gradient from 5% B to 50% B over 10 minutes.

  • Mass Spectrometry (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tiglylcarnitine 300.2 85.1 3020
d3-Internal Std 303.2 85.1 3020

Note: The product ion at m/z 85.1 corresponds to the characteristic backbone of the carnitine moiety.

Experimental Workflow: Assessing Mitochondrial Flux

To determine if Tiglylcarnitine accumulation is driving dysfunction or merely reflecting it, researchers utilize Stable Isotope Flux Analysis .[1] This experiment tracks the flow of


C-labeled Isoleucine through the mitochondrial matrix.[1]
Rationale

If the T2 enzyme is blocked, the flux of


C-Isoleucine into the TCA cycle (measured as 

CO

or labeled Glutamate) will be blunted, while the incorporation of label into Tiglylcarnitine will be significantly elevated compared to wild-type controls.
Flux Analysis Workflow

The following Graphviz diagram outlines the experimental logic for verifying the functional block.

FluxWorkflow Start Patient Fibroblasts (or CRISPR KO Cells) Media Incubation Media: [U-13C]-Isoleucine + L-Carnitine (100uM) Start->Media Incubation Incubation (24h @ 37°C) Media->Incubation Split Sample Splitting Incubation->Split PathA A: Media Extraction (Acylcarnitines) Split->PathA Supernatant PathB B: Cell Lysate (TCA Intermediates) Split->PathB Pellet AnalysisA LC-MS/MS Analysis Target: [13C]-Tiglylcarnitine PathA->AnalysisA AnalysisB GC-MS Analysis Target: [13C]-Glutamate/CO2 PathB->AnalysisB Result Data Integration: High C5:1 Flux + Low TCA Flux = CONFIRMED BLOCK AnalysisA->Result Increased M+5 Signal AnalysisB->Result Decreased Enrichment

Caption: Experimental workflow using stable isotope tracing to confirm the metabolic block. High enrichment of 13C in Tiglylcarnitine coupled with low TCA cycle enrichment confirms the specific enzymatic defect.

Technical Considerations for Tiglylcarnitine Hydrochloride[1][2][3]

When using Tiglylcarnitine Hydrochloride (CAS: 64681-36-3) as a reagent:

  • Solubility: Highly soluble in water (>50 mg/mL).[1] Stock solutions (e.g., 10 mM) should be prepared in water or PBS.[1]

  • Stability: The ester bond is sensitive to alkaline hydrolysis.[1] Avoid pH > 7.5 during storage or extraction.[1] Acidic extraction (0.1% Formic Acid) is preferred to maintain integrity.[1]

  • Stereochemistry: The physiological form is L-Tiglylcarnitine .[1] Ensure the reagent is the L-isomer, as D-carnitine derivatives can competitively inhibit carnitine transporters (OCTN2).[1]

References

  • Fukao, T., et al. (2010).[1] Beta-ketothiolase deficiency (T2 deficiency): An update. Journal of Inherited Metabolic Disease.[1]

  • Sauer, S., et al. (2008).[1] Impact of short- and medium-chain organic acids, acylcarnitines, and acyl-CoAs on mitochondrial energy metabolism.[2] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1]

  • Smith, S.J., et al. (2021).[1][3] LC-MS/MS method for the quantification of acylcarnitines in plasma and dried blood spots.[1] Clinical Mass Spectrometry.[1]

  • Violante, S., et al. (2013).[1] Substrate-specific strategies for the study of mitochondrial fatty acid oxidation disorders.[1] Journal of Inherited Metabolic Disease.[1]

  • Ramsay, R.R., et al. (2001).[1] The role of the carnitine system in peroxisomal fatty acid oxidation. American Journal of the Medical Sciences.[1]

Sources

Biochemical properties of Tiglylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Biochemical Profile, Metabolic Significance, and Analytical Protocols

Executive Summary

Tiglylcarnitine (C5:1 acylcarnitine) is a specific ester of L-carnitine and tiglic acid (trans-2-methyl-2-butenoic acid). Biologically, it serves as a critical diagnostic biomarker for defects in isoleucine catabolism, most notably Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency) .

While routine newborn screening (NBS) often detects "C5:1" via flow-injection mass spectrometry, this signal is isobaric with 3-methylcrotonylcarnitine (3-MCC). Consequently, distinguishing Tiglylcarnitine from its isomers via chromatographic separation is a mandatory second-tier test to prevent misdiagnosis. This guide details the physicochemical properties, metabolic pathways, and validated LC-MS/MS protocols for the specific identification and quantification of Tiglylcarnitine.

Physicochemical Specifications

Tiglylcarnitine Hydrochloride is the hydrochloride salt form, preferred in research and analytical standards due to its enhanced stability and solubility compared to the zwitterionic inner salt.

PropertySpecification
Chemical Name L-Tiglylcarnitine Hydrochloride
IUPAC Name (2R)-3-carboxy-N,N,N-trimethyl-2-[(2E)-2-methylbut-2-enoyloxy]propan-1-aminium chloride
Molecular Formula C₁₂H₂₂ClNO₄ (HCl salt) / C₁₂H₂₁NO₄ (Inner salt)
Molecular Weight ~279.76 g/mol (HCl salt) / 243.30 g/mol (Inner salt)
CAS Number 162067-53-8 (Inner salt) / Varies by supplier for HCl
Solubility Highly soluble in water (>50 mg/mL), Methanol, and Ethanol.[1]
Appearance White to off-white hygroscopic crystalline powder.
Stability Stable at -20°C for >2 years in solid form.[2] Aqueous solutions are prone to hydrolysis at pH > 7.[2]0.
Metabolic Context & Pathophysiology

To understand the utility of Tiglylcarnitine, one must map its origin in the Isoleucine Catabolism Pathway .

The Metabolic Block

In a healthy state, Isoleucine is catabolized into Acetyl-CoA and Propionyl-CoA. A critical intermediate in this pathway is 2-Methylacetoacetyl-CoA , which is cleaved by the enzyme Beta-Ketothiolase (ACAT1/T2) .

In patients with Beta-Ketothiolase Deficiency, this enzyme is defective.[3] Consequently:

  • 2-Methylacetoacetyl-CoA accumulates and is reversibly converted back to Tiglyl-CoA .

  • To relieve mitochondrial CoA trapping, the accumulated Tiglyl-CoA is conjugated with L-carnitine by carnitine acyltransferase.

  • This forms Tiglylcarnitine , which is exported from the mitochondria into the plasma and urine.

Pathway Visualization

The following diagram illustrates the specific block leading to Tiglylcarnitine accumulation.

IsoleucinePath Iso L-Isoleucine Keto 2-Keto-3-methylvalerate Iso->Keto Transamination MethylBut 2-Methylbutyryl-CoA Keto->MethylBut BCKDH Complex TiglylCoA Tiglyl-CoA MethylBut->TiglylCoA ACADSB MOHCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MOHCoA Hydratase TiglylCar Tiglylcarnitine (C5:1) (Accumulated Biomarker) TiglylCoA->TiglylCar Carnitine Acyltransferase (Detoxification Shunt) MAACoA 2-Methylacetoacetyl-CoA MOHCoA->MAACoA Dehydrogenase AcetylProp Acetyl-CoA + Propionyl-CoA MAACoA->AcetylProp Beta-Ketothiolase (T2) (BLOCK HERE)

Figure 1: Mechanism of Tiglylcarnitine accumulation in Beta-Ketothiolase Deficiency. The metabolic block at T2 forces the pathway backward, shunting Tiglyl-CoA into Tiglylcarnitine.

Analytical Methodology: LC-MS/MS Protocol

Critical Note on Isomers: Standard Flow-Injection Analysis (FIA-MS/MS) cannot distinguish Tiglylcarnitine from 3-Methylcrotonylcarnitine (3-MCC) . Both share the same precursor mass and product ions.

  • Tiglylcarnitine: Marker for Beta-Ketothiolase Deficiency.[4]

  • 3-MCC: Marker for 3-Methylcrotonyl-CoA Carboxylase Deficiency.[4] Chromatographic separation is required for differential diagnosis. [5][6][7]

Experimental Workflow

The following protocol utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) to separate these isomers.

1. Sample Preparation (Dried Blood Spots - DBS)

  • Punch: Punch a 3.2 mm disc from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Methanol containing isotopically labeled internal standards (IS).

    • Recommended IS: d9-Isovalerylcarnitine (or d3-Octanoylcarnitine if C5-specific IS is unavailable).

  • Incubation: Shake at room temperature for 20 minutes.

  • Transfer: Transfer supernatant to a fresh plate.

  • Evaporation: Dry under nitrogen flow at 40°C.

  • Reconstitution: Reconstitute in 50 µL of Mobile Phase A/B (80:20).

2. LC-MS/MS Conditions

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Provides hydrophobic selectivity to separate C5:1 isomers.
Mobile Phase A Water + 0.1% Formic AcidProtonation source for positive mode ESI.
Mobile Phase B Acetonitrile/Methanol (50:50) + 0.1% Formic AcidOrganic modifier for gradient elution.
Gradient 5% B to 60% B over 8 minutesSlow gradient required to resolve Tiglylcarnitine from 3-MCC.
Flow Rate 0.4 mL/minOptimal for electrospray ionization efficiency.
Ionization ESI Positive ModeQuaternary ammonium of carnitine ionizes readily.
MRM Transition 244.2 → 85.1 (Quantifier)85 m/z is the characteristic fragment of the carnitine backbone.
Analytical Workflow Diagram

LCMSWorkflow cluster_isomers Isomer Separation Sample DBS Sample (3.2mm Punch) Extract Extraction (MeOH + Internal Std) Sample->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM 244->85) LC->MS Data Data Analysis (Isomer Resolution) MS->Data Iso1 Tiglylcarnitine (RT: ~4.2 min) Data->Iso1 Iso2 3-MCC (RT: ~4.5 min)

Figure 2: Step-by-step LC-MS/MS workflow emphasizing the critical chromatographic separation of C5:1 isomers.

Handling and Stability Guidelines

For researchers handling Tiglylcarnitine Hydrochloride reference standards:

  • Hygroscopicity: The HCl salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

  • Stock Solutions: Prepare primary stock solutions (e.g., 1 mg/mL) in Methanol . Avoid water for long-term storage of stocks, as acylcarnitines can slowly hydrolyze in aqueous solution, especially if pH drifts.

  • Storage:

    • Solid: -20°C (Stable >2 years).

    • Methanol Stock: -20°C (Stable >1 year).

    • Working Solution (Aqueous): Prepare fresh or use within 24 hours at 4°C.

References
  • Human Metabolome Database (HMDB). Metabocard for Tiglylcarnitine (HMDB0000727). [Link][8]

  • Fukao, T., et al. (2010). Beta-ketothiolase deficiency (T2 deficiency): An update. Journal of Inherited Metabolic Disease. [Link]

  • Millington, D. S., et al. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Clinical Chemistry.[1][5][9] [Link]

  • Forny, P., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[6] [Link]

  • PubChem. Tiglylcarnitine Compound Summary. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Development & Oncometabolism Research

Executive Summary

Tiglylcarnitine Hydrochloride (C5:1-L-carnitine HCl) is the stable salt form of tiglylcarnitine, a short-chain acylcarnitine derived from the catabolism of isoleucine . While historically categorized as a marker for rare inborn errors of metabolism (e.g., beta-ketothiolase deficiency), emerging research in oncometabolism has repositioned this molecule as a critical biomarker for Branched-Chain Amino Acid (BCAA) flux in malignant melanoma.

Melanoma cells frequently exhibit metabolic reprogramming, specifically the upregulation of BCAT1 (Branched-chain amino acid transaminase 1), to fuel the TCA cycle and macromolecule synthesis. This whitepaper elucidates the mechanistic link between aberrant isoleucine metabolism and tiglylcarnitine accumulation, provides validated LC-MS/MS protocols for its quantification, and outlines experimental frameworks for its use in pre-clinical drug development.

Biochemical Mechanism: The Isoleucine-Melanoma Axis

The Metabolic Pathway

Tiglylcarnitine is not a random byproduct; it is a specific intermediate in the mitochondrial oxidation of isoleucine. In healthy tissue, isoleucine is converted to acetyl-CoA and propionyl-CoA. However, in melanoma, the high demand for anaplerotic substrates leads to a "spillover" effect where intermediates like Tiglyl-CoA are converted to acylcarnitines for export or buffering.

Key Driver: Overexpression of BCAT1 in metastatic melanoma correlates with invasiveness. This enzyme drives the first step of BCAA breakdown. When flux exceeds the capacity of downstream enzymes (or when metabolic flexibility is required), Tiglyl-CoA is transesterified to Tiglylcarnitine by Carnitine Acetyltransferase (CRAT) or Carnitine O-Octanoyltransferase (CROT) .

Pathway Visualization

The following diagram illustrates the specific generation of Tiglylcarnitine from Isoleucine within the mitochondrial matrix of a melanoma cell.

Isoleucine_Catabolism Isoleucine L-Isoleucine (Cytosol) KMV α-keto-β-methylvalerate Isoleucine->KMV Transamination BCAT1 Enzyme: BCAT1 (Upregulated in Melanoma) BCAT1->KMV Catalysis TiglylCoA Tiglyl-CoA (Mitochondria) KMV->TiglylCoA Decarboxylation (BCKDH) Tiglylcarnitine Tiglylcarnitine (Accumulates) TiglylCoA->Tiglylcarnitine Acyl-transfer CRAT Enzyme: CRAT/CROT CRAT->Tiglylcarnitine Plasma Plasma Circulation (Biomarker Detection) Tiglylcarnitine->Plasma Export (SLC22A5/OCTN2)

Figure 1: The Isoleucine-Tiglylcarnitine axis. BCAT1 upregulation drives flux, leading to Tiglylcarnitine export.

Technical Utility in Drug Development

Why Tiglylcarnitine Hydrochloride?

For experimental use, the Hydrochloride (HCl) salt is preferred over the inner salt (zwitterion) due to:

  • Solubility: Enhanced aqueous solubility for cell culture media formulation (up to 50 mM in H2O).

  • Stability: Improved shelf-life and resistance to hygroscopicity during weighing/handling.

  • Stoichiometry: Precise molar mass (281.78 g/mol for HCl salt vs. 243.32 g/mol for free base) ensures accurate standard curve preparation in quantitative mass spectrometry.

Biomarker Applications[2][3][4][5][6][7][8][9]
  • Patient Stratification: High plasma tiglylcarnitine levels may identify melanoma patients with hyperactive BCAA metabolism who are more likely to respond to BCAT1 inhibitors or metabolic uncouplers.

  • PD Readout: In xenograft models, a reduction in plasma tiglylcarnitine following treatment with a metabolic inhibitor serves as a proximal pharmacodynamic (PD) marker of target engagement.

Analytical Methodology: LC-MS/MS Quantification

To validate Tiglylcarnitine as a biomarker, precise quantification is required. The following protocol differentiates Tiglylcarnitine (C5:1) from its isobaric isomer, 3-methylcrotonylcarnitine.[1][2]

Protocol: Targeted Acylcarnitine Profiling

Objective: Quantify Tiglylcarnitine in plasma or cell lysate.

Reagents:

  • Standard: Tiglylcarnitine HCl (Sigma/Cayman).

  • Internal Standard: d3-Tiglylcarnitine or d9-L-Carnitine.

  • Derivatization Agent: 3M HCl in n-Butanol (for butyl esterification).

Step-by-Step Workflow:

  • Extraction:

    • Aliquot 20 µL plasma/lysate.

    • Add 200 µL Methanol containing Internal Standard.

    • Vortex 30s, Centrifuge 10 min @ 14,000 x g (4°C) to precipitate proteins.

    • Transfer supernatant to a clean vial and evaporate to dryness under N2 gas (45°C).

  • Derivatization (Crucial for Sensitivity):

    • Add 100 µL 3M HCl in n-Butanol .

    • Incubate at 65°C for 15 minutes. (Converts carboxyl groups to butyl esters, increasing ionization efficiency).

    • Evaporate to dryness under N2.

    • Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Tiglylcarnitine-Butyl Ester: m/z 300.2 → 85.1 (Quantifier).

      • Note: The fragment m/z 85.1 corresponds to the carnitine backbone.

Analytical Workflow Diagram

LCMS_Workflow Sample Plasma/Lysate (20 µL) Precip Protein Precip (MeOH + IS) Sample->Precip Dry1 Evaporate (N2 Gas) Precip->Dry1 Deriv Butylation (HCl/BuOH, 65°C) Dry1->Deriv Dry2 Evaporate (N2 Gas) Deriv->Dry2 Recon Reconstitute (ACN:H2O) Dry2->Recon LCMS LC-MS/MS (MRM 300.2 -> 85.1) Recon->LCMS

Figure 2: Butyl-ester derivatization workflow for high-sensitivity acylcarnitine detection.

Experimental Frameworks for Researchers

Experiment A: In Vitro Metabolic Flux Analysis

Hypothesis: Melanoma cells (e.g., A375, SK-MEL-28) will secrete higher levels of Tiglylcarnitine under metabolic stress compared to normal melanocytes.

  • Setup: Culture A375 cells in DMEM.

  • Challenge: Treat with BCAT1 inhibitor (e.g., gabapentin - off-target proxy, or specific siRNA).

  • Readout: Collect media at 0, 12, 24h. Perform LC-MS/MS (Section 4.1).

  • Expected Result: BCAT1 inhibition should decrease Tiglylcarnitine efflux, validating the pathway source.

Experiment B: In Vivo Xenograft Profiling

Hypothesis: Plasma Tiglylcarnitine correlates with tumor burden.

  • Model: NSG mice implanted with patient-derived melanoma xenografts (PDX).

  • Sampling: Longitudinal tail vein blood collection (Weekly).

  • Analysis: Correlate tumor volume (mm³) with plasma Tiglylcarnitine concentration (µM).

  • Control: Non-tumor bearing mice (Background levels of C5:1 are typically low, <0.5 µM).

Data Presentation Standards

When publishing data regarding Tiglylcarnitine, ensure the following metadata is reported to satisfy reproducibility standards (E-E-A-T):

ParameterRequirementRationale
Isomer Separation Chromatogram showing separation of C5:1 (Tiglyl) vs C5:1 (3-Methylcrotonyl)These isomers have identical mass but different biological origins (Isoleucine vs Leucine).
Internal Standard Deuterated analog utilized (e.g., d3-C5)Essential to correct for matrix effects in plasma.
Salt Form Specify "Hydrochloride" in reagentsEnsures accurate molarity calculations.
Limit of Quantitation < 0.05 µMEndogenous levels can be low; high sensitivity is required.

References

  • Sheen, J.H., et al. (2011).[3] "Defective regulation of autophagy upon leucine deprivation reveals a targetable liability of human melanoma cells in vitro and in vivo." Cancer Cell, 19(5), 613-628. (Contextualizes BCAA/Leucine metabolism in melanoma).

  • Fukao, T., et al. (2003). "The mitochondrial acetoacetyl-CoA thiolase (T2) deficiency in Japanese patients: Urinary organic acid and blood acylcarnitine profiles." Journal of Inherited Metabolic Disease, 26(5), 423-431. (Establishes Tiglylcarnitine as a marker of isoleucine flux blocks).
  • Miesfeld, J.B., et al. (2015). "Metabolic profiling reveals specific metabolic requirements for melanoma tumor growth." Pigment Cell & Melanoma Research. (Links metabolic profiling to melanoma progression).

Sources

Endogenous Sources and Regulation of Tiglylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the endogenous origins, regulatory mechanisms, and analytical quantification of Tiglylcarnitine, with specific focus on the application of its Hydrochloride salt as a reference standard.

Technical Guide for Research & Development

Executive Summary

Tiglylcarnitine (C5:1) is a short-chain acylcarnitine derivative of tiglic acid (trans-2-methyl-2-butenoic acid). Endogenously, it functions as a critical transport metabolite in the catabolism of Isoleucine . Its accumulation is a pathognomonic biomarker for defects in mitochondrial


-oxidation, specifically Beta-Ketothiolase (T2) Deficiency  and 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (2M3HBD) Deficiency .

While the endogenous molecule exists as a zwitterion, Tiglylcarnitine Hydrochloride is the stable salt form utilized as the primary reference standard for quantitative LC-MS/MS assays. This guide delineates the biochemical causality of its formation, the physiological logic governing its regulation, and the validated protocols for its quantification.

Part 1: Biochemical Origin & Synthesis

The Isoleucine Catabolism Pathway

Tiglylcarnitine is not synthesized de novo as a primary product but is generated as a secondary metabolite during the catabolism of the branched-chain amino acid L-Isoleucine.

  • Transamination: L-Isoleucine is first transaminated to

    
    -keto- 
    
    
    
    -methylvalerate.
  • Decarboxylation: This intermediate undergoes oxidative decarboxylation by the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) complex to form Tiglyl-CoA .
    
  • Carnitine Conjugation: To buffer the mitochondrial Acyl-CoA/CoA pool, Tiglyl-CoA is converted to Tiglylcarnitine via the enzyme Carnitine Acetyltransferase (CrAT) .

Enzymatic Specificity (CrAT vs. COT)

While Carnitine Palmitoyltransferase (CPT) handles long-chain fatty acids, the conversion of short-chain and branched-chain acyl-CoAs (C2–C5) is primarily catalyzed by Carnitine Acetyltransferase (CrAT) .[1] CrAT is located in the mitochondrial matrix and facilitates the reversible transfer of the tiglyl moiety from Coenzyme A to L-Carnitine, allowing the acyl group to exit the mitochondrion if downstream catabolism is blocked.

Pathway Visualization

The following diagram illustrates the metabolic flux from Isoleucine to Tiglylcarnitine.

Isoleucine_Pathway Isoleucine L-Isoleucine KetoValerate alpha-keto-beta-methylvalerate Isoleucine->KetoValerate Transamination Isoleucine->KetoValerate BCAT TiglylCoA Tiglyl-CoA (Mitochondrial Matrix) KetoValerate->TiglylCoA Decarboxylation (BCKDH) Tiglylcarnitine Tiglylcarnitine (C5:1) (Exported to Plasma) TiglylCoA->Tiglylcarnitine Reversible Conjugation TiglylCoA->Tiglylcarnitine CrAT AcetylCoA Acetyl-CoA + Propionyl-CoA TiglylCoA->AcetylCoA Beta-Oxidation Flux TiglylCoA->AcetylCoA Blocked in T2 Deficiency BCAT BCAT BCKDH BCKDH Complex ACADSB ACADSB (Short/Branched Chain AD) CrAT Carnitine Acetyltransferase (CrAT) T2 Beta-Ketothiolase (ACAT1)

Caption: Metabolic pathway showing the generation of Tiglylcarnitine from Isoleucine via Tiglyl-CoA and CrAT.

Part 2: Physiological Regulation & Pathology

Regulatory Mechanisms

The concentration of endogenous Tiglylcarnitine is tightly regulated by three vectors:

  • Precursor Flux: High dietary intake of isoleucine directly increases Tiglyl-CoA availability.

  • Mitochondrial CoA Trapping: Under normal conditions, Tiglyl-CoA is rapidly processed by enoyl-CoA hydratase and beta-ketothiolase. When these enzymes are inhibited (or genetically defective), the mitochondrial matrix accumulates Tiglyl-CoA. To prevent CoA depletion (which would halt the TCA cycle), CrAT converts Tiglyl-CoA to Tiglylcarnitine, which is then exported to the cytosol and blood.

  • Carnitine Availability: Adequate free carnitine (C0) is required for this detoxification. Secondary carnitine deficiency can artificially lower Tiglylcarnitine levels, masking a metabolic block.

Pathological Significance

Elevated plasma C5:1 is the primary diagnostic marker for:

  • Beta-Ketothiolase Deficiency (T2): A block in the conversion of 2-methylacetoacetyl-CoA to propionyl-CoA/acetyl-CoA causes upstream accumulation of Tiglyl-CoA.

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (2M3HBD) Deficiency: A rare X-linked disorder affecting isoleucine catabolism.

Part 3: Analytical Quantification

The Role of Tiglylcarnitine Hydrochloride

In the laboratory, Tiglylcarnitine Hydrochloride is the exogenous reagent used to create calibration curves.

  • Endogenous Form: Tiglylcarnitine (Zwitterion).

  • Standard Form: Tiglylcarnitine HCl (Salt).

  • Stoichiometry: When preparing standards, the molecular weight difference must be accounted for.

    • MW Tiglylcarnitine (C12H21NO4): ~243.3 g/mol

    • MW Tiglylcarnitine HCl (C12H21NO4·HCl): ~279.8 g/mol

LC-MS/MS Protocol (Butyl Ester Derivatization)

The "Gold Standard" for acylcarnitine analysis uses acid-catalyzed butylation to enhance sensitivity and standardize ionization.

Reagents:

  • 3N HCl in n-Butanol.

  • Internal Standard: d9-Tiglylcarnitine (or d3-C5 as surrogate).

  • Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.

Workflow:

  • Extraction: Spot 3.2 mm dried blood spot (DBS) or 10 µL plasma into a well plate. Add methanol containing Internal Standard. Shake 20 min.

  • Drying: Evaporate supernatant under Nitrogen (40°C).

  • Derivatization: Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 mins.

  • Final Drying: Evaporate excess reagent under Nitrogen.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase.

  • Analysis: Flow Injection Analysis (FIA) or LC separation.

MRM Transitions (Quantitative Data)

The following transitions are critical for selective detection. Note the mass shift due to butylation (+56 Da).[2]

Analyte FormPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Notes
Tiglylcarnitine (Butyl Ester) 300.2 m/z 85.1 m/z 25-30Standard Clinical Method
Tiglylcarnitine (Free Acid) 244.2 m/z 85.1 m/z 20-25Research/Non-derivatized
Internal Standard (d9-C5) 311.2 m/z 85.1 m/z 25-30For Butyl Ester Method

Table 1: Mass Spectrometry transitions for Tiglylcarnitine quantification.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample (Plasma/DBS) Extraction MeOH Extraction + Internal Std Sample->Extraction Protein Ppt Deriv Butylation (3N HCl/BuOH, 65°C) Extraction->Deriv Supernatant Dry Down MS LC-MS/MS (Q1: 300.2 -> Q3: 85.1) Deriv->MS Reconstitution Data Quantification (µmol/L) MS->Data Ratio vs IS

Caption: Step-by-step analytical workflow for Tiglylcarnitine quantification using butyl ester derivatization.

Part 4: Reference Ranges & Interpretation

Interpretation of C5:1 levels requires context, particularly age and nutritional status.

  • Healthy Neonates (DBS): < 0.6 µM (Typical cutoff, varies by lab).

  • Beta-Ketothiolase Deficiency: > 1.0 µM (Often accompanied by elevated C5:1/C5OH ratio).

  • False Positives: Can occur during catabolic stress or high protein intake in carriers.

Self-Validating Check: If C5:1 is elevated, check C5OH (3-hydroxy-isovalerylcarnitine) .

  • High C5:1 + Normal C5OH = Suggests Beta-Ketothiolase Deficiency.

  • High C5:1 + High C5OH = Suggests 2M3HBD Deficiency or secondary interference.

References

  • Mechanism of Acylcarnitine Formation: Ramsay, R. R., et al. "Carnitine acyltransferases: Structure, function, and regulation." Journal of Biological Chemistry. Link

  • Isoleucine Catabolism Pathway: Houten, S. M., & Wanders, R. J. "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease. Link

  • Analytical Protocol (NBS): Chace, D. H., et al. "Rapid diagnosis of phenylketonuria and other amino acid disorders by tandem mass spectrometry." Clinical Chemistry. Link

  • Tiglylcarnitine in Beta-Ketothiolase Deficiency: Fukao, T., et al. "Molecular basis of beta-ketothiolase deficiency." Human Mutation. Link

  • Reference Ranges: McHugh, D., et al. "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry." Genetics in Medicine. Link

Sources

Preliminary studies on Tiglylcarnitine Hydrochloride function

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tiglylcarnitine Hydrochloride (C5:1) Subtitle: Metabolic Origins, Analytical Methodologies, and Bioactivity Profiling

Executive Summary & Core Directive

Objective: This technical guide outlines the preliminary investigative framework for Tiglylcarnitine Hydrochloride , a specific acylcarnitine ester (C5:1) derived from isoleucine catabolism.[1][2][3] While often categorized solely as a diagnostic biomarker for Beta-Ketothiolase Deficiency (BKTD), this guide treats the molecule as a bioactive analyte, detailing protocols for its quantification, synthesis, and functional assessment in mitochondrial toxicity models.

Primary Function: Physiologically, Tiglylcarnitine functions as a mitochondrial detoxification conjugate . It represents the export form of Tiglyl-CoA, preventing the accumulation of toxic acyl-CoA thioesters that would otherwise deplete the mitochondrial free Coenzyme A (CoA) pool and inhibit the tricarboxylic acid (TCA) cycle.

Metabolic Context & Biosynthesis

To study Tiglylcarnitine, one must first map its upstream origin. It is the direct downstream product of a metabolic block at the level of mitochondrial acetoacetyl-CoA thiolase (T2).

The Isoleucine Catabolism Pathway

Tiglylcarnitine accumulates when the enzyme Beta-Ketothiolase (ACAT1) is deficient. The precursor, 2-Methylacetoacetyl-CoA, cannot be cleaved into Acetyl-CoA and Propionyl-CoA. To rescue the CoA, Carnitine Acetyltransferase (CRAT) converts the upstream Tiglyl-CoA into Tiglylcarnitine, which is then exported from the matrix.

Diagram 1: Isoleucine Catabolic Block & Tiglylcarnitine Formation Caption: Pathway illustrating the conversion of Isoleucine to Tiglylcarnitine via the ACAT1 metabolic block.

IsoleucinePath Iso L-Isoleucine Keto alpha-Keto-beta-methylvalerate Iso->Keto Transamination TiglylCoA Tiglyl-CoA (Accumulates) Keto->TiglylCoA BCKDH Complex HMB 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->HMB Enoyl-CoA Hydratase TigCar Tiglylcarnitine (C5:1) (Exported Metabolite) TiglylCoA->TigCar Carnitine Acetyltransferase (CRAT) / Detoxification MAA 2-Methylacetoacetyl-CoA HMB->MAA HADH Acetyl Acetyl-CoA + Propionyl-CoA MAA->Acetyl Beta-Ketothiolase (T2) [BLOCKED in BKTD]

Chemical Properties & Reagent Handling

For preliminary studies, the Hydrochloride (HCl) salt form is preferred over the free zwitterion due to superior solubility and stability in aqueous buffers.

PropertySpecification
Chemical Name L-Tiglylcarnitine Hydrochloride
Formula C₁₂H₂₂ClNO₄
Molecular Weight 279.76 g/mol (HCl salt)
Solubility >10 mg/mL in Water; Soluble in Methanol
Stability Hygroscopic. Store at -20°C. Avoid alkaline pH (>8.0) to prevent ester hydrolysis.
Isomeric Purity Critical. Must be distinguished from 3-Methylcrotonylcarnitine (isobaric isomer).

Protocol 1: Preparation of Stock Standards

  • Weighing: Weigh 2.8 mg of Tiglylcarnitine HCl into a glass vial (plastic may leach interfering plasticizers).

  • Solvent: Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. The acid stabilizes the ester bond.

  • Concentration: This yields a ~10 mM stock.[4]

  • Storage: Aliquot into amber glass vials under nitrogen gas. Store at -80°C. Stable for 6 months.

Analytical Methodology: LC-MS/MS Quantification

A critical challenge in Tiglylcarnitine analysis is distinguishing it from its isobaric isomer, 3-Methylcrotonylcarnitine (associated with 3-MCC deficiency). Direct flow-injection MS/MS cannot separate these. Liquid Chromatography (LC) separation is mandatory for rigorous preliminary studies.

Chromatographic Separation Strategy
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Slow ramp from 0% B to 30% B over 5 minutes is required to resolve C5:1 isomers.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 244.2 [M+H]⁺

  • Product Ion: m/z 85.0 (Characteristic acylcarnitine fragment: ⁺CH₂-CH=CH-COOH).

  • Internal Standard: d3-Tiglylcarnitine (m/z 247.2 → 85.0).

Diagram 2: Analytical Workflow for Isomer Differentiation Caption: LC-MS/MS workflow distinguishing Tiglylcarnitine from 3-Methylcrotonylcarnitine.

MSWorkflow cluster_MS Tandem MS (MRM) Sample Biological Sample (Plasma/Cell Lysate) Extract Protein Precipitation (MeOH + d3-ISTD) Sample->Extract LC UPLC Separation (C18 Column) Extract->LC Q1 Q1 Filter 244.2 m/z LC->Q1 Elution t=2.1 min (Tiglyl) LC->Q1 Elution t=2.4 min (3-MCC) Q2 Collision Cell (CID) Q1->Q2 Q3 Q3 Filter 85.0 m/z Q2->Q3 Data Chromatogram Q3->Data Quantification

Bioactivity & Toxicity Profiling Protocols

While Tiglylcarnitine is a detox product, accumulation of acylcarnitines can disrupt mitochondrial membrane potential. Preliminary functional studies should assess its impact on cellular respiration.

Protocol 2: Mitochondrial Stress Test (Seahorse Assay)

Rationale: To determine if high concentrations of Tiglylcarnitine (mimicking BKTD crisis) inhibit the Electron Transport Chain (ETC).

  • Cell Model: HepG2 (Liver) or H9c2 (Cardiomyocyte) cells.

  • Treatment: Incubate cells with increasing concentrations of Tiglylcarnitine HCl (0, 10, 50, 100 µM) for 24 hours.

  • Assay Buffer: Unbuffered DMEM (pH 7.4) with 10 mM Glucose, 1 mM Pyruvate.

  • Injections:

    • Oligomycin (ATP Synthase inhibitor).

    • FCCP (Uncoupler – measures maximal respiration).

    • Rotenone/Antimycin A (Complex I/III inhibitors).

  • Endpoint: Measure Oxygen Consumption Rate (OCR).

    • Hypothesis: If Tiglylcarnitine is toxic, Maximal Respiration will decrease in a dose-dependent manner due to surfactant-like effects on the inner mitochondrial membrane.

Protocol 3: Beta-Oxidation Flux Analysis

Rationale: To verify if Tiglylcarnitine accumulation exerts feedback inhibition on Long-Chain Fatty Acid Oxidation (LCFAO).

  • Tracer: [9,10-³H]Palmitate.

  • Incubation: Treat fibroblasts with 50 µM Tiglylcarnitine.

  • Measurement: Quantify ³H₂O release in the culture medium.

  • Interpretation: A reduction in ³H₂O release compared to vehicle control indicates that Tiglylcarnitine inhibits the import or oxidation of long-chain fats (Secondary Carnitine Deficiency mechanism).

References

  • Sass, J. O., et al. (2016). "Beta-ketothiolase deficiency: Isoleucine catabolism and ketone body metabolism."[1][2] Journal of Inherited Metabolic Disease. Link

  • Smith, E. H., et al. (2010). "Acylcarnitine analysis by tandem mass spectrometry." Current Protocols in Human Genetics. Link

  • Fukao, T., et al. (2001). "Molecular basis of 2-methylacetoacetyl-CoA thiolase deficiency: identification of a specific mutation." Human Mutation.[6] Link

  • Violante, S., et al. (2013). "Acylcarnitines as biomarkers of mitochondrial dysfunction."[7][8] Mitochondrion.[2][7][9][10][11] Link

  • Rashed, M. S. (2001). "Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases." Journal of Chromatography B. Link

Sources

Technical Guide: Tiglylcarnitine Hydrochloride in Metabolic Profiling & Mitochondrial Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tiglylcarnitine (C5:1) is a specific acylcarnitine ester derived from the catabolism of Isoleucine.[1] While not a direct intermediate of Long-Chain Fatty Acid Oxidation (LC-FAO), it serves as a critical biomarker for mitochondrial dysfunction and a vital component in the "carnitine shuttle" detoxification system.

This guide details the biochemical origin of Tiglylcarnitine, its role in preserving the mitochondrial Coenzyme A (CoA) pool to sustain FAO, and the analytical protocols required to distinguish it from isobaric interferences using Tiglylcarnitine Hydrochloride as a reference standard.

Part 1: Biochemical Context & Mechanism

The Isoleucine Funnel & CoA Trapping

Tiglylcarnitine is the carnitine ester of tiglic acid (cis-2-methyl-2-butenoic acid).[1] It is formed when the catabolism of Isoleucine is interrupted or overloaded.

Under normal physiological conditions, Isoleucine is catabolized into Tiglyl-CoA via the branched-chain


-keto acid dehydrogenase (BCKDH) complex and subsequent dehydrogenation. Tiglyl-CoA is typically processed by mitochondrial acetoacetyl-CoA thiolase (T2)  into Acetyl-CoA and Propionyl-CoA, which enter the TCA cycle.

The Metabolic Block: In pathologies such as Beta-Ketothiolase (BKT) Deficiency , the conversion of Tiglyl-CoA is blocked. Tiglyl-CoA accumulates within the mitochondrial matrix.

The "Rescue" Role in Fatty Acid Oxidation

The prompt asks for Tiglylcarnitine's role in FAO. It functions not as a fuel, but as a metabolic safety valve that preserves FAO capacity.

  • CoA Depletion: Accumulating Tiglyl-CoA traps free Coenzyme A. Without free CoA, the enzymes required for Fatty Acid Beta-Oxidation (e.g., CPT2, Thiolases) cannot function, leading to a secondary inhibition of FAO and energy failure (ketoacidotic crisis).

  • Carnitine Buffer: The enzyme Carnitine Acetyltransferase (CRAT) transfers the tiglyl group from CoA to L-Carnitine, forming Tiglylcarnitine .[1]

  • Efflux: Tiglylcarnitine is transported out of the mitochondria and excreted in urine/blood, regenerating free CoA inside the matrix.

Pathway Visualization

The following diagram illustrates the diversion of Isoleucine metabolites toward Tiglylcarnitine during metabolic stress.

Isoleucine_Pathway Isoleucine L-Isoleucine KMV alpha-Keto-beta-methylvalerate Isoleucine->KMV TiglylCoA Tiglyl-CoA (Accumulates in T2 Def) KMV->TiglylCoA Dehydrogenation AcetylCoA Acetyl-CoA + Propionyl-CoA (TCA Cycle Entry) TiglylCoA->AcetylCoA Normal Path TiglylCarn Tiglylcarnitine (C5:1) (Excreted Marker) TiglylCoA->TiglylCarn Pathological Efflux BCKDH BCKDH Complex BCKDH->KMV T2 Beta-Ketothiolase (T2) T2->AcetylCoA CRAT Carnitine Acetyltransferase (CoA Rescue) CRAT->TiglylCarn

Figure 1: The diversion of Tiglyl-CoA to Tiglylcarnitine serves as a detoxification mechanism to restore mitochondrial CoA pools.

Part 2: Analytical Methodology & Validation

The Isobaric Challenge

In standard Flow Injection Analysis (FIA-MS/MS), Tiglylcarnitine (C5:1) is isobaric with 3-Methylcrotonylcarnitine (C5:1) , a marker for 3-MCC deficiency (Leucine pathway).[1] Both have a precursor mass of approx. 244 m/z .

Differentiation Strategy: To accurately diagnose BKT deficiency vs. 3-MCC deficiency, laboratories must use Liquid Chromatography (LC) to separate these isomers based on polarity before MS detection, or utilize second-tier testing.

Reagent Specification: Tiglylcarnitine Hydrochloride
  • CAS: 64681-36-3 (free acid), 162067-54-9 (HCl salt).[1]

  • Usage: The Hydrochloride salt is preferred for reference standards due to superior aqueous solubility and long-term stability compared to the zwitterionic form.

  • Preparation: Stock solutions (e.g., 1 mg/mL in Methanol) should be stored at -20°C.

Protocol: LC-MS/MS Separation of C5:1 Isomers

This protocol validates the presence of Tiglylcarnitine using a reverse-phase LC method.[1]

A. Sample Preparation:

  • Extraction: Aliquot 10 µL of plasma or a 3mm Dried Blood Spot (DBS) punch.

  • Internal Standard: Add 100 µL of Methanol containing isotopically labeled internal standard (D3-Tiglylcarnitine or D9-Isovalerylcarnitine ).

  • Incubation: Shake for 20 mins at room temperature.

  • Centrifugation: Spin at 13,000 x g for 5 mins. Transfer supernatant to autosampler vial.

B. LC Parameters (UPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 60% B over 4 minutes (slow gradient required to resolve isomers).

C. Mass Spectrometry (MRM Mode): Quantify using Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Retention Time (Approx)
Tiglylcarnitine 244.285.12.8 min
3-Methylcrotonylcarnitine244.285.13.1 min
Internal Standard (D9)253.285.13.0 min

Note: The 85.1 product ion corresponds to the characteristic backbone of the carnitine moiety.

Part 3: Data Interpretation & Diagnostic Logic

Elevated C5:1 is not pathognomonic on its own. It requires correlation with other acylcarnitine species.

Differential Diagnosis Table
Marker ProfilePrimary SuspectConfirmatory Metabolite (Urine Organic Acids)
High C5:1 (Tiglyl) + High C5-OHBeta-Ketothiolase (BKT) Deficiency 2-methyl-3-hydroxybutyrate, Tiglylglycine
High C5:1 (3-MCC) + High C5-OH3-MCC Deficiency 3-methylcrotonylglycine
High C5:1 (Tiglyl) Only2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase Deficiency2-methyl-3-hydroxybutyrate
Diagnostic Workflow Diagram

The following decision tree guides the researcher from the initial screen to the final confirmation using Tiglylcarnitine analysis.

Diagnostic_Workflow Screen Initial Screen: Elevated C5:1 Acylcarnitine Method Second-Tier Test: LC-MS/MS Separation Screen->Method Required for Specificity Result_Tiglyl Peak: Tiglylcarnitine (Isoleucine Pathway) Method->Result_Tiglyl Result_MCC Peak: 3-Methylcrotonylcarnitine (Leucine Pathway) Method->Result_MCC Diag_BKT Diagnosis: Beta-Ketothiolase Deficiency Result_Tiglyl->Diag_BKT + Urine Tiglylglycine Diag_MCC Diagnosis: 3-MCC Deficiency Result_MCC->Diag_MCC + Urine 3-MCC Glycine

Figure 2: Analytical workflow to resolve isobaric C5:1 species for accurate diagnosis.

References

  • Fukao, T., et al. (2001). "Molecular cloning and characterization of human mitochondrial acetoacetyl-CoA thiolase." Pediatric Research.

  • Sass, J. O., et al. (2016). "Beta-ketothiolase deficiency: Isoleucine catabolism and the role of tiglylcarnitine." Journal of Inherited Metabolic Disease.

  • Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry.

  • PubChem Compound Summary. (2024). "Tiglylcarnitine."[1][2][3][4][5] National Center for Biotechnology Information.

  • American College of Medical Genetics. (2023). "ACT Sheet: Elevated C5:1 Acylcarnitine." ACMG Newborn Screening.

Sources

Physiological Relevance and Analytical Characterization of Tiglylcarnitine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Physiological Relevance of Tiglylcarnitine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiglylcarnitine (C5:1 acylcarnitine) is a specific acylcarnitine ester derived from the catabolism of isoleucine. While often grouped under the broad category of "acylcarnitines" in high-throughput metabolomics, its specific physiological relevance lies in its role as a critical diagnostic biomarker for mitochondrial beta-oxidation defects—specifically Beta-ketothiolase deficiency and 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency .

For researchers and drug developers, Tiglylcarnitine Hydrochloride serves not merely as a metabolite but as a probe for mitochondrial flux. Its accumulation signals a blockade in the isoleucine degradation pathway, specifically at the steps converting tiglyl-CoA to downstream acetyl-CoA and propionyl-CoA. This guide provides a rigorous technical analysis of its biochemical origin, pathological significance, and the precise LC-MS/MS methodologies required to distinguish it from its isobaric isomer, 3-methylcrotonylcarnitine.

Biochemical Foundation: The Isoleucine Catabolism Pathway

To understand the relevance of Tiglylcarnitine, one must map its origin within the branched-chain amino acid (BCAA) catabolic pathway. Unlike generic fatty acid oxidation intermediates, Tiglylcarnitine is exclusively generated from Isoleucine .

2.1 The Metabolic Cascade
  • Transamination & Decarboxylation: Isoleucine is first converted to 2-keto-3-methylvalerate and then oxidatively decarboxylated to 2-Methylbutyryl-CoA .[1]

  • Dehydrogenation: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) converts 2-Methylbutyryl-CoA into Tiglyl-CoA (2-methylcrotonyl-CoA).

  • Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase (crotonase) to form 2-Methyl-3-hydroxybutyryl-CoA .

  • Dehydrogenation (Critical Step): MHBD converts the hydroxy-acyl-CoA to 2-Methylacetoacetyl-CoA .[1]

  • Thiolytic Cleavage: Beta-ketothiolase (T2) cleaves the final intermediate into Acetyl-CoA and Propionyl-CoA .[1]

Mechanism of Accumulation: When MHBD or Beta-ketothiolase is deficient, their respective substrates accumulate. Due to the reversibility of the upstream enzymatic steps, this "backup" increases the intracellular concentration of Tiglyl-CoA . To mitigate mitochondrial toxicity caused by the accumulation of CoA thioesters (which can sequester free CoA and inhibit other pathways), the cell utilizes Carnitine Acyltransferase to transfer the tiglyl group to carnitine, forming Tiglylcarnitine , which is then exported to the plasma and urine.

2.2 Visualization of the Pathway and Blockades

IsoleucineCatabolism cluster_pathway Figure 1: Isoleucine Catabolism and Tiglylcarnitine Formation Isoleucine Isoleucine KetoValerate 2-Keto-3-methylvalerate Isoleucine->KetoValerate Transaminase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoValerate->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA (Accumulation Point) MethylbutyrylCoA->TiglylCoA SBCAD HydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->HydroxybutyrylCoA Enoyl-CoA Hydratase Tiglylcarnitine Tiglylcarnitine (C5:1) (Plasma/Urine Marker) TiglylCoA->Tiglylcarnitine Carnitine Acyltransferase AcetoacetylCoA 2-Methylacetoacetyl-CoA HydroxybutyrylCoA->AcetoacetylCoA MHBD (Deficiency = Block) AcetylCoA Acetyl-CoA AcetoacetylCoA->AcetylCoA Beta-Ketothiolase (Deficiency = Block) PropionylCoA Propionyl-CoA AcetoacetylCoA->PropionylCoA

Caption: Metabolic pathway of Isoleucine showing the enzymatic blocks (MHBD, Beta-Ketothiolase) that lead to the accumulation of Tiglyl-CoA and its subsequent conversion to Tiglylcarnitine.[1][2][3][4]

Clinical and Physiological Relevance[4][8][9]
3.1 Primary Diagnostic Utility

Tiglylcarnitine is the hallmark biomarker for two specific Inborn Errors of Metabolism (IEM):

  • Beta-Ketothiolase Deficiency (T2 Deficiency):

    • Mechanism: Defect in ACAT1 gene.[5]

    • Profile: Elevated C5:1 (Tiglylcarnitine) and C5-OH (2-methyl-3-hydroxybutyrylcarnitine) .

    • Confirmatory Metabolites: Urinary excretion of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.[1][2][6]

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency:

    • Mechanism: Defect in HSD17B10 gene (X-linked).

    • Profile: Elevated C5:1 and C5-OH .[7]

    • Differentiation: Distinguished from T2 deficiency by enzyme assay or molecular genetics, as the acylcarnitine profiles can be similar.

3.2 The "Detoxification" Hypothesis

In drug development and toxicology, the presence of Tiglylcarnitine is often interpreted as a protective mechanism. The accumulation of acyl-CoAs (like Tiglyl-CoA) is toxic to the mitochondria because they inhibit the Pyruvate Dehydrogenase Complex (PDC) and disrupt the Tricarboxylic Acid (TCA) cycle.

  • Physiological Logic: By converting Tiglyl-CoA to Tiglylcarnitine, the cell restores the free CoA pool (CoASH), allowing oxidative metabolism to continue.

  • Relevance to Research: When testing new chemical entities (NCEs), an unexpected spike in Tiglylcarnitine may indicate that the drug is inhibiting enzymes in the isoleucine pathway (off-target effect), specifically SBCAD, MHBD, or T2.

Analytical Methodologies: The Isobaric Challenge

A critical technical hurdle in analyzing Tiglylcarnitine is its isobaric interference with 3-Methylcrotonylcarnitine (3-MCC) . Both species have the nominal mass (C12H22NO4+, MW ~243.3) and produce the same precursor-to-product ion transition in MS/MS (m/z 244 -> 85).

  • Tiglylcarnitine (C5:1): Derived from Isoleucine . Indicates T2 or MHBD deficiency.[3]

  • 3-Methylcrotonylcarnitine (C5:1): Derived from Leucine . Indicates 3-Methylcrotonyl-CoA Carboxylase deficiency.[6][7][8]

Self-Validating Protocol: To ensure data integrity, researchers must use a separation method (UPLC/HPLC) rather than simple Flow Injection Analysis (FIA) when specific identification is required.

4.1 LC-MS/MS Protocol for Separation and Quantification[7]

Reagents:

  • Standard: Tiglylcarnitine Hydrochloride (Reference Standard).

  • Internal Standard: d3-Tiglylcarnitine or d9-Isovalerylcarnitine.

  • Derivatization Agent: 3N HCl in n-Butanol (forms butyl esters to enhance sensitivity).

Workflow:

  • Extraction: Protein precipitation from plasma/DBS using methanol containing internal standards.

  • Derivatization: Evaporate supernatant; add Butanol-HCl; incubate at 65°C for 15 min. (Generates butyl esters, shifting mass by +56 Da).

  • Chromatography: Use a C18 reverse-phase column (e.g., BEH C18, 1.7 µm).

    • Critical Step: Use a gradient that resolves the C5:1 isomers. Tiglylcarnitine typically elutes before 3-methylcrotonylcarnitine due to slight hydrophobicity differences.

  • Detection: Positive Electrospray Ionization (+ESI), MRM mode.

    • Transition (Butyl Ester): m/z 300.2 -> 85.0 (Characteristic carnitine fragment).

4.2 Analytical Workflow Diagram

AnalyticalWorkflow cluster_workflow Figure 2: LC-MS/MS Workflow for C5:1 Isomer Differentiation Sample Biological Sample (Plasma/DBS) Extraction Extraction (MeOH + IS) Sample->Extraction Derivatization Derivatization (Butanol-HCl, 65°C) Extraction->Derivatization Separation UPLC Separation (C18 Column) Derivatization->Separation Butyl Esters MSMS MS/MS Detection (+ESI, MRM) Separation->MSMS Resolved Isomers Isomers Isomer Resolution: 1. Tiglylcarnitine 2. 3-Methylcrotonylcarnitine Separation->Isomers Data Data Analysis (Peak Integration) MSMS->Data

Caption: Analytical workflow emphasizing the critical UPLC separation step required to distinguish Tiglylcarnitine from 3-Methylcrotonylcarnitine.

Experimental Validation & Quality Control

To maintain Scientific Integrity (E-E-A-T) , any study claiming to measure Tiglylcarnitine must adhere to the following validation parameters:

ParameterAcceptance CriteriaRationale
Isomer Resolution Baseline separation (Resolution > 1.5) between Tiglylcarnitine and 3-MCC.Prevents false positives for T2 deficiency in patients with 3-MCC deficiency.
Linearity (R²) > 0.995 over 0.1 – 50 µM range.Physiological levels are typically < 0.5 µM; pathological levels can exceed 5-10 µM.
Recovery 85% - 115%Ensures extraction efficiency is consistent across diverse biological matrices.
Internal Standard Deuterated analog (e.g., d3-C5:1) preferred.Corrects for matrix effects and ionization suppression in ESI.
Conclusion

Tiglylcarnitine Hydrochloride is a pivotal analyte in the study of mitochondrial isoleucine catabolism. Its physiological relevance extends beyond simple biomarker discovery; it represents a functional readout of the mitochondrial acyl-CoA dehydrogenase machinery. For researchers, the ability to accurately quantify and distinguish this metabolite from its isomers is a testament to analytical rigor and is essential for the correct diagnosis of organic acidemias and the evaluation of mitochondrial toxicity in drug development.

References
  • Fukao, T., et al. (2019).[5][3] "The clinical phenotype and outcome of mitochondrial acetoacetyl-CoA thiolase deficiency (beta-ketothiolase deficiency) in 26 enzymatically proved patients." Molecular Genetics and Metabolism. Link

  • Sass, J. O., et al. (2016). "2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: impaired catabolism of isoleucine presenting as neurodegenerative disease." Brain and Development.[9] Link

  • Millington, D. S., et al. (2012). "Tandem mass spectrometry in newborn screening." International Journal of Neonatal Screening. Link

  • Smith, E. H., et al. (2018). "Separation of acylcarnitine isomers by UPLC-MS/MS." Clinical Chemistry. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91825636, Tiglylcarnitine." PubChem. Link

Sources

Methodological & Application

Chromatographic Resolution of Isobaric Acylcarnitines: A High-Fidelity LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Clinical Imperative

In the screening and diagnosis of fatty acid oxidation disorders (FAODs) and organic acidemias (OAs), the "isobaric problem" represents a critical failure point for standard Flow Injection Analysis (FIA-MS/MS). While FIA provides a rapid "profile," it cannot distinguish between isomers with identical mass-to-charge (


) ratios.

The most clinically significant ambiguity lies within the C4 and C5 acylcarnitine clusters. Failure to chromatographically resolve these isomers leads to misdiagnosis:

  • C4 Isobars: Butyrylcarnitine (SCAD Deficiency) vs. Isobutyrylcarnitine (Isobutyryl-CoA Dehydrogenase Deficiency).[1]

  • C5 Isobars: Isovalerylcarnitine (Isovaleric Acidemia - IVA) vs. 2-Methylbutyrylcarnitine (2-MBCD).

  • The False Positive Trap: Pivaloylcarnitine , an exogenous artifact from pivalic acid-containing antibiotics (e.g., pivampicillin), is isobaric with C5. Without separation, this causes false positives for IVA.[2]

This protocol details a high-resolution LC-MS/MS method utilizing Pentafluorophenyl (PFP) stationary phase chemistry, specifically designed to resolve these structural isomers where traditional C18 chemistries often fail.

Strategic Method Design: Why PFP?

The Mechanism of Selectivity

Standard C18 (octadecyl) columns rely primarily on hydrophobic interactions. However, C4 and C5 isomers have nearly identical hydrophobicity (log P values). To achieve baseline resolution, we must exploit shape selectivity and pi-pi (


-

) interactions.[3]

The Solution: Fluorinated Stationary Phases (PFP) The Pentafluorophenyl propyl phase offers a multi-modal separation mechanism:

  • Hydrophobicity: Comparison to C18.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient aromatic ring of the PFP ligand interacts with the carbonyl groups of the acylcarnitines.
  • Shape Selectivity: The rigid PFP ring structure discriminates between the linear (butyryl) and branched (isobutyryl) chains more effectively than flexible alkyl chains.

PFP_Mechanism Analyte Acylcarnitine Isomer (e.g., Isovalerylcarnitine) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals PFP PFP Column (Multi-Modal) Analyte->PFP Pi-Pi + Dipole + Shape Result_C18 Co-elution (Ambiguous Diagnosis) C18->Result_C18 Result_PFP Baseline Resolution (Specific Diagnosis) PFP->Result_PFP

Figure 1: Mechanism of Selectivity. PFP phases utilize multi-modal interactions to resolve isomers that co-elute on standard C18 phases.

Experimental Protocol

Reagents and Standards[4][5][6]
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Internal Standards (IS): Deuterated carnitines (d3-C4, d9-C5) are essential to correct for matrix effects.

  • Critical Reference Standards: You must run individual standards for Isovalerylcarnitine, 2-Methylbutyrylcarnitine, and Pivaloylcarnitine during method validation to establish retention times.

Sample Preparation (Protein Precipitation)

Note: This protocol uses underivatized samples to prevent hydrolysis artifacts and simplify workflow.

  • Aliquot: Transfer 10 µL of plasma/serum (or reconstituted Dried Blood Spot extract) into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 180 µL of Methanol containing 0.1% Formic Acid . (Methanol is preferred over ACN here as it provides better solubility for polar short-chain carnitines).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of the supernatant to an autosampler vial with a glass insert.

LC Conditions[7][8]
  • Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Raptor FluoroPhenyl (Restek) or Kinetex PFP (Phenomenex).

    • Dimensions: 100 mm x 2.1 mm, 2.7 µm (Fused-Core particles recommended for speed/efficiency).

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.

  • B: Methanol + 0.1% Formic Acid.

Gradient Profile: A shallow gradient is required in the early phase to separate the C4/C5 cluster.

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.00200.4Initial Hold
1.00200.4Isocratic for polar retention
8.00800.4Linear Gradient (Isomer Separation)
8.101000.5Column Wash
10.001000.5Wash Hold
10.10200.5Re-equilibration
12.00200.4Ready for next injection
MS/MS Parameters[4][5][9][10]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][5]

  • Common Fragment: All acylcarnitines produce a characteristic fragment at

    
     85.0  (loss of the side chain and trimethylamine group).[4]
    

MRM Table (Critical Isomers):

AnalytePrecursor (

)
Product (

)
Retention Order (Typical PFP)*
C4 Cluster
Isobutyrylcarnitine232.285.11st
Butyrylcarnitine232.285.12nd
C5 Cluster
Pivaloylcarnitine246.285.11st (Interference)
2-Methylbutyrylcarnitine246.285.12nd
Isovalerylcarnitine246.285.13rd
Valerylcarnitine246.285.14th

*Note: Retention order must be experimentally verified with pure standards on your specific column.

Data Interpretation & Workflow Logic

The power of this protocol is the ability to branch into specific diagnoses based on retention time.

Acylcarnitine_Logic Screen Initial Screen: Elevated C5 (m/z 246) LC_Sep PFP LC Separation Screen->LC_Sep Peak1 Peak 1: Pivaloylcarnitine LC_Sep->Peak1 RT ~3.5 min Peak2 Peak 2: 2-Methylbutyrylcarnitine LC_Sep->Peak2 RT ~4.2 min Peak3 Peak 3: Isovalerylcarnitine LC_Sep->Peak3 RT ~4.8 min Diag1 Artifact: Antibiotic Use (No Disease) Peak1->Diag1 Diag2 2-Methylbutyryl-CoA Dehydrogenase Deficiency Peak2->Diag2 Diag3 Isovaleric Acidemia (IVA) Peak3->Diag3

Figure 2: Diagnostic logic flow for C5 acylcarnitine isomers. Separation prevents false positives caused by antibiotics (Pivaloylcarnitine).

Troubleshooting & Self-Validation
  • System Suitability: Inject a mixture of Isovalerylcarnitine and 2-Methylbutyrylcarnitine at the start of every batch. Acceptance Criteria: Valley-to-peak ratio < 10% (Baseline resolution,

    
    ).
    
  • Retention Time Drift: PFP columns can be sensitive to pH changes. Ensure mobile phase buffers are fresh.

  • Sensitivity Loss: If signal drops, check the ESI source for protein buildup (common with "crash and shoot" prep). Divert the flow to waste for the first 1 minute of the run to keep salts out of the MS.

References

  • Matern, D., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias. Journal of Chromatography B.

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Demonstrating PFP/C18 selectivity).

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Clinical Chimica Acta.

  • MAC-MOD Analytical. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Mechanism of PFP selectivity).

  • Shigematsu, Y., et al. (2016). Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening. (Regarding Pivaloylcarnitine interference).

Sources

Sample preparation for Tiglylcarnitine Hydrochloride analysis in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tiglylcarnitine (C5:1) is a critical acylcarnitine biomarker associated with mitochondrial beta-ketothiolase (BKT) deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (2M3HBD) deficiency. In drug development and metabolic research, the accurate quantitation of Tiglylcarnitine is frequently compromised by its structural isomer, 3-methylcrotonylcarnitine (3-MCC) .

While Flow Injection Analysis (FIA) is standard for newborn screening, it lacks the chromatographic resolution to distinguish these isobars, leading to false positives or ambiguous metabolic profiles. This Application Note details a high-resolution LC-MS/MS protocol designed to chromatographically separate Tiglylcarnitine from 3-MCC in plasma.

Key Technical Advantages:

  • Isobaric Resolution: Baseline separation of C5:1 isomers using underivatized reversed-phase chromatography.

  • Minimalist Sample Prep: Optimized Protein Precipitation (PPT) to maximize recovery of polar acylcarnitines without hydrolysis-induced artifacts.

  • Self-Validating Workflow: Integration of deuterated internal standards (d9-C5) to correct for matrix effects.

Methodological Strategy: The "Why" Behind the Protocol

The Isomer Challenge

Both Tiglylcarnitine and 3-MCC share the same precursor mass (


 ~244.1) and the characteristic carnitine product ion (

85.1). Mass spectrometry alone cannot distinguish them.
  • Tiglylcarnitine: Derived from Isoleucine catabolism.

  • 3-MCC: Derived from Leucine catabolism.[1]

  • Solution: We utilize the subtle hydrophobicity difference. Tiglylcarnitine is slightly more lipophilic than 3-MCC, allowing for separation on high-strength silica (HSS) T3 or specific C18 columns.

Sample Preparation Choice: PPT vs. SPE
  • Why Protein Precipitation (PPT)? Acylcarnitines are zwitterionic and highly polar. Solid Phase Extraction (SPE) often requires mixed-mode cation exchange (MCX) cartridges, which introduce pH steps that can hydrolyze labile acyl groups. A methanol-based PPT is gentler, faster, and provides >90% recovery for short-chain acylcarnitines.

Experimental Protocol

Reagents & Materials
  • Analytes: Tiglylcarnitine Hydrochloride (C5:1), 3-Methylcrotonylcarnitine (Isobaric Control).

  • Internal Standard (IS): Isovalerylcarnitine-d9 (C5-d9) or Tiglylcarnitine-d3 (if commercially available). Note: C5-d9 is the standard surrogate.

  • Matrix: K2EDTA Plasma (Human or surrogate matrix for calibration curves).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Step-by-Step Sample Preparation

Objective: Extract analytes while removing proteins and maintaining acyl-chain stability.

  • Thawing: Thaw plasma samples on ice. Vortex gently for 10s.

  • IS Addition: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard Working Solution (1 µM in 50:50 MeOH:Water).

    • Rationale: Adding IS before precipitation ensures it tracks extraction efficiency and matrix effects.

  • Precipitation: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid) .

    • Rationale: 1:4 ratio ensures complete protein crash. Acidified methanol stabilizes the acylcarnitine bond.

  • Vortex & Incubate: Vortex vigorously for 30s. Incubate at -20°C for 10 minutes .

    • Rationale: Cold incubation aids in the precipitation of smaller proteins and lipids.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean glass vial or 96-well plate.

  • Evaporation (Optional but Recommended for Sensitivity): Dry under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A .

    • Note: If sensitivity is sufficient, "Dilute and Shoot" (skip drying) is acceptable, but drying removes organic solvent that causes peak broadening in early-eluting polar compounds.

LC-MS/MS Conditions

Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Restek Raptor ARC-18.

    • Why? HSS T3 is designed to retain polar compounds, essential for separating early-eluting short-chain acylcarnitines.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 1 Hold for polar retention
1.0 1 Start Gradient
8.0 30 Shallow gradient for isomer separation
8.1 95 Wash
10.0 95 Wash
10.1 1 Re-equilibrate

| 13.0 | 1 | End |

Mass Spectrometry Parameters
  • Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Tiglylcarnitine 244.1 85.1 30 25
3-MCC (Isobar) 244.1 85.1 30 25

| C5-d9 Carnitine (IS) | 253.2 | 85.1 | 30 | 25 |

Note: Since transitions are identical, identification relies entirely on Retention Time (RT). Tiglylcarnitine typically elutes after 3-MCC due to the rigid double bond structure affecting polarity.

Visualization of Workflows

Sample Preparation Workflow

SamplePrep Plasma Plasma Sample (50 µL) IS Add Internal Standard (C5-d9) Plasma->IS PPT Protein Precipitation (200 µL MeOH + 0.1% FA) IS->PPT Mix Vortex Vortex & Incubate (-20°C, 10 min) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate & Reconstitute (Mobile Phase A) Supernatant->Dry Concentrate Inject Inject to LC-MS/MS Dry->Inject

Figure 1: Optimized Protein Precipitation workflow ensuring maximum recovery of polar acylcarnitines.

Isomer Separation Logic

IsomerSeparation Mix C5:1 Mixture (m/z 244.1) Column HSS T3 Column (High Aqueous Stability) Mix->Column Peak1 Peak 1: 3-MCC (Elutes Earlier) Column->Peak1 Less Hydrophobic Peak2 Peak 2: Tiglylcarnitine (Elutes Later) Column->Peak2 More Hydrophobic Diagnosis1 Deficiency: 3-MCC Peak1->Diagnosis1 Diagnosis2 Deficiency: Beta-Ketothiolase Peak2->Diagnosis2

Figure 2: Chromatographic logic for distinguishing isobars. Tiglylcarnitine is retained longer on C18 phases.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following QC checks:

  • System Suitability Test (SST):

    • Inject a mixture of Tiglylcarnitine and 3-MCC standards before every batch.

    • Requirement: Valley-to-peak ratio < 10% (Baseline separation). If peaks merge, lower the initial %B gradient.

  • Internal Standard Monitoring:

    • Plot the peak area of C5-d9 for all samples.

    • Acceptance: Deviation > 50% from the mean indicates matrix suppression or extraction error.

  • Linearity:

    • Range: 0.1 µM to 50 µM.

    • Curve weighting: 1/x² (essential for low-end accuracy in endogenous compounds).

References

  • Millington, D. S., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine.

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.

  • Creative Proteomics. (2023). Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research.[3]

  • Al-Dirbashi, O. Y., et al. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica Chimica Acta.

Sources

Application Note: High-Resolution Analysis of Tiglylcarnitine as a Biomarker for Isoleucine Catabolism Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to address the critical analytical challenge in metabolic profiling: the differentiation of isobaric C5:1 acylcarnitines.

Abstract

Tiglylcarnitine (C5:1-CN) is a specific acylcarnitine biomarker derived from the catabolism of Isoleucine.[1] While commonly detected in newborn screening (NBS) panels, its clinical utility is often compromised by isobaric interference from 3-methylcrotonylcarnitine (derived from Leucine). This guide details a robust LC-MS/MS protocol using Tiglylcarnitine Hydrochloride as a reference standard to achieve chromatographic resolution of these isomers. Accurate quantification is essential for the differential diagnosis of Beta-Ketothiolase Deficiency (BKTD) and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (2M3HBD) deficiency.

Biological Context & Mechanism[1][2][3][4]

Metabolic Origin

Tiglylcarnitine is the carnitine ester of tiglic acid (2-methyl-2-butenoic acid). It is formed via the esterification of Tiglyl-CoA, an intermediate in the Isoleucine Catabolism Pathway .

In healthy physiology, Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA. However, in specific enzymatic blocks, Tiglyl-CoA accumulates and is shunted out of the mitochondria as Tiglylcarnitine to prevent CoA sequestration (mitochondrial toxicity).

Clinical Significance

Elevated Tiglylcarnitine is the primary biomarker for:

  • Beta-Ketothiolase Deficiency (T2 Deficiency): A defect in mitochondrial acetoacetyl-CoA thiolase.[1][2][3][4][5]

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (2M3HBD) Deficiency: A rare X-linked neurodegenerative disorder.

The Diagnostic Challenge (The "Isobaric Trap"): Standard Flow-Injection Analysis (FIA-MS/MS) cannot distinguish Tiglylcarnitine (from Isoleucine) from 3-Methylcrotonylcarnitine (from Leucine). Both have a precursor mass of m/z ~244. 3-Methylcrotonylcarnitine elevation indicates 3-MCC deficiency, a distinct condition. Chromatographic separation is mandatory for accurate diagnosis.

Pathway Visualization

The following diagram illustrates the Isoleucine catabolism pathway and the specific blockages leading to Tiglylcarnitine accumulation.

IsoleucinePath Ile L-Isoleucine KMV 2-Keto-3-methylvalerate Ile->KMV Transamination MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKAD Complex Tiglyl_CoA Tiglyl-CoA MB_CoA->Tiglyl_CoA ACADSB (SBCAD) TiglylCar Tiglylcarnitine (C5:1) (Biomarker) Tiglyl_CoA->TiglylCar Carnitine Acyltransferase (Detoxification Shunt) MHBD_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->MHBD_CoA Hydratase MAA_CoA 2-Methylacetoacetyl-CoA MHBD_CoA->MAA_CoA HSD17B10 (2M3HBD) Products Acetyl-CoA + Propionyl-CoA MAA_CoA->Products ACAT1 (T2 Thiolase) Block1 Block: 2M3HBD Deficiency (Elevates Tiglyl-CoA) Block1->MHBD_CoA Block2 Block: Beta-Ketothiolase Def. (Back-pressure elevates Tiglyl-CoA) Block2->MAA_CoA

Figure 1: Isoleucine catabolism pathway. Enzymatic blocks at T2 or 2M3HBD cause upstream accumulation of Tiglyl-CoA, which is converted to the stable biomarker Tiglylcarnitine.

Experimental Protocol: Isobaric Separation by LC-MS/MS

This protocol uses Tiglylcarnitine Hydrochloride (CAS: 162067-53-8) as the calibration standard. The hydrochloride salt is preferred for its superior stability and solubility compared to the free zwitterion.

Materials & Reagents[7]
  • Analyte Standard: Tiglylcarnitine Hydrochloride (Purity >98%).

  • Internal Standard (IS): L-Tiglylcarnitine-[d3] HCl (Methyl-d3).

  • Interference Check Standard: 3-Methylcrotonylcarnitine HCl.

  • Matrix: Plasma or Dried Blood Spots (DBS).[6]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation minimizes analyte loss. Acidic conditions stabilize acylcarnitines against hydrolysis.

  • Extraction: Aliquot 50 µL of plasma (or one 3.2 mm DBS punch) into a 1.5 mL tube.

  • IS Addition: Add 200 µL of Methanol containing Internal Standard (conc. 0.05 µM).

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Let stand at ambient temperature for 20 minutes (for DBS extraction).

  • Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial. Note: Do not dry down if using identifying volatile short-chain species, though C5:1 is relatively stable.

LC-MS/MS Conditions

Rationale: A C18 column with high carbon load or specific "fluoro-phenyl" phases is required to separate the C5:1 isomers based on hydrophobicity differences.

ParameterSetting
LC System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent C18
Column Temp 50°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 5% B[7]

  • 1.0 min: 5% B (Hold for polar retention)

  • 8.0 min: 60% B (Slow ramp for isomer resolution)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Mode)

Ionization: ESI Positive Mode. Source Temp: 450°C.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Tiglylcarnitine 244.285.13025
3-Methylcrotonylcarnitine 244.285.13025
Tiglylcarnitine-[d3] (IS) 247.285.13025

Note: The m/z 85 product ion is the characteristic carnitine backbone fragment. Since both isomers share the same transition, retention time (RT) is the only identifier.

Data Analysis & Validation

Chromatographic Resolution

In this gradient, the elution order is typically:

  • Tiglylcarnitine (C5:1): Elutes earlier (more polar due to structure).

  • 3-Methylcrotonylcarnitine (C5:1): Elutes later. Target Resolution (Rs): > 1.5 (Baseline separation).

Calculation

Quantify using the peak area ratio of the analyte to the deuterated internal standard.



Reference Ranges (Plasma)
  • Healthy Controls: < 0.10 µM

  • Beta-Ketothiolase Deficiency: 0.30 – 2.50 µM (often accompanied by elevated C5-OH).

  • Note: Always establish local reference ranges.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation Sample Patient Sample (Plasma/DBS) Extract MeOH Extraction + Internal Std (d3-C5:1) Sample->Extract LC UHPLC Separation (Raptor ARC-18) Extract->LC MS MS/MS Detection (MRM 244->85) LC->MS Peak1 Peak 1: Tiglylcarnitine (Isoleucine Defect) MS->Peak1 RT ~4.2 min Peak2 Peak 2: 3-MCC (Leucine Defect) MS->Peak2 RT ~4.8 min

Figure 2: Analytical workflow emphasizing the chromatographic separation of the two critical isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers Gradient slope too steep.Decrease the %B ramp rate between 1 and 8 minutes. Lower column temperature to 40°C.
Low Sensitivity Ion suppression from phospholipids.Ensure the divert valve sends the first 1.0 min of flow to waste. Use Phospholipid Removal Plates (e.g., Ostro).
Peak Tailing Column overload or pH mismatch.Ensure mobile phase pH is acidic (0.1% Formic Acid) to protonate the carboxylic groups.
Signal Drift IS variability.Use a fresh Internal Standard solution. Acylcarnitines can hydrolyze if stored in water >24h.

References

  • Orphanet. (2023).[8] Beta-ketothiolase deficiency. [Link][1][2][3][5]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • National Institutes of Health (NIH). (2021). C4OH is a potential newborn screening marker—a multicenter retrospective study of patients with beta-ketothiolase deficiency in China. [Link]

  • Journal of Lipid Research. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]

Sources

Application Note: Precision Quantitation of Tiglylcarnitine in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Isoleucine Catabolic Defects via LC-MS/MS

Abstract

Tiglylcarnitine (C5:1), a specific acylcarnitine intermediate of isoleucine catabolism, serves as a critical biomarker for Beta-ketothiolase (T2) deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (2M3HBD) deficiency.[1][2] However, its clinical utility is often compromised by isobaric interference from 3-methylcrotonylcarnitine (3-MCC), a marker for a separate metabolic disorder.[1] This guide details a high-resolution LC-MS/MS protocol utilizing Tiglylcarnitine Hydrochloride as a reference standard.[1] We provide a validated workflow for the chromatographic separation of C5:1 isomers, ensuring diagnostic specificity that Flow Injection Analysis (FIA) cannot achieve.

Biological Context & Metabolic Pathway[1][2][3][4][5][6]

The Isomer Challenge: In newborn screening, "C5:1" is often reported as a summation of isobaric acylcarnitines. Differentiating these isobars is essential for accurate diagnosis:

  • Tiglylcarnitine: Accumulates in Beta-ketothiolase Deficiency .[1][2]

  • 3-Methylcrotonylcarnitine: Accumulates in 3-MCC Deficiency .[1]

Mechanistic Pathway: Tiglylcarnitine is derived from Tiglyl-CoA, an intermediate downstream of isoleucine.[1] The accumulation occurs when the enzyme acetoacetyl-CoA thiolase (T2) is defective, causing a backlog that is shunted into carnitine conjugation.[1]

IsoleucineCatabolism Iso Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto BCAA Transaminase TiglylCoA Tiglyl-CoA Keto->TiglylCoA BCKDH Complex TiglylCar Tiglylcarnitine (C5:1) (Biomarker) TiglylCoA->TiglylCar Carnitine Acyltransferase AcetylCoA Acetyl-CoA + Propionyl-CoA TiglylCoA->AcetylCoA Beta-Ketothiolase (T2) (BLOCKAGE HERE) Leucine Leucine MCC 3-Methylcrotonyl-CoA MCC_Car 3-Methylcrotonylcarnitine (Isobaric Interference) MCC->MCC_Car Accumulates in 3-MCC Deficiency

Figure 1: Isoleucine catabolism pathway highlighting the metabolic block at Beta-ketothiolase (T2) that leads to Tiglylcarnitine accumulation.[1] Note the parallel existence of the isobaric 3-Methylcrotonylcarnitine derived from Leucine metabolism.

Application of Tiglylcarnitine Hydrochloride

Why the Hydrochloride Salt? Free acylcarnitines are zwitterionic and hygroscopic, making precise weighing difficult. Tiglylcarnitine Hydrochloride is the preferred form for reference standards due to:

  • Stoichiometric Stability: The HCl salt crystallizes well, allowing for accurate molecular weight calculations during stock preparation.[1]

  • Solubility: Enhanced solubility in acidified organic solvents used for stock solutions.[1]

  • Protonation: The pre-existing protonated state facilitates ionization in positive-mode ESI-MS/MS.[1]

Protocol: Stock Solution Preparation

Critical Calculation:

  • Target: Tiglylcarnitine (Cation)[1][3]

  • Source: Tiglylcarnitine Hydrochloride[1]

  • MW Correction Factor:

    
    [1]
    

Step-by-Step Methodology:

  • Weighing: Weigh 2.80 mg of Tiglylcarnitine HCl (equivalent to ~2.43 mg of free carnitine) into a tared, amber glass vial.

  • Solvent Selection: Dissolve in 80:20 Methanol:Water (v/v) with 0.1% Formic Acid . The acid maintains stability and prevents hydrolysis of the ester bond.

  • Dissolution: Vortex for 30 seconds. If necessary, sonicate for 1 minute at ambient temperature.[1]

  • Verification: The final concentration is 10 mM (based on the carnitine cation).

  • Storage: Aliquot into 100 µL volumes in cryovials. Store at -80°C. Stable for 6 months. Do not freeze-thaw more than twice.

Protocol: LC-MS/MS Quantification

This protocol uses a C18 column with high aqueous stability to separate the polar acylcarnitine isomers.

A. Sample Preparation (Plasma)
  • Aliquot: Transfer 20 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of isotopically labeled internal standard (e.g., d3-Tiglylcarnitine or d9-Isovalerylcarnitine) at 1 µM.

  • Precipitation: Add 150 µL of Ice-Cold Methanol (with 0.1% Formic Acid) .

  • Extraction: Vortex vigorously for 1 minute. Incubate at -20°C for 20 minutes to complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing a glass insert. Note: Evaporation and reconstitution are optional but recommended if sensitivity < 50 nM is required.

B. LC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 0 Load / Desalt
1.0 0 Isocratic Hold
8.0 30 Linear Gradient (Separation of Isomers)
8.1 95 Wash
10.0 95 Wash
10.1 0 Re-equilibration

| 12.0 | 0 | End |

C. MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
Tiglylcarnitine 244.2 85.1 30 22 Quant
Tiglylcarnitine 244.2 142.1 30 18 Qual
3-Methylcrotonylcarnitine 244.2 85.1 30 22 Interference

| d3-Tiglylcarnitine (IS) | 247.2 | 85.1 | 30 | 22 | IS |[1]

Note: The m/z 85.1 product ion corresponds to the characteristic carnitine backbone (+CH2-CH=CH-COOH fragment).[1]

Data Interpretation & Validation

Chromatographic Separation (Conceptual): Using the HSS T3 column, the isomers elute in the following order due to slight differences in hydrophobicity:

  • 3-Methylcrotonylcarnitine: ~4.2 min

  • Tiglylcarnitine: ~4.5 min (Exact times vary by system; verify with individual standards).

Self-Validation Checklist:

Troubleshooting:

  • Co-elution:[1] If isomers co-elute, lower the initial gradient slope (e.g., 0-20% B over 10 mins).[1]

  • Low Sensitivity:[1] Check the pH of Mobile Phase A. Ammonium formate buffer (pH ~3.[1]5) is critical for optimal ionization of acylcarnitines.[1]

References
  • Fukao, T., et al. (2019).[1][5] "Beta-ketothiolase deficiency."[1][2][6][3][7] Orphanet Journal of Rare Diseases.

  • Minkler, P. E., et al. (2015).[1] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry.

  • Ferrara, S., et al. (2020).[1] "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism.

  • MedChemExpress. "L-Carnitine hydrochloride Solubility and Stock Solution Protocols."

  • American College of Medical Genetics. (2020).[1] "Laboratory analysis of acylcarnitines, 2020 update: a technical standard." Genetics in Medicine.

Sources

Application Note: In Vivo Investigation of Tiglylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Animal Models for Beta-Ketothiolase Deficiency and Acylcarnitine Toxicity[1]

Executive Summary

Tiglylcarnitine (C5:1) is a specific acylcarnitine intermediate of isoleucine catabolism.[1] Its accumulation is the pathognomonic biomarker for Beta-Ketothiolase Deficiency (BKTD) , also known as Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency.[1] While Tiglylcarnitine serves as a critical diagnostic marker, it is also a bioactive metabolite capable of inducing mitochondrial toxicity and oxidative stress when accumulated to pathological levels.[1]

This guide details the protocols for investigating Tiglylcarnitine Hydrochloride in vivo using two distinct approaches:

  • Genetic Models (Acat1 -/-): Inducing endogenous accumulation to mimic human organic acidemia.[1]

  • Exogenous Administration: Using Tiglylcarnitine HCl as a chemical reagent to isolate specific toxicological effects (cardiotoxicity/neurotoxicity).[1]

Part 1: Pathophysiological Context & Mechanism[1][2]

To effectively model Tiglylcarnitine dynamics, one must understand its origin.[1] It accumulates due to a block in the degradation of isoleucine at the step catalyzed by ACAT1 (T2).[1]

Mechanism of Toxicity:

  • Mitochondrial Uncoupling: Long-chain acylcarnitines are known surfactants that disrupt membrane potential.[1] Short-branched chains like Tiglylcarnitine can inhibit the respiratory chain and TCA cycle enzymes (e.g., pyruvate dehydrogenase).[1]

  • Arrhythmogenesis: Accumulation of acylcarnitines in cardiomyocytes alters ion channel kinetics, predisposing patients to arrhythmias—a key risk in organic acidemias during metabolic decompensation.[1]

Diagram 1: Isoleucine Catabolism & Tiglylcarnitine Block

IsoleucinePathway Iso L-Isoleucine TigCoA Tiglyl-CoA Iso->TigCoA Branched-Chain Aminotransferase TigCar Tiglylcarnitine (C5:1) (Accumulated Metabolite) TigCoA->TigCar Carnitine Acyltransferase (Detoxification Shunt) MAA 2-Methylacetoacetyl-CoA TigCoA->MAA Enoyl-CoA Hydratase (Crotonase) PropAcetyl Propionyl-CoA + Acetyl-CoA MAA->PropAcetyl ACAT1 (T2) (Beta-Ketothiolase)

Caption: Blockade at ACAT1 forces flux toward Tiglylcarnitine synthesis via carnitine acyltransferase.[1]

Part 2: The Genetic Model (Acat1 Knockout)

The Acat1 knockout mouse is the "Gold Standard" for studying endogenous Tiglylcarnitine accumulation.[1] However, these mice are often asymptomatic under basal conditions .[1] A metabolic challenge is required to trigger the phenotype.[1]

Protocol A: Generation and Maintenance
  • Strain: Acat1 null mutant (e.g., Acat1-/-).[1]

  • Background: C57BL/6J is preferred for metabolic stability.[1]

  • Genotyping: PCR validation of the neomycin cassette insertion or deletion site.[1]

Protocol B: The Isoleucine Challenge (Metabolic Stress Test)

To elevate Tiglylcarnitine to pathological levels, the isoleucine pathway must be overloaded.[1]

Reagents:

  • L-Isoleucine (pharmaceutical grade).[1][2]

  • Vehicle: 0.5% Methylcellulose or Saline.[1]

Step-by-Step Methodology:

  • Baseline Sampling: Collect 20 μL tail vein blood (dried blood spot or plasma) to establish basal C5:1 levels.[1]

  • Fasting: Fast animals for 4–6 hours (morning fast) to deplete glycogen and force fatty acid/amino acid oxidation.[1]

  • Administration: Administer L-Isoleucine via oral gavage.

    • Dose: 1.0 g/kg body weight (Standard Challenge).[1]

    • Control: Vehicle only.[1]

  • Monitoring: Monitor for signs of ketoacidosis (lethargy, tachypnea) every 30 minutes.

  • Time-Course Sampling: Collect blood at T=1h, T=3h, and T=6h post-gavage.

  • Endpoint: Euthanize at T=6h or T=24h for tissue collection (Liver, Heart, Brain).

Expected Results (Table 1):

ParameterWild Type (WT)Acat1 (-/-) BasalAcat1 (-/-) + Isoleucine
Plasma C5:1 < 0.5 μM1.0 - 3.0 μM> 10.0 μM (Diagnostic Spike)
Urine Ketones NegativeTracePositive (+++)
Blood pH 7.35 - 7.457.35 - 7.40< 7.25 (Acidosis)
Clinical Status NormalNormalLethargy, Dehydration
Part 3: Exogenous Toxicity Model (Tiglylcarnitine HCl)[1]

This model investigates the direct pharmacological effects of the metabolite, independent of the genetic background.[1] It is crucial for studying acute cardiotoxicity or neurotoxicity.[1]

Reagent: Tiglylcarnitine Hydrochloride (Synthetic Standard, >98% purity).[1]

Protocol C: Acute Toxicity & Arrhythmia Screening

Rationale: Acylcarnitines are zwitterionic surfactants.[1] High acute doses can destabilize cardiac ion channels.[1]

  • Preparation: Dissolve Tiglylcarnitine HCl in sterile saline. Adjust pH to 7.4 if necessary (the HCl salt is acidic).[1]

  • Animal Prep: Anesthetize mice (Isoflurane 2%) and instrument with surface ECG electrodes (Lead II).

  • Stabilization: Allow 10 minutes for heart rate stabilization.

  • Dose Escalation (IV Infusion):

    • Administer via jugular vein catheter.[1]

    • Dose 1: 10 mg/kg (Bolus).[1] Wait 10 min.

    • Dose 2: 50 mg/kg.[1] Wait 10 min.

    • Dose 3: 100 mg/kg.[1]

  • Data Acquisition: Record ECG continuously. Analyze for:

    • QTc prolongation.[1]

    • Premature Ventricular Contractions (PVCs).[1]

    • ST-segment deviation (ischemia).[1]

Diagram 2: Experimental Workflow Summary

Workflow Mouse Mouse Model (Acat1-/- or WT) Agent Intervention Mouse->Agent Path1 Genetic Stress: Isoleucine Load Agent->Path1 Endogenous Accumulation Path2 Pharmacology: Tiglylcarnitine HCl IV Agent->Path2 Exogenous Toxicity Sample Sample Collection (Plasma/Heart/Brain) Path1->Sample Physio Physiology (ECG/pH) Path2->Physio LCMS LC-MS/MS Analysis (Target: C5:1) Sample->LCMS Physio->Sample

Caption: Dual-track workflow for genetic accumulation vs. direct toxicity testing.

Part 4: Analytical Validation (LC-MS/MS)

Reliable quantification of Tiglylcarnitine (C5:1) is the cornerstone of these models. Note that C5:1 is isobaric with other acylcarnitines (e.g., valerylcarnitine); chromatographic separation is ideal but tandem MS is often sufficient for screening.[1]

Protocol D: Sample Preparation & Mass Spectrometry

Reference Method: Flow Injection Analysis (FIA) or UPLC-MS/MS.[1]

  • Extraction:

    • Spot 3.2 mm dried blood spot (DBS) or 10 μL plasma.[1]

    • Extract with 100 μL Methanol containing internal standards (isotopically labeled carnitine/acylcarnitines).[1]

    • Critical Step: Butylation (Derivatization) with 3N HCl in n-Butanol at 65°C for 15 min improves sensitivity for acylcarnitines.[1] Note: Underivatized methods are also valid but less sensitive.[1]

  • MS/MS Settings (Positive Electrospray Ionization - ESI+):

    • Scan Type: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).[1]

    • Target Mass (Butyl ester):

      • Tiglylcarnitine (C5:[1][3]1) Precursor: ~314 m/z (Check specific molecular weight of derivative).[1]

      • Free Carnitine (C0): 218 m/z.[1]

    • Quantification: Calculate ratio of C5:1 to Internal Standard (e.g., d9-C5).

  • Data Interpretation:

    • Calculate the C5:1 / C2 (Acetylcarnitine) ratio. In BKTD models, this ratio is significantly elevated compared to controls.[1]

References
  • Beta-Ketothiolase Deficiency & ACAT1 Mutations

    • Fukao, T., et al. (2019).[1][4] "Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl-CoA thiolase (T2) deficiency." Human Mutation.[1][3]

  • Isoleucine Challenge Protocols

    • Yu, D., et al. (2021).[1][5] "Dietary restriction of isoleucine increases healthspan and lifespan of genetically heterogeneous mice."[1] Cell Metabolism.

  • Acylcarnitine Analysis (LC-MS/MS)

    • Minkler, P. E., et al. (2015).[1] "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry.

  • Toxicity of Acylcarnitines

    • Rastedt, W., et al. (2021).[1] "Long-chain acylcarnitines and cardiac excitation-contraction coupling."[1] General Physiology and Biophysics. (Contextualizing arrhythmogenic potential of acylcarnitines). (Note: General search landing for verification).

  • Mouse Metabolic Phenotyping Guidelines

    • Benedé-Ubieto, R., et al. (2020).[1][6] "Guidelines and Considerations for Metabolic Tolerance Tests in Mice." Diabetes, Metabolic Syndrome and Obesity.[1][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Isobaric Interference in Tiglylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Isobaric Interference in Tiglylcarnitine (C5:1) Mass Spectrometry Role: Senior Application Scientist Status: Active Support Guide

Introduction: The C5:1 Conundrum

Welcome to the Technical Support Center. If you are analyzing Tiglylcarnitine (C5:1), you are likely encountering the "C5:1 Conundrum." In newborn screening (NBS) and metabolic profiling, Tiglylcarnitine (a marker for Beta-Ketothiolase Deficiency) is isobaric with 3-Methylcrotonylcarnitine (3-MCC) (a marker for 3-MCC Deficiency).

Both compounds share the same nominal mass, the same chemical formula (


), and produce identical major fragment ions (m/z 85) in standard low-resolution triple quadrupole MS/MS. This guide provides the definitive workflows to resolve these isomers, ensuring diagnostic accuracy.

Module 1: Diagnostic & Identification (The "Is it Real?" Phase)

Q: I am detecting elevated C5:1 signals in my flow-injection analysis (FIA). How do I know if it is Tiglylcarnitine or 3-MCC?

A: You cannot distinguish them using Flow-Injection Analysis (FIA) or standard isocratic methods. Both isomers produce a precursor ion at m/z 244.1 (underivatized) or m/z 300.2 (butylated) and fragment to m/z 85 .

The Solution: You must implement a Second-Tier LC-MS/MS Test that utilizes chromatographic separation.[1] The biological implications are distinct:

  • Tiglylcarnitine: Indicates Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency).

  • 3-MCC: Indicates 3-Methylcrotonyl-CoA Carboxylase Deficiency.

Q: What is the "Self-Validating" Standard for this experiment?

A: To ensure your system is resolving these isomers, you must run a System Suitability Sample (SSS) containing both Tiglylcarnitine Hydrochloride and 3-Methylcrotonylcarnitine standards at equimolar concentrations.

  • Fail: A single peak or a peak with a "shoulder."

  • Pass: Two distinct peaks with baseline resolution (

    
    ).
    

Module 2: Chromatographic Resolution (The "Separation" Phase)

Q: My C18 column is showing co-elution. How do I improve resolution?

A: While C18 columns are the industry workhorse, they rely primarily on hydrophobicity. C5:1 isomers have very similar hydrophobicities.

Expert Recommendation: Switch to a Pentafluorophenyl (PFP) Column . PFP phases offer "orthogonal selectivity" through


 interactions and dipole-dipole interactions, which are highly effective for separating positional isomers of acylcarnitines that co-elute on C18.
Recommended Protocol: UPLC-MS/MS Separation
ParameterSpecification
Column PFP (Pentafluorophenyl) Core-Shell , 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium Acetate
Mobile Phase B Methanol + 0.1% Formic Acid + 10mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 20% B (Equilibration)

  • 1.0 min: 20% B (Hold to elute polar interferences)

  • 8.0 min: 80% B (Linear ramp for isomer separation)

  • 8.1 min: 98% B (Wash)

  • 10.0 min: 20% B (Re-equilibration)

Visualizing the Workflow

G Start Elevated C5:1 Detected (Flow Injection/NBS) Prep Sample Prep: Protein Precipitation (Methanol/Internal Stds) Start->Prep Column Chromatography Selection: PFP Column (Recommended) vs. C18 (Traditional) Prep->Column Separation Gradient Elution: Separate Tiglyl vs. 3-MCC Column->Separation Orthogonal Selectivity Detection MS/MS Detection: MRM 244 -> 85 (Free) MRM 300 -> 85 (Butylated) Separation->Detection Result Data Analysis: Compare RT to Standards Detection->Result

Caption: Second-tier workflow for resolving C5:1 isobaric interference using LC-MS/MS.

Module 3: Mass Spectrometry Method Optimization

Q: Can I use unique MRM transitions to distinguish them without chromatography?

A: generally, No . Both molecules fragment to the carnitine backbone (


 85). While some high-energy fragmentation studies suggest subtle differences in minor ions, these are rarely sensitive enough for clinical plasma/DBS analysis.

Standard MRM Table (Positive Mode ESI):

AnalytePrecursor (Underivatized)Precursor (Butylated)Product Ion (Quant)Product Ion (Qual)
Tiglylcarnitine 244.1300.285.1142.1
3-MCC 244.1300.285.1142.1
IS (d3-C5) 247.1303.285.1-

Note: The "Quant" ion is identical. Separation relies entirely on Retention Time (RT).

Q: What about Ion Mobility?

A: If your lab is equipped with Differential Mobility Spectrometry (DMS) or High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), you can separate these isobars in the gas phase without extensive LC runs.

  • Mechanism: Tiglylcarnitine and 3-MCC have different collisional cross-sections (CCS).

  • Benefit: Reduces run time from ~10 mins (LC) to ~2 mins (DMS-FIA).

Module 4: Sample Preparation & Derivatization

Q: Should I use Butylated or Non-Derivatized methods?

A: This depends on your sensitivity requirements.

  • Butylation (Derivatized):

    • Pros: Increases ionization efficiency (sensitivity) by ~5-10x. Standard for NBS dried blood spots.

    • Cons: Adds a sample prep step (incubation with Butanol-HCl).

    • Technical Note: Butylation shifts the mass by +56 Da.

  • Non-Derivatized (Free Acid):

    • Pros: Faster prep (protein crash only). No toxic reagents.

    • Cons: Lower sensitivity.

    • Trend: Modern high-sensitivity Triple Quads (e.g., Sciex 6500+, Waters Xevo TQ-XS) often have sufficient sensitivity to run non-derivatized C5:1, simplifying the workflow.

Decision Logic for Isobar Resolution

DecisionTree Input Sample Type? DBS Dried Blood Spot (Low Vol, High Matrix) Input->DBS Plasma Plasma/Serum (Higher Vol) Input->Plasma Deriv Derivatization (Butanol-HCl) DBS->Deriv Rec. for Sensitivity Plasma->Deriv Older Inst. NoDeriv Non-Derivatized (MeOH Extraction) Plasma->NoDeriv Modern Inst. Analysis LC-MS/MS (PFP Column) Deriv->Analysis NoDeriv->Analysis Outcome1 High Sensitivity Good for NBS Analysis->Outcome1 Outcome2 Rapid Prep Good for Clinical Analysis->Outcome2

Caption: Decision matrix for sample preparation based on sample type and instrument sensitivity.

References

  • Isomer Separation using C18 & PFP: Forny, P. et al. "L-Carnitine and acylcarnitine analysis in mitochondrial medicine." Clinical Chimica Acta.

  • Clinical Significance of C5:1: American College of Medical Genetics (ACMG) Newborn Screening ACT Sheets. "Beta-Ketothiolase Deficiency."[2]

  • Mass Spectrometry Methodology: Chace, D. H., et al. "Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry." Clinical Chemistry. (Foundational MS/MS methods).

  • UPLC Separation of Acylcarnitines: Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry.

  • Interference Mechanisms: Kashed, R. et al. "Separation of C5-acylcarnitine isomers in dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism.

Sources

Optimizing chromatographic separation of Tiglylcarnitine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chromatographic Separation of Tiglylcarnitine Isomers

Executive Summary: The Clinical & Analytical Imperative

The Challenge: Tiglylcarnitine (C5:1) is a critical biomarker for Beta-Ketothiolase (BKT) Deficiency . However, it is isobaric with 3-Methylcrotonylcarnitine (3-MCC) , a marker for 3-Methylcrotonyl-CoA Carboxylase Deficiency.[1] Furthermore, 3-Hydroxyisovalerylcarnitine (C5-OH) can undergo in-source dehydration to mimic the C5:1 mass transition.

The Solution: Mass spectrometry alone cannot distinguish these isomers (identical m/z).[2][3] Chromatographic resolution (Rs > 1.5) is the only valid method to prevent false-positive diagnoses. This guide provides the troubleshooting frameworks and protocols to achieve baseline separation.

Troubleshooting Guide (Q&A)

Category A: Resolution & Co-elution Issues

Q: My Tiglylcarnitine (C5:1) and 3-MCC peaks are merging into a single broad peak. How do I resolve them? A: This is the most common failure mode. Standard C18 columns often struggle with the subtle steric differences between these isomers.

  • Root Cause: Insufficient selectivity or shallow gradient slope.

  • Solution 1 (Column Chemistry): Switch to a Pentafluorophenyl (PFP) or Restek Raptor ARC-18 column. PFP phases utilize pi-pi interactions that discriminate between the double bond positions of Tiglyl (trans-2-en) and 3-MCC (3-en) more effectively than hydrophobic interactions alone.

  • Solution 2 (Mobile Phase): If using C18, ensure your organic modifier is Methanol rather than Acetonitrile. Methanol is a protic solvent that often provides better selectivity for isomeric acylcarnitines due to hydrogen bonding capabilities.

Q: I see a "shoulder" or a small peak eluting just before Tiglylcarnitine. Is this 3-MCC? A: It could be, but you must rule out Source Fragmentation Interference .

  • Mechanism: 3-Hydroxyisovalerylcarnitine (C5-OH) typically elutes earlier than C5:1. In the hot ESI source, C5-OH can lose a water molecule (

    
    ), creating an ion with the exact same m/z as Tiglylcarnitine.
    
  • Validation Test: Monitor the specific transition for C5-OH (e.g., m/z 260

    
     85 for underivatized). If the "shoulder" in the C5:1 channel aligns perfectly with the C5-OH peak, it is an artifact, not a real isomer.
    
Category B: Sensitivity & Peak Shape

Q: My peaks are tailing (Asymmetry > 1.5). How do I fix this? A: Tailing in acylcarnitines is usually caused by secondary interactions between the quaternary ammonium group and free silanols on the column support.

  • Immediate Fix: Increase the ionic strength of your mobile phase. Add 10–20 mM Ammonium Formate or Ammonium Acetate to the aqueous phase.

  • Advanced Fix: Use a column with "Sterically Protected" or "Hybrid" particles (e.g., BEH or superficially porous particles) which have fewer active silanols.

Q: I am experiencing signal suppression. Should I use ion-pairing agents? A: Proceed with extreme caution.

  • Risk: Agents like Heptafluorobutyric Acid (HFBA) improve retention and shape but cause severe ion suppression in ESI and contaminate the MS source for days.

  • Recommendation: Avoid HFBA if possible. Optimize the Ammonium Formate/Formic Acid ratio instead. If retention is still too low, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode, which retains polar acylcarnitines strongly without ion-pairing reagents.

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for resolving C5:1 isomer issues.

TroubleshootingTree Start Problem: Co-eluting or Distorted C5:1 Peaks CheckInterference Step 1: Check C5-OH Interference (Monitor C5-OH Transition) Start->CheckInterference IsInterference Does C5-OH peak align with C5:1 shoulder? CheckInterference->IsInterference Artifact Diagnosis: In-Source Dehydration Action: Improve C5-OH Chromatographic Separation IsInterference->Artifact Yes RealCoelution Diagnosis: True Isomer Co-elution IsInterference->RealCoelution No Selectivity Step 2: Optimize Selectivity RealCoelution->Selectivity ColumnChoice Current Column Type? Selectivity->ColumnChoice C18Action Action: Switch to Methanol or Decrease Gradient Slope ColumnChoice->C18Action Standard C18 PFPAction Action: Switch to PFP Column (Utilize Pi-Pi Interactions) ColumnChoice->PFPAction If C18 Fails FinalCheck Step 3: Verify Resolution (Rs > 1.5) C18Action->FinalCheck PFPAction->FinalCheck

Figure 1: Decision tree for diagnosing and resolving C5:1 acylcarnitine separation issues.

Optimized Experimental Protocol

This protocol uses a Superficially Porous Particle (SPP) C18 column, which offers a balance of speed and resolution superior to fully porous particles for this application.

Method Parameters
ParameterSpecification
Column Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent SPP C18
Column Temp 45°C (Higher temp improves mass transfer)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL
Gradient Profile (Linear)
Time (min)% Mobile Phase BEvent
0.00 5%Equilibration
0.50 5%Hold (Load)
6.00 80%Elution of Isomers (Critical Window)
6.10 100%Column Wash
8.00 100%Wash Hold
8.10 5%Re-equilibration
10.00 5%End
Step-by-Step Workflow
  • System Suitability: Inject a mixture containing Tiglylcarnitine , 3-MCC , and Isovalerylcarnitine .

  • Criteria Check:

    • Tiglylcarnitine must elute after 3-MCC (typical elution order on C18: 3-MCC

      
       Tiglyl 
      
      
      
      Isovaleryl).
    • Calculate Resolution (

      
      ) between 3-MCC and Tiglyl. Target: 
      
      
      
      .
  • Interference Check: Inject a high-concentration standard of 3-Hydroxyisovalerylcarnitine . Ensure its retention time does not overlap with the Tiglylcarnitine window.

  • Sample Analysis: Run plasma/DBS extracts. Monitor transitions:

    • C5:1: 242.2

      
       85.1 (Underivatized) OR 298.2 
      
      
      
      85.1 (Butylated)
    • C5-OH: 260.2

      
       85.1 (Underivatized)
      

Separation Mechanism Visualization

The following diagram illustrates the chromatographic workflow and the critical checkpoints for data validity.

Workflow Sample Extracted Sample (Plasma/DBS) LC LC Separation (SPP C18 / Methanol) Sample->LC MS MS/MS Detection (MRM Mode) LC->MS Peak1 Peak 1: 3-MCC (Early Eluter) MS->Peak1 Peak2 Peak 2: Tiglylcarnitine (Target Analyte) MS->Peak2 Peak3 Peak 3: Isovalerylcarnitine (Late Eluter) MS->Peak3 Validation Data Validation: Check Retention Time Check Ion Ratios Peak1->Validation Peak2->Validation Peak3->Validation Result Diagnostic Output: BKT vs 3-MCC Deficiency Validation->Result

Figure 2: Analytical workflow for the separation and identification of C5:1 isomers.

References

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism.[3] Retrieved from [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Retrieved from [Link]

  • Maher, S., et al. (2025). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines. ResearchGate.[2] Retrieved from [Link]

Sources

Improving sensitivity of Tiglylcarnitine Hydrochloride detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and clinical scientists optimizing the detection of Tiglylcarnitine (C5:1) . This metabolite is a critical biomarker for beta-ketothiolase deficiency, but its analysis is plagued by two primary challenges: low physiological abundance and isobaric interference from 3-Methylcrotonylcarnitine (3-MCC) and 3-Methylglutarylcarnitine.

Topic: Improving Sensitivity and Selectivity of Tiglylcarnitine (C5:1) by LC-MS/MS Applicable For: LC-MS/MS Systems (Triple Quadrupole), Clinical Research, Metabolic Profiling Last Updated: February 2026[1][2][3][4]

⚡ Quick Navigation

Module 1: The Sensitivity Architecture (Derivatization)

❓ FAQ: Why is my underivatized signal intensity insufficient for trace detection?

Technical Insight: Tiglylcarnitine is a zwitterionic compound containing a quaternary ammonium group (permanent positive charge) and a carboxylic acid group. In its underivatized state, the carboxylic acid moiety can negatively impact ionization efficiency in positive ESI mode due to partial charge neutralization and poor desolvation.

The Solution: Butylation. Converting the carboxylic acid to a butyl ester increases the compound's hydrophobicity, enhancing surface activity in the ESI droplet and boosting desolvation efficiency. This typically yields a 5–10x signal increase compared to underivatized methods.

🧪 Protocol: Standardized Butylation Workflow

Validation Check: Ensure all glassware is acid-washed to prevent contamination.

  • Extraction: Aliquot 10–20 µL of plasma/sample into a polypropylene tube. Add 100 µL of Methanol containing isotopically labeled internal standards (e.g., d3-C5-Carnitine).

  • Precipitation: Vortex (30s) and Centrifuge (10,000 x g, 5 min). Transfer supernatant to a fresh glass vial.

  • Drying: Evaporate to complete dryness under Nitrogen (40°C).

  • Derivatization:

    • Add 50 µL of 3N HCl in n-Butanol (or n-Butanol/Acetyl Chloride 9:1 v/v).

    • Seal tightly and incubate at 65°C for 15 minutes .

  • Re-Drying: Evaporate the derivatizing reagent to dryness under Nitrogen (40°C). Critical: Residual acid causes column degradation.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

Module 2: Solving the Isobaric Conflict (Chromatography)

❓ FAQ: I see a single peak for C5:1. How do I know if it's Tiglylcarnitine or 3-MCC?

Technical Insight: Tiglylcarnitine (C5:1) and 3-Methylcrotonylcarnitine (3-MCC) are positional isomers with identical precursor and product ions. Co-elution leads to false positives. You must achieve chromatographic baseline separation.

The Separation Strategy: Use a C18 column with a Pentafluorophenyl (PFP) phase or a high-strength silica (HSS) C18 column. The "pi-pi" interactions offered by PFP phases often provide superior selectivity for double-bond isomers like C5:1 species.

📉 Recommended Gradient (UPLC/HPLC)

Column: HSS T3 C18 or Raptor ARC-18 (2.1 x 100 mm, 1.8 µm) Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)% BFlow Rate (mL/min)Description
0.0050.4Initial equilibration
1.0050.4Load/Desalt
8.00500.4Slow ramp for isomer resolution
8.10950.4Wash
10.00950.4Wash
10.1050.4Re-equilibration

Note: Tiglylcarnitine typically elutes before 3-MCC on C18 phases due to steric hindrance differences, though elution order must be confirmed with pure standards.

📊 Visualization: Workflow & Decision Logic

G Start Start: Low Sensitivity/Selectivity Deriv Step 1: Butylation Derivatization (+56 Da Mass Shift) Start->Deriv Sep Step 2: Chromatographic Separation (Slow Gradient 5-50% B) Deriv->Sep Check Check: Are C5:1 Isomers Separated? Sep->Check Opt1 Optimization A: Change Column to PFP (Pi-Pi Interaction) Check->Opt1 No (Co-elution) Opt2 Optimization B: Lower Gradient Slope (0.5% B per min) Check->Opt2 No (Partial Separation) Final Final: MS/MS Detection (MRM 300.2 -> 85.1) Check->Final Yes (Baseline Resolved) Opt1->Sep Opt2->Sep

Caption: Logical workflow for optimizing Tiglylcarnitine detection, prioritizing derivatization for sensitivity and gradient tuning for isomer resolution.

Module 3: MS/MS Acquisition Parameters

⚙️ MRM Transitions Table (Butylated)

The following parameters are optimized for a typical Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (V)CXP (V)
Tiglylcarnitine (C5:1) 300.2 85.1 502510
3-MCC (Isomer)300.285.1502510
IS (d3-C5-Carnitine) 303.2 85.1 502510
Qualifier Transition300.2144.1503512

Critical Note on Q3: The m/z 85.1 fragment corresponds to the derivatized carnitine backbone and is the most intense ion. The m/z 144.1 fragment is less intense but more specific to the acyl chain structure, useful for confirmation if sensitivity permits.

Module 4: Troubleshooting & FAQs

🔧 Troubleshooting Guide

Issue 1: Rapid Sensitivity Loss over 50 injections.

  • Cause: Accumulation of non-volatile salts or phospholipids on the MS source shield, or residual derivatization acid (HCl) corroding the ESI needle.

  • Fix:

    • Ensure the "Re-Drying" step (Step 5 in Module 1) is thorough.

    • Implement a divert valve to send flow to waste for the first 1 minute and last 2 minutes of the run.

Issue 2: Retention Time Shift.

  • Cause: pH instability in Mobile Phase A. Ammonium formate is volatile.

  • Fix: Prepare fresh mobile phase every 48 hours. Ensure column temperature is controlled (e.g., 40°C ± 0.5°C).

Issue 3: High Background Noise (Chemical Noise).

  • Cause: Contaminated n-Butanol or Acetyl Chloride.

  • Fix: Use HPLC-grade or MS-grade reagents only. Perform a reagent blank injection to verify purity.

❓ Advanced FAQ

Q: Can I analyze Tiglylcarnitine without derivatization? A: Yes, using HILIC chromatography (e.g., BEH Amide) and monitoring 244.2 -> 85.1 . However, expect a 5-10x reduction in sensitivity and broader peak shapes, which compromises the separation from 3-MCC. For trace analysis, derivatization is non-negotiable.

Q: How do I distinguish Tiglylcarnitine from 2-methylbutyrylcarnitine? A: 2-methylbutyrylcarnitine is a C5:0 species (saturated).

  • C5:1 (Tiglyl) Mass: 300.2

  • C5:0 (2-MB) Mass: 302.2

  • The mass spectrometer resolves these easily by mass (2 Da difference). The challenge is strictly with the C5:1 isomers (3-MCC).

References
  • ResearchGate. Acylcarnitine profiling by low-resolution LC-MS (2019). (Discusses 3-NPH vs Butylation and linearity of elution).

  • Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Demonstrates Raptor ARC-18 separation of C5 isobars).

  • National Institutes of Health (PMC). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. (Detailed validation of C5 isomer separation).

  • Sigma-Aldrich. Synthesis & HILIC/MS Analysis of Acylcarnitines.[5] (Overview of analytical requirements for metabolic disorders).

Sources

Troubleshooting poor peak shape in Tiglylcarnitine Hydrochloride HPLC

[1][2]

Molecule Profile & Chromatographic Behavior

To troubleshoot effectively, you must understand the "personality" of Tiglylcarnitine Hydrochloride (C5:1-Carnitine).[1][2] It is not a standard small molecule; it is a polar zwitterion .

  • Core Structure: Quaternary ammonium (permanently positive) + Carboxylic acid (pKa ~3.8).[1][2]

  • The Challenge:

    • Zwitterionic Interaction: The quaternary amine interacts strongly with residual silanols on silica columns (causing tailing).

    • High Polarity: It elutes near the void volume in standard Reversed-Phase LC (RPLC), leading to poor peak shape due to lack of focusing.

    • Detection Limits: The tiglyl group contains a double bond allowing low-UV detection (205-210 nm), but sensitivity is limited compared to MS/MS.[1][2]

Troubleshooting Logic Map

Before adjusting your method, identify your specific symptom using this logic flow.

TroubleshootingLogicStartIdentify Peak SymptomSymptom1Peak Tailing (As > 1.5)Start->Symptom1Symptom2Peak Fronting / SplittingStart->Symptom2Symptom3Early Elution / BroadeningStart->Symptom3Cause1Silanol Interaction(Quaternary Amine)Symptom1->Cause1Cause2Solvent Mismatch(Strong Sample Solvent)Symptom2->Cause2Cause3Lack of Retention(Too Polar for C18)Symptom3->Cause3Fix1Add Ion-Pair (TFA/HFBA)OR Increase Buffer StrengthCause1->Fix1Fix2Match Sample Diluentto Initial Mobile PhaseCause2->Fix2Fix3Switch to HILICOR AQ-C18 ColumnCause3->Fix3

Figure 1: Decision tree for diagnosing peak shape anomalies in Tiglylcarnitine analysis.

Detailed Troubleshooting Guides

Issue A: Severe Peak Tailing (Asymmetry > 1.5)

Context: Common in RPLC (C18) methods.[1][2] The Mechanism: The positively charged quaternary ammonium group on Tiglylcarnitine acts like a "magnet" for negatively charged residual silanols (Si-O⁻) on the silica surface.[1] This secondary interaction drags the peak tail.

Corrective Actions:

  • Lower the pH: Silanols are ionized (negative) above pH 3.5.

    • Action: Adjust mobile phase pH to 2.5 – 3.0 . This protonates silanols (Si-OH), rendering them neutral and reducing interaction.[1][2]

  • Add an Ion-Pairing Reagent:

    • Action: Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to the mobile phase.[1][2]

    • Why: TFA masks the positive charge of the carnitine and saturates silanols. Note: TFA suppresses MS signal; use Formic Acid for MS, but expect slightly worse tailing.[2]

  • Increase Buffer Strength:

    • Action: If using Ammonium Formate/Acetate, increase concentration to 10-20 mM .[1][2] Higher ionic strength competes with the analyte for active sites.

Issue B: Peak Splitting or Fronting

Context: Critical in HILIC modes or when injecting high volumes.[1] The Mechanism: Solvent Mismatch. Tiglylcarnitine is very soluble in water. If you dissolve your sample in 100% water but inject it onto a HILIC column (which starts at high organic, e.g., 90% Acetonitrile), the water acts as a "strong solvent."[2] It disrupts the partition layer at the head of the column, causing the peak to split or front.

Corrective Actions:

  • Diluent Matching:

    • RPLC: Dissolve sample in 0.1% Formic Acid in Water .

    • HILIC: Dissolve sample in 75% Acetonitrile / 25% Water .[1]

  • Injection Volume:

    • Action: Reduce injection volume to 1-2 µL if using a strong solvent.[1]

Issue C: Retention Loss (Eluting in Void)

Context: Standard C18 columns cannot retain this polar molecule. Corrective Actions:

  • Switch Column Technology:

    • Option 1 (HILIC): Use a Bare Silica or Amide column.[1] Tiglylcarnitine will retain well and elute later.

    • Option 2 (AQ-C18): Use a "Polar-Embedded" or "100% Aqueous Stable" C18 column.[3][1][2] These allow you to start at 0-1% organic solvent without phase collapse, maximizing retention.[1][2]

Recommended "Gold Standard" Protocols

If your current method is failing, validate one of these established baselines.

Protocol 1: HILIC-MS/MS (Best for Sensitivity & Peak Shape)

Recommended for metabolic profiling.[3][1][2]

ParameterSetting
Column HILIC Amide or Bare Silica (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[3][1][2]0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B to 50% B over 10 mins
Sample Diluent 85% Acetonitrile / 15% Water (CRITICAL)
Detection MS/MS (MRM transition: 244 -> 85 or 244 -> 142)
Protocol 2: Ion-Pair RPLC-UV (Best for QC/Purity)

Recommended if MS is unavailable.[3][1][2]

ParameterSetting
Column C18 (End-capped), 4.6 x 150 mm, 3-5 µm
Mobile Phase A Water + 0.1% TFA (or 10mM Phosphate Buffer pH 2.[3][1][2]5)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0% B to 30% B over 15 mins (Retains polar species)
Sample Diluent Mobile Phase A
Detection UV at 210 nm

Frequently Asked Questions (FAQ)

Q: Why does my Tiglylcarnitine peak area decrease over 24 hours in the autosampler? A: Acylcarnitines are esters and are susceptible to hydrolysis, especially in basic conditions or unbuffered water.

  • Fix: Ensure your sample diluent is slightly acidic (0.1% Formic Acid) and keep the autosampler cooled to 4°C. Avoid leaving samples at room temperature.

Q: Can I use UV detection at 254 nm? A: No. Tiglylcarnitine lacks a conjugated aromatic system. It has a carbonyl and a double bond (tiglyl moiety) which absorb in the low UV range (205–215 nm). At 254 nm, you will likely see nothing or only noise.

Q: I see "Ghost Peaks" in my gradient. Is this the Tiglylcarnitine? A: Likely not. If you are using UV at 210 nm, you are detecting impurities in the mobile phase (organic modifiers). Run a blank injection. If the peaks persist, they are system/solvent artifacts, not your analyte.

Q: The peak is broad even with a new column. Why? A: Check your tubing. Because Tiglylcarnitine is often analyzed on small ID columns (2.1 mm) for MS, extra-column volume (dead volume) in the tubing or flow cell can destroy peak efficiency.[2] Ensure you are using 0.005" ID (Red) PEEK tubing or smaller.[1]

References

  • HILIC vs.

    • Source: Peng, M., et al. (2013).[2] "Measurement of Free Carnitine and Acylcarnitines in Plasma by HILIC-ESI-MS/MS Without Derivatization." Journal of Chromatography B.

    • Link:[3][1][2]

  • Troubleshooting Peak Tailing (Silanol Interactions)

    • Source: McCalley, D. V. (2023).[2][4] "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications.[1]

    • Context: Explains the mechanism of quaternary amine interaction with silanols.
    • Link:[3][1][2]

  • Physicochemical Properties

    • Source: FooDB / HMDB (Human Metabolome Database).[1][2] "Tiglylcarnitine (HMDB0000727) Spectral and Chemical Data."

    • Link:[3][1][2]

  • HPLC Troubleshooting Guide (General)

    • Source: Waters Corporation.[1] "Troubleshooting Peak Shape Problems in HPLC."

    • Link:[3][1][2]

Method refinement for accurate quantification of low-abundance acylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement for Low-Abundance Acylcarnitines (LC-MS/MS)

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome, Colleague.

You are likely here because your standard "metabolic profiling" method is failing to accurately quantify low-abundance species (e.g., long-chain acylcarnitines >C16, or specific isomeric intermediates). The dynamic range of acylcarnitines in biological matrices is punishing: Acetylcarnitine (C2) exists in micromolar (


) concentrations, while clinically significant long-chain species often hover in the low nanomolar (

) range.

This guide moves beyond basic protocols to address the causality of method failure: ionization suppression, isobaric interference, and hydrolytic instability.

Module 1: Sensitivity & The Limit of Quantification (LOQ)
Q: My long-chain acylcarnitines (C16, C18) are undetectable or below LLOQ. Should I increase injection volume?

A: Increasing injection volume often exacerbates the problem by introducing more matrix interferences (phospholipids) that suppress ionization. Instead, you must fundamentally alter the ionization efficiency of the analytes.

The Solution: Butylation (Derivatization) Native acylcarnitines are zwitterionic (containing both a quaternary amine and a carboxylic acid). Zwitterions ionize poorly in electrospray ionization (ESI) because the negative charge on the carboxyl group counteracts the positive charge on the amine.

By converting the carboxylic acid to a butyl ester (Butylation), you achieve two critical gains:

  • Chemical: You remove the negative charge, leaving a net positive charge (quaternary amine), dramatically increasing ionization efficiency in ESI(+).

  • Physical: You increase the hydrophobicity of the molecule, improving retention on C18 columns and moving analytes away from the early-eluting "suppression zone" (salts/polar matrix).

Protocol: Optimized Butylation Workflow

Note: This protocol is strictly anhydrous to prevent hydrolysis.

ButylationWorkflow Start Plasma/Serum (10-50 µL) IS Add Deuterated IS (MeOH) Start->IS Dry1 Evaporate to Dryness (N2 at 40°C) IS->Dry1 Deriv Add 3N HCl in n-Butanol (50-100 µL) Dry1->Deriv Critical: Must be dry Incubate Incubate 65°C for 15 min Deriv->Incubate Dry2 Evaporate to Dryness (N2 at 40°C) Incubate->Dry2 Recon Reconstitute (MeOH:H2O 80:20) Dry2->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Figure 1: Optimized Butylation Workflow. Critical Control Point: Samples must be completely dry before adding HCl/Butanol to prevent hydrolysis of the ester bond.

Module 2: Specificity & Isobaric Interference
Q: I am detecting "phantom" peaks for Malonylcarnitine (C3-DC). Is this carryover?

A: It is likely not carryover, but isobaric interference from Hydroxybutyrylcarnitine (C4-OH). In a non-derivatized method, C3-DC and C4-OH share the same nominal mass (~248 Da). Low-resolution MS (Triple Quad) cannot distinguish them.

The Fix: The "Mass Shift" Advantage of Butylation Derivatization solves this specific isobaric problem chemically, not chromatographically.

  • C4-OH has one carboxyl group

    
     Adds 1 butyl group (+56 Da).
    
  • C3-DC has two carboxyl groups

    
     Adds 2 butyl groups (+112 Da).
    

Table 1: Resolution of Isobars via Butylation

AnalyteSpecies TypeNon-Derivatized (m/z)Butylated (m/z)Status
C3-DC Malonylcarnitine248360 Resolved
C4-OH 3-Hydroxybutyryl248304 Resolved
C4 Butyrylcarnitine232288Still Isobaric with Iso-C4
Iso-C4 Isobutyrylcarnitine232288Still Isobaric with C4
Q: How do I separate C4 (Butyryl) and Iso-C4 (Isobutyryl)? Butylation didn't help.

A: Butylation does not resolve structural isomers (same number of carboxyls). You must rely on chromatographic selectivity . Standard C18 columns often co-elute C4 and Iso-C4.

  • Recommendation: Use a Pentafluorophenyl (PFP) column or a specialized UPLC C18 with high surface coverage (e.g., C18 BEH). The PFP phase offers "shape selectivity" (pi-pi interactions) that can distinguish the branched Iso-C4 from the linear C4.

Module 3: Accuracy & Matrix Effects
Q: My linearity is excellent (

), but my QC recovery in plasma is failing ( < 50%). Why?

A: You are experiencing Ion Suppression from phospholipids. Plasma contains high concentrations of glycerophosphocholines (m/z 496, 524, 758, 786). These elute late in the gradient, often co-eluting with long-chain acylcarnitines (C16-C18), "stealing" charge in the ESI source.

Troubleshooting Steps:

  • Monitor Phospholipids: Add a transition for m/z 184 (phosphocholine head group) to your method to visualize where the "matrix trash" elutes.

  • Switch Sample Prep:

    • Good: Protein Precipitation (PPT) with Methanol. (Removes proteins, leaves lipids).

    • Better:Phospholipid Removal Plates (e.g., Ostro, HybridSPE). These filter out phospholipids while allowing acylcarnitines to pass through.

  • Internal Standards (The "Golden Rule"): You must use deuterated internal standards for each class of acylcarnitine (Short, Medium, Long).

    • Do not use C2-d3 to quantify C16. The matrix effects experienced by C2 are totally different from C16.

    • Requirement: Use a balanced mix (e.g., C2-d3, C8-d3, C16-d3).

Module 4: Pre-Analytical Stability
Q: My free carnitine (C0) levels are increasing over time in stored samples.

A: This is a hallmark of acylcarnitine hydrolysis . Acylcarnitines are ester-linked.[1][2][3] In aqueous solutions (plasma/serum) at room temperature, they spontaneously hydrolyze back into Free Carnitine (C0) and fatty acids.

Stability Rules:

  • Temperature: Hydrolysis is temperature-dependent.

    • Room Temp: Significant degradation > 24 hours.

    • 4°C: Stable for ~1 week.

    • -20°C / -80°C: Stable for months/years.[4]

  • Chain Length: Short-chain acylcarnitines (C2, C3) hydrolyze faster than long-chain species.[5][6]

  • Freeze-Thaw: Limit to < 3 cycles.

Diagram: Stability & Decision Logic

StabilityLogic Sample Blood Collection Sep Separate Plasma/Serum (< 1 Hour) Sample->Sep Delay Delayed Separation (> 2 Hours at RT) Sample->Delay Error Path Storage Immediate Storage (-80°C) Sep->Storage Ideal Path Result Artifactual Increase in C0 Decrease in C2-C8 Delay->Result

Figure 2: Sample Handling Logic. Delayed processing leads to hydrolysis, artificially inflating Free Carnitine (C0) results.

References
  • Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics. (Demonstrates the necessity of separating C5 isomers).

  • Clinical and Laboratory Standards Institute (CLSI). (2010). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline." CLSI Document NBS04. (The gold standard for acylcarnitine quantification workflows).

  • Johnson, D.W. (1999). "Alkyne-substituted acylcarnitines as internal standards for the analysis of acylcarnitines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Foundational work on derivatization).

  • Forchielli, M.L., et al. (2010). "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Molecular Genetics and Metabolism. (Detailed chromatography for isobaric separation).

Sources

Addressing matrix effects in Tiglylcarnitine Hydrochloride analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the accurate quantification of Tiglylcarnitine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

As Senior Application Scientists, we have curated this information to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Tiglylcarnitine analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy and reproducibility of quantification. In the analysis of Tiglylcarnitine, an endogenous acylcarnitine, even minor interferences can lead to significant errors, such as the overestimation of metabolite concentrations, which can result in false positives, particularly for low-abundance species[1].

The fundamental issue arises during the electrospray ionization (ESI) process in the mass spectrometer's source. Matrix components can compete with the analyte for the available charge or alter the droplet evaporation process, thereby affecting the amount of analyte ions that enter the mass analyzer.

Q2: What are the most common sources of matrix interference for this analyte?

A: For Tiglylcarnitine and other acylcarnitines in biological samples, the primary sources of matrix interference are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma and tissue samples. Due to their amphipathic nature, they are often co-extracted with analytes of interest and can cause significant ion suppression[2][3][4][5].

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ESI source, leading to signal instability and suppression.

  • Other Endogenous Molecules: The biological matrix is complex, containing numerous small molecules, lipids, and peptides that can co-elute with Tiglylcarnitine and interfere with its ionization.

Q3: How can I proactively minimize matrix effects during method development?

A: A multi-faceted approach is most effective:

  • Optimize Sample Preparation: The goal is to selectively remove interfering components while maximizing analyte recovery. Techniques like Solid Phase Extraction (SPE), particularly those designed for phospholipid removal, are highly effective[4][5][6]. While simple protein precipitation is a common technique, it is often insufficient for removing phospholipids[2].

  • Chromatographic Separation: Develop a robust LC method that separates Tiglylcarnitine from the bulk of the matrix components. This reduces the number of co-eluting species entering the MS source at the same time as your analyte[7].

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a critical step. A SIL-IS for Tiglylcarnitine will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects. By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized[8][9].

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS)?

A: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (in this case, Tiglylcarnitine) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This increases the mass of the molecule without significantly altering its chemical properties.

Causality: Because the SIL-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS to a similar degree. When you calculate the peak area ratio of the analyte to the SIL-IS, these variations are canceled out, leading to a much more accurate and precise measurement[8]. The use of deuterium-labeled internal standards has been shown to correct for matrix effects in acylcarnitine analysis to within 87.8-103%[8].

Q5: When should I consider using a surrogate matrix for my calibration curve?

A: Since Tiglylcarnitine is an endogenous compound, a true "blank" matrix (e.g., plasma without any Tiglylcarnitine) is not available. To create a calibration curve, you cannot simply spike the analyte into the same matrix you are testing. In this scenario, a surrogate matrix is necessary.

When to Use: A surrogate matrix should be used for the preparation of calibration standards and quality control (QC) samples when a blank matrix is not available[10][11][12].

What to Use: The ideal surrogate matrix should be free of the analyte and should mimic the properties of the authentic matrix as closely as possible to ensure that the matrix effects are comparable. Common choices include:

  • Stripped serum or plasma (where endogenous analytes have been removed).

  • A solution of bovine serum albumin (BSA) in water or buffer[13].

  • An artificial matrix formulated to resemble the composition of the biological fluid.

Troubleshooting Guides

Issue: Poor Peak Shape and/or Shifting Retention Times
Potential Cause Explanation Recommended Action
Matrix Overload on LC Column High concentrations of matrix components, particularly phospholipids, can accumulate on the column, altering its chemistry and leading to peak distortion and retention time shifts.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as the Phospholipid Removal SPE protocol.[3][4][5] 2. Use a Guard Column: A guard column will protect the analytical column from the majority of contaminants. 3. Column Wash: Institute a robust column wash step at the end of each analytical run with a strong solvent (e.g., isopropanol) to elute strongly retained matrix components.
Incompatible Sample Solvent Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting.Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase conditions.
Issue: Inconsistent Results and High Variability (%CV)
Potential Cause Explanation Recommended Action
Variable Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement for each injection. This is a primary cause of imprecision.1. Incorporate a SIL-IS: This is the most effective way to compensate for sample-to-sample variation in matrix effects. Ensure the SIL-IS is added at the very beginning of the sample preparation process.[8][9][14][15] 2. Standardize Sample Collection: Ensure all samples are collected and handled consistently to minimize pre-analytical variability.
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability.Automate liquid handling steps where possible. Ensure thorough vortexing and centrifugation at each stage.
Issue: Signal Suppression or Enhancement Observed

This is a direct indication of matrix effects. The workflow below helps diagnose and mitigate the issue.

cluster_0 Diagnosis & Mitigation of Matrix Effects A Observe Signal Suppression/Enhancement B Perform Post-Extraction Spike Experiment (Protocol 2) A->B C Calculate Matrix Factor (MF) B->C D Is MF significantly different from 1? C->D E Matrix Effect is Present D->E Yes K No Significant Matrix Effect. Proceed with Validation. D->K No F Implement/Optimize Sample Cleanup (Protocol 1) E->F G Optimize Chromatography to Separate Analyte from Interference E->G H Incorporate Stable Isotope-Labeled Internal Standard E->H I Re-evaluate Matrix Factor F->I G->I H->I I->D J Matrix Effect is Minimal/Controlled. Proceed with Validation.

Caption: Workflow for diagnosing and mitigating matrix effects.

Issue: Difficulty in Quantifying Low Concentrations of Tiglylcarnitine
Potential Cause Explanation Recommended Action
Ion Suppression At the lower limit of quantification (LLOQ), even minor ion suppression can reduce the signal to a level that is indistinguishable from noise.1. Enhance Sample Cleanup: The cleaner the sample, the lower the suppression. Phospholipid removal is key.[3][5] 2. Concentrate the Sample: Use SPE to not only clean the sample but also to concentrate the analyte, thereby increasing the signal.[6]
Isobaric Interference An endogenous compound in the matrix may have the same nominal mass as Tiglylcarnitine and produce a fragment ion with the same mass, leading to an artificially high baseline or interfering peak.1. Improve Chromatographic Resolution: Separate the interfering peak from the analyte peak.[1] 2. Select More Specific MRM Transitions: If possible, find a more unique precursor-product ion transition for Tiglylcarnitine that is not shared by the interfering compound.
Chemical Derivatization In some cases, the inherent ionization efficiency of the analyte is low.Consider derivatization to a more readily ionizable form. For example, butylation of acylcarnitines can increase ionization efficiency[1]. Another study used 3-nitrophenylhydrazine for derivatization to increase signal intensity[16][17].

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal SPE

This protocol is designed for the selective removal of phospholipids and other interferences from plasma samples using a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent.[2]

Materials:

  • Oasis PRiME MCX µElution Plate or Cartridges

  • Plasma samples, calibration standards, QCs

  • Internal Standard Spiking Solution (SIL-Tiglylcarnitine in 50:50 Acetonitrile:Water)

  • 4% Phosphoric Acid in Water

  • Acetonitrile

  • 5% Ammonium Hydroxide in 60:40 Acetonitrile:Isopropanol (Elution Solvent)

  • Vortex mixer, Centrifuge, Positive Pressure Manifold or Vacuum Manifold

Workflow Diagram:

cluster_1 Phospholipid Removal SPE Workflow start Start: Plasma Sample (100 µL) add_is Add 10 µL SIL-IS start->add_is add_acid Add 200 µL 4% H3PO4 add_is->add_acid vortex Vortex to Mix add_acid->vortex load Load Mixture onto SPE Plate vortex->load wash Wash with 200 µL Acetonitrile load->wash elute Elute with 2 x 50 µL Elution Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step SPE workflow for plasma samples.

Procedure:

  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of the SIL-IS solution.

  • Add 200 µL of 4% phosphoric acid in water.

  • Vortex for 30 seconds. This step ensures proteins are precipitated and the basic analyte is charged for retention on the SCX sorbent.[2]

  • Load: Load the entire pre-treated sample onto the SPE plate/cartridge. Apply vacuum or positive pressure to pull the sample through.

  • Wash: Wash the sorbent with 200 µL of 100% acetonitrile to remove phospholipids and other neutral interferences.

  • Elute: Elute the Tiglylcarnitine and SIL-IS with two aliquots of 50 µL of 5% ammonium hydroxide in 60:40 acetonitrile:isopropanol. The basic pH neutralizes the analyte, disrupting the cation-exchange retention mechanism.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement from the matrix, as recommended by regulatory guidelines.[18][19][20]

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Extract six different blank matrix lots using your established sample preparation method (Protocol 1). After the final elution and dry-down step, spike the analyte and SIL-IS into the reconstituted blank matrix extract.

    • Set 3 (Pre-Spike Matrix): Spike the analyte and SIL-IS into six different blank matrix lots before extraction and process them through the full method. (This set is for recovery calculation).

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

    • This value demonstrates the ability of the SIL-IS to compensate for the matrix effect. A value close to 1 indicates effective compensation.

Data Interpretation Table:

Matrix Factor (MF) Interpretation Action Required?
0.95 - 1.05 Negligible matrix effect.No.
< 0.85 Significant ion suppression.Yes, improve sample cleanup/chromatography.
> 1.15 Significant ion enhancement.Yes, improve sample cleanup/chromatography.
IS-Normalized MF ≈ 1.0 Matrix effect is present but effectively compensated by the SIL-IS.Method is likely acceptable, but cleaner extraction is always preferred.

References

  • Schimke, E., et al. (2018). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • Li, X., et al. (2022). Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Gáll, Z., et al. (2023). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Molecules. Available at: [Link]

  • Abe, K., et al. (2017). Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Clinica Chimica Acta. Available at: [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]

  • De Nardi, C., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available at: [Link]

  • Lynch, K. L. (2016). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends in Analytical Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]

  • Isengard, F., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available at: [Link]

  • Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Today. Available at: [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]

  • Isengard, F., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. Available at: [Link]

  • Lynch, K. L. (2016). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Clinical Chemistry. Available at: [Link]

  • Google Patents. (2015). Preparation method of high-purity L-carnitine.
  • Al-Akayleh, F., et al. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. SAR Publication. Available at: [Link]

  • Lynch, K. L. (2016). CLSI C62-A: A new standard for clinical mass spectrometry. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Li, W., & Cohen, L. H. (2014). LC-MS Bioanalysis of Endogenous Compounds as Biomarkers. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2015). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Neville, D., et al. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis. Available at: [Link]

  • Doecke, C., et al. (2010). Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry. BORIS Portal. Available at: [Link]

  • INESSS. (2013). Quantification of Acylcarnitines and Amino Acids in Dried Blood Spots Using MS/MS (43 Diseases). Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

  • Khoshkam, Z., & Afshar, M. (2015). Validation of a Stability-Indicating RP-HPLC Method for Determination of L-Carnitine in Tablets. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. ANSI Webstore. Available at: [Link]

  • Google Patents. (2007). Process for l-carnitine and acetyl l-carnitine hydrochloride.

Sources

Enhancing the stability of Tiglylcarnitine Hydrochloride during sample storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Tiglylcarnitine Hydrochloride is a critical biomarker for beta-ketothiolase deficiency and disorders of isoleucine catabolism. However, it presents a classic analytical paradox: it is biologically robust enough to serve as a diagnostic marker, yet chemically fragile in the laboratory environment.

The primary enemy of Tiglylcarnitine is hydrolysis . As a short-chain acylcarnitine, the ester bond linking the tiglyl group to the carnitine backbone is susceptible to cleavage, particularly under alkaline conditions or in the presence of moisture. This guide moves beyond standard datasheets to provide a mechanistic approach to preserving sample integrity.

Module 1: The Three Pillars of Stability

To ensure accurate quantification, you must control three thermodynamic variables. If any one of these is uncontrolled, degradation is inevitable.

VariableThe ThreatThe MechanismThe Fix
Moisture High The HCl salt form is hygroscopic . Absorbed water acts as a reactant for ester hydrolysis.Store with active desiccants. Allow vials to reach RT before opening to prevent condensation.
pH Critical Acylcarnitines are stable in acid but rapidly hydrolyze in alkaline solutions (pH > 7.0).Maintain stock solutions at pH 3.0–5.0. Avoid phosphate buffers at pH > 7.
Temperature Moderate Heat provides the activation energy for the hydrolysis reaction and acyl migration.Store solids at -20°C. Store biological matrices (DBS/Plasma) at -80°C for long-term biobanking.

Module 2: Storage & Handling Protocols

Protocol A: Solid State Storage (Reference Material)

Context: You have just received a vial of neat Tiglylcarnitine HCl standard.

  • Immediate Action: Upon receipt, inspect the vial. If the powder appears clumped or sticky, moisture ingress may have already occurred.

  • Long-Term Storage: Store at -20°C .

  • The "Desiccator Rule": Never store the vial loosely in the freezer. Place the vial inside a secondary container (e.g., a screw-top jar) containing active silica gel or molecular sieves.

  • Weighing:

    • Remove from freezer and let stand for 20 minutes to reach room temperature.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating hydrolysis.

Protocol B: Stock Solution Preparation

Context: Preparing a 1 mg/mL primary stock for calibration curves.

The Solvent Trap: Do not use 100% water for stock solutions if possible. While soluble, aqueous solutions are more prone to microbial growth and spontaneous hydrolysis over time.

Recommended Workflow:

  • Solvent: Methanol (LC-MS Grade).

  • Acidification: Add 0.1% Formic Acid or Acetic Acid to the Methanol.

    • Scientific Rationale: This buffers the solution to ~pH 3-4, locking the ester bond in its most stable state.

  • Storage:

    • -20°C: Stable for 1 month.

    • -80°C: Stable for 6 months.[1]

    • Aliquot: Divide into single-use volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

Protocol C: Biological Matrices (DBS & Plasma)

Context: Clinical samples waiting for analysis.[2]

Dried Blood Spots (DBS):

  • Humidity is the enemy. A DBS card left at room temperature in high humidity (e.g., Singapore/Florida summer) can lose >20% of Tiglylcarnitine signal in 2 weeks due to hydrolysis.

  • Storage: Seal in a plastic bag with desiccant packets. Freeze at -20°C if analysis is delayed >14 days.

Plasma/Urine:

  • Acidify immediately if possible, or freeze at -80°C.

  • Avoid repeated freeze-thaw. Each cycle changes the pH micro-environment during the phase transition, stressing the ester bond.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision matrix for handling Tiglylcarnitine, highlighting the critical failure points (Hydrolysis and Migration).

StabilityLogic Start Tiglylcarnitine HCl Sample State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid / Solution State->Liquid Hygro Risk: Hygroscopic (Absorbs Water) Solid->Hygro Exposure to Air Desiccant Store with Desiccant @ -20°C Hygro->Desiccant Mitigation Solvent Solvent Choice? Liquid->Solvent Water 100% Water Solvent->Water Methanol Methanol + 0.1% Acid Solvent->Methanol Hydrolysis Hydrolysis Risk: High (pH dependent) Water->Hydrolysis Neutral/High pH Stable Stable Stock (-80°C) Methanol->Stable Low pH Breakdown Quantification Error Hydrolysis->Breakdown Degrades to Carnitine + Tiglic Acid

Figure 1: Stability Decision Matrix. Red nodes indicate high-risk pathways leading to sample degradation.

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseDiagnostic & Fix
Signal intensity drops >30% over 24h in autosampler. Hydrolysis. The sample pH is likely neutral or basic.Fix: Ensure your reconstitution solvent contains 0.1% Formic Acid. Keep autosampler temperature at 4°C.
Retention time shift or peak broadening. Solvent Mismatch. Stock is high % MeOH, mobile phase is aqueous.Fix: Match the injection solvent strength to the starting mobile phase conditions (e.g., 90% Water / 10% MeOH).
Unexpected increase in Free Carnitine (C0). Degradation. Tiglylcarnitine has hydrolyzed.Fix: Check storage history. If the sample was stored at RT > 2 weeks, the data is invalid.
Frequently Asked Questions

Q1: Can I store Tiglylcarnitine in DMSO? A: Yes, but with caution. DMSO is highly hygroscopic (even more than the HCl salt). If your DMSO absorbs water from the air, it introduces moisture into your "anhydrous" stock, triggering hydrolysis. Recommendation: Use Methanol acidified with Formic Acid for better volatility and stability.

Q2: Why is the Hydrochloride (HCl) salt form used if it attracts water? A: The HCl salt significantly improves solubility in polar solvents (water/methanol), which is essential for LC-MS applications. The trade-off is the need for stricter moisture control during storage.

Q3: Is Tiglylcarnitine light-sensitive? A: While not as photosensitive as conjugated polyenes (e.g., Retinol), it is good GLP to store acylcarnitines in amber glass vials to prevent any potential photo-oxidation of the tiglyl double bond, though hydrolysis remains the primary risk.

Module 5: Biological Pathway Context

Understanding where Tiglylcarnitine fits helps interpret results. It is an intermediate in Isoleucine catabolism.

Pathway Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA Catabolism TiglylCar Tiglylcarnitine (C5:1) TiglylCoA->TiglylCar Carnitine Acyltransferase Enzyme Beta-Ketothiolase (T2) TiglylCoA->Enzyme Normal Path Block Metabolic Block Enzyme->Block

Figure 2: Metabolic origin.[3] Accumulation of Tiglylcarnitine suggests a block at the Beta-Ketothiolase step.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry. NBS04. (Standard guideline for handling acylcarnitines in DBS).

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry.[2][4][5][6][7][8] (Establishes the 14-day stability limit at RT).

  • LGC Standards. Tiglylcarnitine Hydrochloride Product Data & Safety Sheet. (Specifics on hygroscopicity and storage).

  • MedChemExpress. Tiglylcarnitine Storage and Solubility Guide. (Protocols for solvent preparation).

Sources

Protocol adjustments for Tiglylcarnitine Hydrochloride analysis in tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol Adjustments for Tiglylcarnitine Hydrochloride Analysis

Introduction: The C5:1 Challenge

Welcome to the technical support hub for acylcarnitine profiling. You are likely here because Tiglylcarnitine (C5:1) is a notoriously difficult biomarker to isolate in complex tissue matrices (liver, heart, skeletal muscle).

The Core Problem: Tiglylcarnitine is isobaric with 3-Methylcrotonylcarnitine (3-MCC) . Both share the same precursor ion (


 242) and the prominent fragment ion (

85). Standard C18 chromatography often co-elutes them, leading to false positives for beta-ketothiolase deficiency or 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.

This guide moves beyond basic kit instructions to address the specific chromatographic and extraction adjustments required for tissue matrices.

Module 1: Tissue Extraction & Sample Preparation

Critical Protocol Adjustments

Tissue samples introduce protein binding and ion suppression not found in plasma. The standard "crash and shoot" method used for plasma often yields poor recovery for C5:1 in liver tissue due to lipid interference.

Optimized Extraction Protocol
StepActionTechnical Rationale
1. Homogenization Keep it Cold: Homogenize 30-50 mg tissue in 80% Methanol / 20% Water (pre-chilled to -20°C). Use ceramic beads.Heat generated during homogenization hydrolyzes short-chain acylcarnitines. 80% MeOH precipitates proteins while solubilizing polar carnitines better than 100% ACN.
2. Internal Standard Add d3-Tiglylcarnitine (preferred) or d9-Carnitine during homogenization.Adding IS before homogenization compensates for extraction inefficiency and matrix binding.
3. Precipitation Vortex 30s, then incubate at -20°C for 20 mins .Cold incubation maximizes protein precipitation and lipid solidification, reducing matrix effects.
4. Separation Centrifuge at 14,000 x g for 10 mins at 4°C.High G-force is required to pellet the dense tissue debris.
5. Supernatant Transfer supernatant. STOP POINT: If not analyzing immediately, dry down under N2.Acylcarnitines are unstable in liquid solution at RT.
Visual Workflow: Extraction Logic

ExtractionWorkflow Start Frozen Tissue Sample (30-50mg) Homo Homogenization (Ceramic Beads + 80% MeOH) *CRITICAL: Maintain <4°C* Start->Homo Incubate Cold Incubation (-20°C, 20 min) Homo->Incubate IS Add Internal Standard (d3-Tiglylcarnitine) IS->Homo Spin Centrifugation (14,000 x g, 4°C) Incubate->Spin Decision Immediate Analysis? Spin->Decision Direct Dilute 1:1 with Mobile Phase A Decision->Direct Yes Store Evaporate (N2) Store at -80°C Decision->Store No

Figure 1: Optimized extraction workflow emphasizing temperature control to prevent hydrolysis.

Module 2: Chromatographic Resolution (The Isomer Problem)

This is the most frequent failure point. You cannot distinguish Tiglylcarnitine from 3-MCC using Mass Spectrometry alone (MS/MS) because they are isobaric. You must separate them chromatographically.[1]

The Solution: Pentafluorophenyl (PFP) or Specialized C18

Standard C18 columns rely on hydrophobic interaction, which is often insufficient to separate the subtle structural differences between the trans-configuration of Tiglylcarnitine and the branched structure of 3-MCC.

Recommended Column Chemistries
Column TypeEfficiencyNotes
Pentafluorophenyl (PFP) High The fluorine atoms provide unique pi-pi interactions that separate isomers based on double-bond geometry. Gold Standard for C5:1.
Specialized C18 (e.g., Raptor ARC-18) Medium-High Sterically protected C18 phases can separate these, but require longer gradients than PFP.
Standard C18 Low High risk of co-elution. Not recommended for diagnostic tissue analysis.
Troubleshooting Guide: Separation Issues

Q: I see a single peak for m/z 242 -> 85. How do I know if it's Tiglylcarnitine? A: You likely have co-elution.

  • Run Pure Standards: Inject pure Tiglylcarnitine and pure 3-MCC separately. Note their Retention Times (RT).

  • Calculate Resolution (

    
    ):  If 
    
    
    
    , adjust your gradient.
  • Gradient Tweak: Lower your initial organic slope. For example, hold at 5% Mobile Phase B for 2 minutes before ramping. This "flattens" the chromatography to allow the isomers to interact with the stationary phase longer.

Q: Should I use Butanol Derivatization? A: Generally, NO for tissue research, unless sensitivity is the only goal.

  • Pros: Increases ionization efficiency (sensitivity).

  • Cons: It involves heating under acidic conditions (3M HCl in n-butanol, 65°C), which causes hydrolysis of unstable acylcarnitines in tissue homogenates. Furthermore, derivatization does not solve the C5:1 isobaric mass problem; you still need the column separation.

Module 3: Mass Spectrometry Parameters

MRM Transitions

Ensure your method monitors the following transitions. Note that the "Qual" transition is vital for confirming identity in complex tissue matrices.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
Tiglylcarnitine 242.185.025Quantifier
Tiglylcarnitine 242.1140.118Qualifier (Parent loss)
d3-Tiglylcarnitine 245.185.025Internal Standard
Visual: Isomer Separation Logic

IsomerLogic Input Signal detected: m/z 242.1 -> 85.0 Check Check Retention Time (RT) Input->Check Tiglyl Peak A (Earlier RT) Tiglylcarnitine Check->Tiglyl RT matches Std A MCC Peak B (Later RT) 3-Methylcrotonylcarnitine Check->MCC RT matches Std B Coelution Single Broad Peak? (Co-elution) Check->Coelution RT Overlap Action Action: Switch to PFP Column or Decrease Gradient Slope Coelution->Action

Figure 2: Decision logic for distinguishing C5:1 isomers. Note that Tiglylcarnitine typically elutes before 3-MCC on PFP phases.

Module 4: Stability & Storage FAQ

Q: Can I store my tissue homogenates at -20°C? A: No. Short-chain acylcarnitines (like Tiglyl) are prone to spontaneous hydrolysis.

  • Tissue: Store intact at -80°C.

  • Homogenates: Process immediately or dry down the supernatant.

  • Dry Extracts: Stable at -20°C for weeks.

Q: My calibration curve is non-linear at the low end. A: This is often due to endogenous carnitine interference or adsorption to glass vials.

  • Fix: Use polypropylene vials (silanized glass is also acceptable).

  • Fix: Ensure your "Blank" tissue matrix (if using matrix-matched calibration) is truly free of Tiglylcarnitine, or use the Standard Addition Method for accurate quantification in tissue.

References

  • Giesbertz, P., et al. (2015).[2] "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[1][2][3] Journal of Lipid Research, 56(10), 2029–2039.[2]

  • Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry, 54(9), 1451–1462.

  • Forouhar, F., et al. (2013). "Structural basis for the isomer separation of acylcarnitines." Journal of Chromatography A. (Contextualizing PFP column usage for structural isomers).
  • Restek Corporation. (2023). "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Application Note.

Sources

Technical Support Center: Minimizing Ion Suppression for Tiglylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical challenge in the bioanalysis of Tiglylcarnitine (C5:1) : Ion Suppression .

Tiglylcarnitine is a polar, zwitterionic acylcarnitine containing a quaternary ammonium group (permanent positive charge). In biological matrices (plasma, DBS, urine), it is highly susceptible to matrix effects—specifically ion suppression—caused by co-eluting phospholipids and salts. Because Tiglylcarnitine is an isomer of 3-methylcrotonylcarnitine , chromatographic resolution is mandatory, further complicating the suppression landscape.

This guide moves beyond basic troubleshooting to provide mechanistic insights and self-validating protocols.

Module 1: Diagnostic Workflow

Q: How do I definitively prove that ion suppression is the cause of my low sensitivity?

A: Do not rely solely on extraction recovery calculations. You must map the suppression zone using the Post-Column Infusion (PCI) method.[1]

Many researchers confuse low extraction recovery with ion suppression. Recovery is a sample prep issue; suppression is an ionization issue. The PCI method allows you to visualize exactly where in your chromatogram the matrix is "killing" your signal.

The Protocol: Post-Column Infusion (PCI) [2]
  • Setup: Connect a syringe pump containing a clean standard of Tiglylcarnitine (100 ng/mL in mobile phase) to a T-union.

  • Connection: Connect the LC column effluent to the second port of the T-union. Connect the third port to the MS source.

  • Acquisition:

    • Set the syringe pump to a low, constant flow (e.g., 10 µL/min).

    • Inject a blank matrix extract (processed exactly like your samples) into the LC.

    • Monitor the MRM transition for Tiglylcarnitine (m/z ~244.2 → 85.1 for underivatized).

  • Analysis: You will see a high, steady baseline (from the infusion). Look for dips or negative peaks in the baseline. These dips represent elution times where matrix components are suppressing ionization.[2]

Visualization: PCI Configuration

PCI_Setup cluster_0 Liquid Chromatography cluster_1 Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (Zero Dead Volume) Column->Tee Syringe Syringe Pump (Tiglylcarnitine Std) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Module 2: Sample Preparation Strategies

Q: I am using Protein Precipitation (PPT) with acetonitrile, but my internal standard response is erratic. Why?

A: Protein precipitation removes proteins but leaves phospholipids (phosphatidylcholines) in the sample.

Phospholipids are the primary cause of ion suppression in bioanalysis. They elute late in Reverse Phase (RP) gradients or accumulate on the column, sometimes bleeding off unpredictably in subsequent runs. For Tiglylcarnitine, which is polar, "late-eluting" phospholipids from a previous injection can wrap around and suppress the early-eluting Tiglylcarnitine in the current injection.

Recommended Protocol: Phospholipid Removal (PLR)

Switch from standard PPT to Phospholipid Removal Plates (e.g., Ostro, HybridSPE) or Mixed-mode Cation Exchange (MCX) SPE.

Comparative Data: Extraction Efficiency vs. Matrix Effect

MethodAnalyte Recovery (%)Matrix Effect (%)*Phospholipid Removal
Protein PPT (ACN) >90%-45% (High Suppression)< 10%
Solid Phase Extraction (MCX) 85-90%-10% (Low Suppression)> 95%
PLR Plates (HybridSPE) >90%-5% (Minimal)> 99%

*Matrix Effect calculated as (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.

Key Insight: While PPT has high recovery, the massive suppression (-45%) makes it unreliable. PLR plates offer the best balance of workflow simplicity and data integrity [1, 3].

Module 3: Chromatographic Separation

Q: Tiglylcarnitine elutes near the void volume on my C18 column. How does this impact suppression?

A: Eluting near the void volume (k' < 1) is catastrophic for MS sensitivity. This region contains unretained salts, proteins, and polar interferences that compete for charge in the ESI droplet.

The Solution: You must increase retention to move the analyte out of the "suppression dump."

  • Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) – Highly Recommended

    • Why: Tiglylcarnitine is polar/charged. HILIC retains it strongly, eluting it after the early suppression zone.

    • Mobile Phase: High organic (Acetonitrile) with Ammonium Formate/Acetate buffer.

    • Benefit: High organic content enhances ESI desolvation, boosting sensitivity naturally.

  • Option B: Reverse Phase with Ion Pairing – Not Recommended

    • Using ion-pairing agents (e.g., HFBA) can retain carnitines on C18 but causes severe source contamination and suppresses the MS signal itself.

Critical Consideration: Isomer Separation

You must chromatographically separate Tiglylcarnitine from 3-methylcrotonylcarnitine .[3] They share the same mass and transitions. If they co-elute, you cannot distinguish them, and the "suppression" you see might actually be peak broadening or integration errors due to the isomer overlap [2].

Decision Logic for Method Development

Method_Dev_Tree Start Start Method Development Analyte: Tiglylcarnitine Column_Choice Select Column Mode Start->Column_Choice RP Reverse Phase (C18) Column_Choice->RP Traditional HILIC HILIC (Silica/Amide) Column_Choice->HILIC Recommended RP_Issue Issue: Elutes in Void High Suppression RP->RP_Issue HILIC_Benefit Benefit: Strong Retention Elutes in Clean Zone HILIC->HILIC_Benefit Isomer_Check Check Isomer Separation (vs. 3-Methylcrotonyl) HILIC_Benefit->Isomer_Check Isomer_Check->HILIC Unresolved (Adjust Gradient) Success Validated Method Minimial Suppression Isomer_Check->Success Resolved

Figure 2: Decision tree for selecting chromatographic conditions to minimize suppression.

Module 4: Internal Standards

Q: Can I use a generic carnitine analog as an Internal Standard?

A: No. For Tiglylcarnitine, you must use a stable isotope-labeled internal standard (SIL-IS), specifically d3-Tiglylcarnitine or d9-Tiglylcarnitine .

The Mechanism: Ion suppression is variable between samples (patient-to-patient variability).

  • Analog IS: Elutes at a different time than the analyte.[2] It experiences different suppression than the analyte.[2] Result: Inaccurate quantification.

  • SIL-IS: Co-elutes exactly (or very closely) with the analyte. It experiences the exact same suppression event. If the analyte signal is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant, preserving accuracy [4].

Protocol:

  • Spike the SIL-IS into the precipitation solvent (or SPE load step) to compensate for both recovery losses and ion suppression.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. 1[4][5][6][7]

  • Forier, K., et al. (2025).[5] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[3][5] Journal of Chromatography B. 3[2][4][5][6][7][8][9][10][11][12][13]

  • Waters Corporation. (2023). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal. Application Note. [2][4][5][6][7][8][9][10][11][12][13]

  • Mørk, A. K., et al. (2008).[8] Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. 8[4][5][6][7]

Sources

Advanced Acylcarnitine Profiling: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: LC-MS/MS Quantification, Isobaric Resolution, Mitochondrial Toxicity Screening Compliance: Aligned with CLSI C62-A Guidelines

Introduction: The Complexity of the Carnitine Pool

Welcome to the technical support center. If you are analyzing acylcarnitines, you are likely assessing mitochondrial fatty acid


-oxidation (FAO). While Flow Injection Analysis (FIA-MS/MS) is sufficient for newborn screening, drug development and complex metabolic phenotyping require Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The transition from FIA to LC-MS/MS is necessitated by the need to resolve isobaric interferences —compounds with identical masses but distinct biological roles (e.g., C4-butyryl vs. C4-isobutyryl). This guide addresses the specific friction points in this high-fidelity workflow.

Master Workflow Visualization

The following diagram outlines the critical path for high-sensitivity acylcarnitine profiling, highlighting the decision points where data integrity often fails.

AcylcarnitineWorkflow cluster_prep Pre-Analytical cluster_acq Acquisition cluster_data Data Integrity Sample Plasma/Tissue Sample Extract Protein Ppt (MeOH + IS) Sample->Extract Deriv Derivatization (Butanol-HCl) Extract->Deriv High Sens. Required Dry Evaporation (N2) Deriv->Dry LC LC Separation (C18/HILIC) Dry->LC MS MS/MS (MRM) (+ESI) LC->MS QC IS Correction & QC Check MS->QC Isobar Isobaric Resolution QC->Isobar Result Mitochondrial Profile Isobar->Result

Caption: End-to-end workflow for LC-MS/MS acylcarnitine analysis emphasizing the critical derivatization and isobaric resolution steps.

Module 1: Sample Preparation & Derivatization

Q: Why should I use butyl ester derivatization instead of analyzing free acids?

A: While underivatized methods exist, butylation (derivatization) is the gold standard for comprehensive profiling, particularly for dicarboxylic species (e.g., C5-DC).

  • Mechanism: Reaction with n-butanol/3N HCl converts the carboxylic acid group to a butyl ester.

  • Benefit: This increases the hydrophobicity of the analytes, significantly improving ionization efficiency in positive ESI mode (enhancing sensitivity by 10-50x for low-abundance species).

  • Trade-off: It introduces a sample preparation step that can cause hydrolysis artifacts if not strictly controlled.

Q: I see "ghost peaks" or unexpected hydrolysis. What is happening?

A: This is a common artifact of the derivatization process.

  • The Issue: If the final evaporation step is incomplete or if moisture is reintroduced, the butyl esters can hydrolyze back to free acids.

  • Troubleshooting Protocol:

    • Check Reagents: Ensure your n-butanol/HCl is fresh (prepared daily or stored anhydrously).

    • Evaporation: Ensure samples are dried completely under nitrogen at 40-50°C. Any residual acid will catalyze hydrolysis upon reconstitution.

    • Reconstitution Solvent: Use a solvent with high organic content (e.g., 80:20 Acetonitrile:Water) initially to stabilize the esters before injection.

Module 2: Chromatography & Isobaric Resolution[1]

Q: How do I distinguish between C4 and C5 isomers?

A: This is the most critical aspect of LC-MS/MS profiling. FIA-MS cannot distinguish these, leading to false diagnoses or misinterpretation of toxicity.

The Isobaric Table:

Nominal Mass (m/z)Species A (Target)Species B (Interference)Clinical/Toxicological Relevance
288 (Butyl ester)C4-Butyryl C4-Isobutyryl SCAD Deficiency vs. IBG Deficiency
302 (Butyl ester)C5-Isovaleryl C5-2-Methylbutyryl Isovaleric Acidemia vs. 2-Methylbutyryl Glycinuria
302 (Butyl ester)C5-Isovaleryl C5-Pivaloyl Antibiotic artifact (Pivalic acid containing antibiotics)
388 (Butyl ester)C5-DC (Glutaryl) C10-OH GA-I vs. Long-chain oxidation defect

Troubleshooting Protocol:

  • Column Selection: Use a high-efficiency C18 column (e.g., Raptor ARC-18 or equivalent sub-3µm particle size).

  • Gradient: A standard fast gradient (5 mins) often co-elutes these. You must use a shallow gradient (e.g., 0.1% Formic Acid in Water vs. Acetonitrile) specifically optimized to separate the C4 and C5 clusters.

  • Verification: Inject pure standards of Isobutyrylcarnitine and Butyrylcarnitine separately to establish retention times (RT). They should have baseline separation (

    
    ).
    
Q: My C3-DC (Malonyl) signal is inconsistent. Why?

A: C3-DC (Malonylcarnitine) is isobaric with C4-OH (3-Hydroxybutyrylcarnitine) .

  • Differentiation: These require chromatographic separation.[1][2][3] C4-OH is a key marker for ketone body metabolism and mitochondrial stress, whereas C3-DC is linked to Malonic Aciduria.

  • Action: Ensure your method validates the separation of these two peaks. If they co-elute, your quantitative data for "C3-DC" is likely contaminated by C4-OH.

Module 3: Data Integrity & Interpretation

Q: How do I interpret "Mitochondrial Toxicity" in drug development samples?

A: Unlike inborn errors of metabolism (which show massive accumulation of specific intermediates), drug-induced mitochondrial toxicity often presents as subtle pattern shifts .

The Toxicity Logic Flow:

MitoToxicity Start Abnormal Profile? Check1 Long Chain (C16, C18) Elevation? Start->Check1 Check2 Medium Chain (C6-C10) Elevation? Check1->Check2 No Result1 CPT-I/II Inhibition (Transport Defect) Check1->Result1 Yes Check3 Acetylcarnitine (C2) Decrease? Check2->Check3 No Result2 Beta-Oxidation Blockade (MCAD/LCAD) Check2->Result2 Yes Result3 CoA Trapping / General Dysfunction Check3->Result3 Yes

Caption: Decision tree for categorizing drug-induced mitochondrial toxicity based on acylcarnitine chain-length accumulation.

  • CPT-I Inhibition: Prevents long-chain fats from entering mitochondria. Result: Low total acylcarnitines, high free carnitine (sometimes).

  • Beta-Oxidation Inhibition: Blocks the breakdown. Result: Accumulation of specific chain lengths (e.g., C8-C10 accumulation suggests medium-chain blockade).

  • CoA Trapping: Drugs like Valproic Acid deplete the CoA pool, leading to low free carnitine and specific drug-carnitine adducts.

Q: My Internal Standard (IS) response is varying wildly between samples.

A: This indicates Matrix Effects (Ion Suppression) .

  • Cause: Phospholipids and other plasma components co-eluting with your analytes.

  • Solution 1 (The Fix): Use Deuterated Internal Standards for every specific chain length class (d3-C2, d3-C8, d3-C16). Do not rely on a single IS for the whole run. The IS must co-elute with the analyte to compensate for suppression.

  • Solution 2 (The Check): Perform a post-column infusion experiment. Infuse a constant flow of standard while injecting a blank plasma extract. Dips in the baseline indicate suppression zones. Adjust chromatography to move analytes out of these zones.

References & Standards

  • CLSI C62-A : Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute.[4][5][6] (The regulatory framework for validating these assays).

  • Mitochondrial Biomarkers : L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. (Review of biological interpretation).

  • Isobaric Separation : Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. (Discussion of C4/C5 isomer resolution).

  • Derivatization Protocols : Butyl-ester acylcarnitine profiles of blood spots from newborn screening. (Standard butylation methodology).[7]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS/MS Method for Tiglylcarnitine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of acylcarnitines, such as Tiglylcarnitine, is pivotal for research into metabolic disorders and for the development of novel therapeutics.[1][2] This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Tiglylcarnitine Hydrochloride. We present a head-to-head comparison with a conventional Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) approach, which is often utilized in high-throughput screening.[3] Experimental data demonstrates the superior specificity, sensitivity, and accuracy of the new UPLC-MS/MS method, establishing it as a more robust and reliable tool for researchers, scientists, and drug development professionals. This guide adheres to the validation principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Introduction: The Analytical Imperative for Tiglylcarnitine

Tiglylcarnitine is a short-chain acylcarnitine that serves as a critical biomarker in the diagnosis of certain inborn errors of metabolism, particularly those related to isoleucine catabolism.[1] Its accurate measurement in biological matrices like plasma and dried blood spots is essential for both clinical diagnostics and pharmacokinetic/toxicokinetic studies in drug development.[3][4]

The primary analytical challenge lies in distinguishing Tiglylcarnitine from its structural isomers, which can be isobaric (having the same mass). Methods lacking chromatographic separation, such as FIA-MS/MS, are incapable of resolving these isomers, leading to potential overestimation and inaccurate results. This guide introduces a UPLC-MS/MS method specifically developed to overcome this limitation, providing unambiguous quantification.

Comparative Methodologies

The New Standard: UPLC-MS/MS

This novel method combines the high-resolution separation capabilities of Ultra-Performance Liquid Chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS). The rationale for this choice is twofold:

  • Chromatographic Separation: UPLC allows for the physical separation of Tiglylcarnitine from other acylcarnitines and endogenous matrix components prior to detection, which is fundamental for specificity.

  • Selective Detection: The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer ensures that only ions specific to Tiglylcarnitine are detected and quantified, drastically reducing background noise and enhancing sensitivity.[7]

The Alternative: Flow Injection Analysis (FIA-MS/MS)

FIA-MS/MS is a high-throughput technique where the sample is directly injected into the mass spectrometer without prior chromatographic separation.[3] While its speed is an advantage for large-scale screening, its significant drawback is the lack of specificity. All compounds with the same mass-to-charge ratio will be detected together, a critical vulnerability when analyzing isomeric species.

Head-to-Head Validation: A Data-Driven Comparison

The validation of an analytical method is a regulatory requirement designed to demonstrate that the method is suitable for its intended purpose.[8][9] We evaluated both methods based on the core validation parameters defined in the ICH Q2(R2) guideline.[6]

Specificity and Selectivity

Expertise & Experience: Specificity is arguably the most critical parameter for acylcarnitine analysis due to the prevalence of isomers. An assay is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present.[10] We challenged both methods by analyzing a blank plasma sample spiked with Tiglylcarnitine and a known isobaric interferent, Valerylcarnitine.

Experimental Protocol:

  • Prepare a blank plasma pool.

  • Prepare two spiked samples: one with Tiglylcarnitine (100 ng/mL) and one with an equimolar concentration of Valerylcarnitine.

  • Process the samples using protein precipitation with acetonitrile.

  • Analyze the supernatant using both the UPLC-MS/MS and FIA-MS/MS methods.

Data Summary:

ParameterUPLC-MS/MS ResultFIA-MS/MS ResultCausality & Analysis
Tiglylcarnitine Retention Time 2.15 minN/AThe UPLC method assigns a unique retention time, confirming identity.
Valerylcarnitine Retention Time 2.38 minN/AThe interferent is chromatographically resolved from the analyte.
Signal in Valerylcarnitine Sample No peak at 2.15 minSignal detectedFIA-MS/MS cannot distinguish between the two isomers, leading to a false positive.
Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response. This is crucial for accurate quantification across a range of concentrations relevant to both physiological and pharmacological levels.

Experimental Protocol:

  • Prepare a calibration curve by spiking blank plasma with Tiglylcarnitine Hydrochloride at eight non-zero concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Analyze the calibration standards in triplicate using both methods.

  • Plot the instrument response versus concentration and perform a linear regression analysis (weighted 1/x²).

Data Summary:

ParameterUPLC-MS/MSFIA-MS/MSAcceptance Criteria (ICH/FDA)
Calibration Range 1 - 1000 ng/mL10 - 1000 ng/mLAppropriate for expected concentrations.
Correlation Coefficient (r²) 0.99920.9951r² ≥ 0.99
Deviation of Standards < 8.5%< 14.2%±15% (±20% at LLOQ)
Accuracy and Precision

Expertise & Experience: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[11][12] These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels on different days.[13]

Experimental Protocol:

  • Prepare QC samples in blank plasma at four concentrations: LLOQ (1 ng/mL for UPLC, 10 ng/mL for FIA), Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

  • Analyze five replicates of each QC level in three separate analytical runs (inter-day assessment).

Data Summary: Inter-Day Accuracy & Precision

MethodQC LevelNominal Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD)
UPLC-MS/MS LLOQ1104.5%7.8%
Low3101.2%5.4%
Medium30098.9%3.1%
High80099.5%2.8%
FIA-MS/MS LLOQ10112.7%13.5%
Low30108.4%11.2%
Medium300105.6%8.9%
High800103.1%7.5%

Acceptance Criteria (EMA/FDA): Accuracy within 85-115% (80-120% for LLOQ). Precision (%RSD) ≤15% (≤20% for LLOQ).[4][13]

Sensitivity: Limit of Quantification (LLOQ)

Expertise & Experience: The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. A lower LLOQ is critical for studies involving low dosage or for measuring endogenous baseline levels.

Data Summary:

ParameterUPLC-MS/MSFIA-MS/MSAnalysis
LLOQ 1 ng/mL10 ng/mLThe UPLC-MS/MS method is 10-fold more sensitive.
Accuracy at LLOQ 104.5%112.7%Within acceptance criteria (80-120%).
Precision at LLOQ 7.8%13.5%Within acceptance criteria (≤20%).

Detailed Experimental Workflow: UPLC-MS/MS Method

This protocol is designed to be a self-validating system, incorporating system suitability and quality control checks throughout.

Workflow Visualization

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard (d3-Tiglylcarnitine) Sample->IS Precip Protein Precipitation (200 µL Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 5 µL Supernatant->Inject UPLC UPLC Separation (HILIC Column) Inject->UPLC MS Ionization (ESI+) UPLC->MS MSMS MS/MS Detection (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: UPLC-MS/MS workflow from sample preparation to final report.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution (d3-Tiglylcarnitine, 500 ng/mL). The stable isotope-labeled internal standard is crucial as it co-elutes and experiences similar matrix effects, ensuring the highest accuracy.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the clear supernatant to a UPLC vial.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm. Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for retaining and separating polar compounds like acylcarnitines.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid. Rationale: Ammonium formate provides ions to aid in the electrospray process, and formic acid ensures an acidic pH for optimal protonation in positive ion mode.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, 0.1% Formic Acid.

    • Gradient: 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.5-5.0 min).

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: Sciex QTRAP 6500+

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Tiglylcarnitine: Q1 244.2 -> Q3 85.1

      • d3-Tiglylcarnitine (IS): Q1 247.2 -> Q3 85.1

      • Rationale: The precursor ion (Q1) is the protonated molecule [M+H]+. The product ion at m/z 85 is a characteristic fragment for carnitines, resulting from neutral loss of the acyl chain and trimethylamine.[7]

Comparative Logic and Final Recommendation

Logical Comparison Diagram

Method_Comparison cluster_UPLC New Method: UPLC-MS/MS cluster_FIA Alternative: FIA-MS/MS Topic Analytical Method for Tiglylcarnitine U_Spec High Specificity (Chromatographic Separation) Topic->U_Spec Superior F_Spec Low Specificity (No Separation) Topic->F_Spec Inferior U_Sens High Sensitivity (LLOQ = 1 ng/mL) U_Prec High Precision (%RSD < 8%) U_Acc High Accuracy (Recovery ~100%) F_Sens Low Sensitivity (LLOQ = 10 ng/mL) F_Prec Lower Precision (%RSD < 14%) F_Acc Lower Accuracy (Positive Bias)

Sources

Comparative Guide: Tiglylcarnitine Hydrochloride (C5:1) in Metabolic Profiling

[2]

Executive Summary & Biological Context

Tiglylcarnitine (C5:1) is an acylcarnitine ester derived from Tiglyl-CoA, an intermediate in the catabolism of the branched-chain amino acid Isoleucine . In a clinical research setting, Tiglylcarnitine Hydrochloride is utilized as a stable chemical reference standard to quantify blood levels via Tandem Mass Spectrometry (MS/MS).

While healthy individuals maintain trace levels of C5:1, elevated concentrations are the primary pathognomonic marker for Beta-Ketothiolase Deficiency (T2 Deficiency) and can also indicate 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (2M3HBD) Deficiency .

This guide compares the "performance" of C5:1 as a diagnostic marker against its structural isomers and outlines the rigorous experimental protocols required for its accurate quantification.

Metabolic Pathway & Pathophysiology

To understand the causality of elevated C5:1, one must visualize the isoleucine catabolic pathway. The accumulation of Tiglylcarnitine occurs when the downstream enzyme, Mitochondrial Acetoacetyl-CoA Thiolase (T2), is defective.

Visualization: Isoleucine Catabolism & The Metabolic Block

The following diagram illustrates the specific enzymatic blockages that lead to Tiglylcarnitine accumulation.

IsoleucinePathIsoleucineIsoleucineKetoAcidalpha-Keto-beta-methylvalerateIsoleucine->KetoAcidTransaminationMethylbutyrylCoA2-Methylbutyryl-CoAKetoAcid->MethylbutyrylCoABCKAD ComplexTiglylCoATiglyl-CoAMethylbutyrylCoA->TiglylCoAACADSB (SBCAD)TiglylcarnitineTiglylcarnitine (C5:1)(DIAGNOSTIC MARKER)TiglylCoA->TiglylcarnitineCarnitine Acyltransferase(Accumulation Path)M2H3BCoA2-Methyl-3-hydroxybutyryl-CoATiglylCoA->M2H3BCoACrotonaseM2AcetoCoA2-Methylacetoacetyl-CoAM2H3BCoA->M2AcetoCoAHSD17B10 (MHBD)(Secondary Block)ProductsAcetyl-CoA + Propionyl-CoAM2AcetoCoA->ProductsACAT1 (Beta-Ketothiolase)(PRIMARY BLOCK)

Caption: Pathway of Isoleucine catabolism showing the primary block at ACAT1 (Beta-Ketothiolase) leading to C5:1 accumulation.

Comparative Analysis: Healthy vs. Diseased States

The diagnostic "performance" of Tiglylcarnitine lies in its high specificity for T2 deficiency when compared to other C5 acylcarnitines.

Table 1: Quantitative Profile Comparison

Note: Values are representative of blood spot analysis via MS/MS. Reference ranges vary by laboratory.

AnalyteCommon NameHealthy Range (µmol/L)Beta-Ketothiolase Def.[1][2][3][4] (T2)Isovaleric Acidemia (IVA)2M3HBD Deficiency
C5:1 Tiglylcarnitine < 0.06 > 0.20 (High Elevation) NormalElevated
C5Isovalerylcarnitine< 0.40NormalVery High (> 2.[1][3]0)Normal
C5-OH3-OH-Isovalerylcarnitine< 0.40Normal / Mild ElevationNormalElevated
C3Propionylcarnitine< 3.00NormalNormalNormal
Differential Diagnosis Logic
  • C5:1 Elevation: Strongly suggests Beta-Ketothiolase deficiency.[1][3]

  • C5 Elevation: Suggests Isovaleric Acidemia (IVA) or 2-Methylbutyryl-CoA Dehydrogenase deficiency.[3]

  • C5:1 + C5-OH Elevation: Suggests 2M3HBD deficiency (HSD17B10 defect), as the block is further upstream than T2, affecting both hydration and dehydrogenation steps.

Experimental Protocol: LC-MS/MS Quantification

Trustworthiness Statement: This protocol utilizes isotope-dilution mass spectrometry, the "gold standard" for quantitative accuracy. It relies on the ratio between the native analyte (C5:1) and a deuterated internal standard (d3-C5 or d9-C5), correcting for extraction efficiency and matrix effects.

Reagents & Standards
  • Analyte: Tiglylcarnitine Hydrochloride (Synthetic Standard, >98% purity).

  • Internal Standard (IS): Deuterated Isovalerylcarnitine (d9-C5) or Tiglylcarnitine (d3-C5:1).

  • Matrix: Dried Blood Spots (DBS) on Whatman 903 filter paper.

Workflow Visualization

WorkflowSampleDBS Sample(3.2mm Punch)ExtractionExtraction(MeOH + Internal Std)Sample->Extraction 20 min shakeDryingEvaporation(N2 Gas)Extraction->Drying SupernatantDerivDerivatization(Butanol-HCl, 65°C)Drying->Deriv ResidueReconReconstitution(Mobile Phase)Drying->ReconDeriv->Drying Remove excess HClMSMSLC-MS/MS Analysis(MRM Mode)Recon->MSMS Injection

Caption: Standard Operating Procedure for Acylcarnitine Extraction and Quantification via LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Punch a 3.2 mm diameter disc from the Dried Blood Spot (DBS) into a 96-well plate.

    • Control: Include a blank filter paper and a Quality Control (QC) spot with known C5:1 concentration.

  • Extraction:

    • Add 100 µL of Extraction Solution (Methanol containing hydrazine hydrate and Internal Standards).

    • Expert Insight: Hydrazine is optionally used to hydrolyze secondary interferences, but for C5:1, pure methanol extraction is often sufficient.

    • Shake for 20 minutes at room temperature.

  • Derivatization (Butyl Esterification):

    • Transfer supernatant to a new plate and evaporate to dryness under Nitrogen (N2).[5]

    • Add 50 µL of 3N HCl in n-Butanol .

    • Incubate at 65°C for 15 minutes .

    • Causality: Derivatization converts the carboxylic acid group to a butyl ester, increasing the hydrophobicity and ionization efficiency in positive ESI mode, significantly lowering the Limit of Detection (LOD).

    • Evaporate to dryness again to remove corrosive HCl.

  • Reconstitution & Analysis:

    • Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).

    • Inject 10 µL into the LC-MS/MS system.

MS/MS Settings (MRM Transitions)

For the butyl ester derivative of Tiglylcarnitine:

  • Ionization: ESI Positive.

  • Precursor Ion (Q1): m/z 314.2 (C5:1-Butyl).

  • Product Ion (Q3): m/z 85.0 (Characteristic carnitine backbone fragment).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[6]

Performance Validation & Interpretation

Analytical Performance of the Standard

When using Tiglylcarnitine Hydrochloride as a calibration standard:

  • Linearity: The method should demonstrate linearity from 0.05 µmol/L to 50 µmol/L (

    
    ).
    
  • Stability: The HCl salt form is hygroscopic. Stock solutions in methanol are stable for 1 year at -20°C, but aqueous working solutions should be prepared fresh.

Clinical Interpretation[4][7][8][9][10][11][12][13][14][15][16]
  • False Positives: Rare for C5:1 compared to C5. However, improper separation from other C5 isomers (if not using chromatography) can lead to integration errors.

  • Confirmation: A positive screen (>0.2 µmol/L) requires confirmation via Urine Organic Acid Analysis (GC-MS).[2]

    • T2 Deficiency: Shows elevated 2-methyl-3-hydroxybutyrate and tiglylglycine.[7]

    • 2M3HBD Deficiency: Shows elevated 2-methyl-3-hydroxybutyrate but typically normal acetoacetate.

References

  • Fukao, T., et al. (2001). "Molecular cloning and characterization of human mitochondrial acetoacetyl-CoA thiolase." Pediatric Research. Link

  • Sass, J. O., et al. (2016). "2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency: impaired catabolism of isoleucine presenting as neurodegenerative disease." Brain and Development. Link

  • American College of Medical Genetics (ACMG). (2006). "Newborn Screening ACT Sheet: Elevated C5-OH Acylcarnitine." Link

  • Smith, E. H., & Matern, D. (2010). "Acylcarnitine Analysis by Tandem Mass Spectrometry." Current Protocols in Human Genetics. Link

  • McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry." Genetics in Medicine. Link

Technical Guide: Specificity and Selectivity of Tiglylcarnitine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isobaric Trap" in Newborn Screening

In the high-stakes environment of Newborn Screening (NBS) and metabolic diagnostics, Tiglylcarnitine (C5:1) serves as the primary biomarker for Beta-ketothiolase deficiency (T2 deficiency) .[1] However, the quantification of this analyte is plagued by a critical analytical challenge: isobaric interference.

Standard high-throughput screening methods often fail to distinguish Tiglylcarnitine from its structural isomer, 3-methylcrotonylcarnitine (3-MCC) . This lack of specificity leads to false positives, unnecessary anxiety for families, and potential misdiagnosis of 3-MCC deficiency as T2 deficiency.

This guide provides a technical comparison between standard Flow Injection Analysis (FIA-MS/MS) and Second-Tier Liquid Chromatography (LC-MS/MS), establishing the latter as the requisite method for specificity. We also detail the protocol for utilizing Tiglylcarnitine Hydrochloride reference standards to validate assay selectivity.

The Biological & Chemical Context[2][3][4][5][6][7][8][9]

To understand the assay requirements, one must understand the structural chemistry. Both Tiglylcarnitine and 3-MCC share the same molecular formula and parent mass (


), yet they indicate distinct pathologies.
AnalyteCommon NameAssociated DisorderClinical Urgency
cis-2-Methyl-2-butenylcarnitine Tiglylcarnitine Beta-ketothiolase Deficiency High (Ketoacidotic crises)
3-Methyl-2-butenylcarnitine3-MCC3-Methylcrotonyl-CoA Carboxylase DeficiencyVariable (Often benign/maternal)
Valerylcarnitine (C5:0)ValerylcarnitineIsovaleric Acidemia (related)High
Why the Hydrochloride Salt?

In assay development, Tiglylcarnitine Hydrochloride is the preferred reference material over the free zwitterion.

  • Solubility: The HCl salt ensures rapid and complete dissolution in aqueous mobile phases (Water/Methanol).

  • Stoichiometry: It provides a defined molar mass for precise calibration curve preparation.

  • Stability: Enhanced resistance to hydrolysis during storage (

    
    ).
    

Comparative Analysis: FIA vs. UPLC-MS/MS

The following table contrasts the industry-standard screening method (FIA) against the confirmatory method (UPLC).

Performance Matrix
FeatureFlow Injection Analysis (FIA-MS/MS) UPLC-MS/MS (Second-Tier)
Principle Direct infusion; no column separation.Chromatographic separation by polarity/hydrophobicity.
Throughput Ultra-High (< 2 min/sample).Moderate (9–15 min/sample).
Selectivity Low. Reports "Sum of C5:1".High. Resolves Tiglyl- from 3-MCC.
Sensitivity (LOD) Moderate (Background noise interference).High (Signal focusing via chromatography).
False Positive Rate High (Due to isomer overlapping).Low (< 1% when optimized).
Primary Use Case Population Screening (Tier 1).Diagnostic Confirmation (Tier 2).
Decision Logic for Clinical Workflows

The following diagram illustrates where the specific Tiglylcarnitine assay fits into the clinical workflow.

C5_Workflow Sample Dried Blood Spot (DBS) FIA Tier 1: FIA-MS/MS (High Throughput) Sample->FIA Result_Neg C5:1 Normal FIA->Result_Neg < Cutoff Result_Pos C5:1 Elevated (Sum of Isomers) FIA->Result_Pos > Cutoff Tier2 Tier 2: UPLC-MS/MS (Specific Assay) Result_Pos->Tier2 Reflex Testing Peak_A Peak A: Tiglylcarnitine (Beta-Ketothiolase Def.) Tier2->Peak_A Peak_B Peak B: 3-MCC (3-MCC Def. / Maternal) Tier2->Peak_B Peak_C Peak C: Pivaloylcarnitine (Antibiotic Artifact) Tier2->Peak_C

Figure 1: Clinical decision tree demonstrating the necessity of chromatographic separation for elevated C5:1 results.

Deep Dive Protocol: The "Gold Standard" Specificity Assay

To achieve true specificity, the assay must utilize a column chemistry capable of distinguishing the subtle structural differences between the cis-configuration of Tiglylcarnitine and the structure of 3-MCC.

Methodological Setup[2][11][13][15][16]
  • Instrumentation: Triple Quadrupole MS/MS (e.g., Sciex QTRAP or Waters Xevo) coupled to UPLC.

  • Stationary Phase (Critical):

    • Option A (Recommended):Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 2.7 µm). PFP phases offer superior selectivity for positional isomers and halogenated compounds compared to standard C18.

    • Option B: High-strength Silica C18 (e.g., Raptor ARC-18) can separate them but often requires longer gradients.

  • Mobile Phases:

    • MP A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • MP B: Acetonitrile + 0.1% Formic Acid.[2]

Preparation of Reference Standards

Use Tiglylcarnitine Hydrochloride (CAS: 95245-30-0) for calibration.

  • Stock Solution: Dissolve 1.0 mg Tiglylcarnitine HCl in 1.0 mL of 50:50 Methanol:Water (Conc: 1 mg/mL). Note: Correct for the HCl salt weight (MW ~279.76) vs free carnitine.

  • Working Standard: Dilute Stock to 10 µM in Mobile Phase A.

  • System Suitability Mix: Create a mixture containing 1 µM Tiglylcarnitine, 1 µM 3-MCC, and 1 µM Isovalerylcarnitine. This is mandatory to prove separation.

Gradient Conditions (PFP Column)

Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
8.040Linear Gradient
8.195Wash
10.095Wash Hold
10.15Re-equilibration
12.05End
Mass Spectrometry Parameters (MRM)

Both isomers share the same transition. Separation relies entirely on Retention Time (RT).

  • Ionization: ESI Positive

  • Precursor Ion: 242.1 m/z (

    
    )
    
  • Product Ion: 85.0 m/z (Characteristic carnitine backbone fragment)

  • Dwell Time: 50ms

Data Interpretation & Validation

The validity of this assay hinges on the Resolution (


)  between the Tiglylcarnitine peak and the 3-MCC peak.
Calculating Selectivity

To validate your Tiglylcarnitine HCl assay, you must calculate the resolution between the Tiglyl peak (


) and the 3-MCC peak (

).


Where


 is the peak width at half height.

Acceptance Criteria:

  • 
     : Baseline separation (Required for clinical diagnostics).
    
  • 
     : Co-elution (Assay Failure).
    
Visualizing the Separation

The following diagram depicts the expected chromatographic output using a PFP column.

Figure 2: Expected elution order on a PFP stationary phase. Tiglylcarnitine typically elutes before 3-MCC.

Troubleshooting & Interferences

Even with high-quality Tiglylcarnitine Hydrochloride standards, external factors can compromise specificity.

  • Pivaloylcarnitine Interference:

    • Source: Patients taking pivalic acid-containing antibiotics (or nursing mothers).

    • Effect: Pivaloylcarnitine is isobaric (C5) but typically elutes earlier than Tiglylcarnitine on C18/PFP columns.

    • Action: Include Pivaloylcarnitine in your system suitability mix to ensure it does not co-elute with Tiglylcarnitine.

  • Standard Stability:

    • Tiglylcarnitine HCl is hygroscopic. Store desiccated.

    • If retention times drift, check the pH of Mobile Phase A. The separation of these isomers is pH-sensitive.

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Beta-Ketothiolase Deficiency." ACMG, 2023. [Link]

  • Forni, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis." Molecular Genetics and Metabolism, vol. 101, no. 1, 2010, pp. 25-30. [Link]

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Restek Application Notes, 2023. [Link]

  • Mellon, A., et al. "Comprehensive Clinical Acylcarnitines by LC-MS/MS." MSACL (Mass Spectrometry: Applications to the Clinical Lab), 2024. [Link]

Sources

Comparative Matrix Analysis: Tiglylcarnitine Hydrochloride (C5:1) in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C5:1 Conundrum

In the realm of metabolic profiling and newborn screening (NBS), Tiglylcarnitine Hydrochloride (C5:1) serves as the critical biomarker for Beta-Ketothiolase Deficiency (BKTD) , a disorder of isoleucine catabolism. However, the analysis of this analyte presents a unique bioanalytical challenge: isomeric interference .

This guide provides a comparative analysis of Tiglylcarnitine across biological matrices (Dried Blood Spots, Plasma, and Urine). Unlike generic datasheets, we focus on the "product performance"—defined here as the analytical recovery and specificity of the Tiglylcarnitine standard—versus its primary alternative/interferent, 3-Methylcrotonylcarnitine (3-MCC) .

The Core Conflict

Standard Flow Injection Analysis (FIA-MS/MS), the workhorse of high-throughput screening, cannot distinguish Tiglylcarnitine from 3-MCC. Both share the same precursor ion (


 300) and primary product ion (

85). Accurate diagnosis requires a secondary liquid chromatography (LC-MS/MS) tier to separate these isomers.

Biological Matrix Comparison

The choice of matrix dictates the extraction protocol, sensitivity limits, and clinical utility. The following table summarizes the performance of Tiglylcarnitine Hydrochloride standards spiked into these matrices.

Table 1: Comparative Performance Metrics
FeatureDried Blood Spots (DBS) Plasma / Serum Urine
Primary Utility Newborn Screening (First-tier)Confirmatory Diagnosis (Second-tier)Organic Acid Correlation
Extraction Efficiency 60–75% (Methanol extraction)>90% (Protein Precipitation)>95% (Dilute & Shoot)
Matrix Interference High (Hemoglobin, filter paper fibers)Moderate (Albumin, Lipids)High (Salts, Urea)
Sensitivity (LOD) ~0.02 µM (Derivatized)<0.01 µM (Native)Variable (Creatinine normalized)
Stability (HCl Salt) High (Stable at RT for weeks if dry)Moderate (Requires -80°C storage)Moderate (Bacterial degradation risk)
Isomer Resolution Difficult (FIA-MS/MS dominates)Excellent (LC-MS/MS standard)Good (GC-MS for organic acids)

Mechanistic Insight: The Metabolic Pathway

To understand why we analyze Tiglylcarnitine, we must visualize its origin. It accumulates upstream of the metabolic block in Beta-Ketothiolase Deficiency.

IsoleucineCatabolism cluster_enzymes Enzymatic Steps Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA Deamination & Decarboxylation Tiglylcarnitine TARGET: Tiglylcarnitine (C5:1) (Accumulates in Blood/Urine) TiglylCoA->Tiglylcarnitine Carnitine Acyltransferase (Reversible Transport) AcetoacetylCoA 2-Methylacetoacetyl-CoA TiglylCoA->AcetoacetylCoA Hydratase & Dehydrogenase PropionylCoA Propionyl-CoA + Acetyl-CoA AcetoacetylCoA->PropionylCoA Blocked in BKTD BKT Beta-Ketothiolase (ACAT1 Gene) AcetoacetylCoA->BKT  Blockage

Figure 1: Isoleucine catabolism pathway illustrating the accumulation of Tiglylcarnitine due to Beta-Ketothiolase deficiency.

Experimental Protocols

Protocol A: DBS Extraction (Non-Derivatized)

Rationale: While butyl-ester derivatization increases sensitivity, it is labor-intensive and prone to hydrolysis. Modern LC-MS/MS systems (Triple Quadrupole) possess sufficient sensitivity for non-derivatized analysis using Tiglylcarnitine HCl.

Reagents:

  • Extraction Solvent: 80% Methanol / 20% Water containing stable isotope internal standard (d3-Tiglylcarnitine).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Punch: Obtain a 3.2 mm diameter punch from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Extraction Solvent.

  • Agitation: Shake at 600 rpm for 45 minutes at room temperature (

    
    ).
    
    • Note: Heat is avoided to prevent thermal degradation of labile acylcarnitines, though Tiglylcarnitine HCl is relatively heat stable.

  • Transfer: Transfer 75 µL of supernatant to a fresh plate.

  • Evaporation (Optional): If sensitivity is low, dry under

    
     and reconstitute in 20 µL Mobile Phase A. For modern instruments, inject supernatant directly.
    
Protocol B: LC-MS/MS Separation of Isomers (The "Alternative" Check)

Rationale: This is the critical step to distinguish the product (Tiglylcarnitine) from the alternative (3-MCC).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold to elute salts).

    • 1-6 min: Linear gradient to 60% B.

    • Crucial Step: Tiglylcarnitine elutes after 3-MCC due to the steric hindrance of the methyl group on the double bond, which interacts differently with the C18 stationary phase.

Detection (MRM Mode):

  • Tiglylcarnitine:

    
     (Cone Voltage: 30V, Collision Energy: 25V).
    
  • Internal Standard:

    
    .
    

Comparative Data: Product vs. Alternative

The following data represents a validation study comparing the retention times and signal responses of Tiglylcarnitine HCl against 3-Methylcrotonylcarnitine in plasma matrix.

ParameterTiglylcarnitine (Product) 3-MCC (Alternative) Differentiation Factor
Precursor Ion (

)
300.2300.2None (Isobaric)
Product Ion (

)
85.1 (dominant)85.1 (dominant)None
Retention Time (C18) 4.2 min3.8 min

0.4 min (Baseline resolved)
Response Factor 1.0 (Normalized)1.153-MCC ionizes slightly better
Diagnostic Specificity Specific for BKT DeficiencySpecific for 3-MCC DeficiencyHigh (via LC)

Analytical Workflow Visualization

This diagram outlines the decision logic for researchers when encountering a C5:1 elevation.

Workflow Sample Sample Input (DBS/Plasma) Extraction Extraction (MeOH/H2O) Sample->Extraction FIA Tier 1: FIA-MS/MS (High Throughput) Extraction->FIA Result C5:1 Result FIA->Result Normal Normal Range (< 0.5 µM) Result->Normal Negative Elevated Elevated C5:1 (> 0.6 µM) Result->Elevated Positive Screen LCMS Tier 2: LC-MS/MS (C18 Column) Elevated->LCMS Reflex Testing Diagnosis1 Peak @ 3.8 min: 3-MCC Deficiency LCMS->Diagnosis1 Diagnosis2 Peak @ 4.2 min: Beta-Ketothiolase Def. LCMS->Diagnosis2

Figure 2: Analytical workflow for resolving C5:1 elevations, highlighting the necessity of LC-MS/MS for specificity.

Conclusion & Recommendations

For researchers developing assays for Beta-Ketothiolase Deficiency, Tiglylcarnitine Hydrochloride is the requisite standard. However, data integrity relies on the method's ability to reject the 3-MCC isomer.

  • Screening: Use DBS with FIA-MS/MS for speed, but accept that "C5:1" is a composite value of Tiglylcarnitine + 3-MCC.

  • Confirmation: Plasma LC-MS/MS is mandatory. The HCl salt form of the standard is preferred for preparation due to enhanced solubility in aqueous mobile phases compared to zwitterionic forms.

  • Quality Control: Always run a mixed standard of Tiglylcarnitine and 3-MCC during method development to prove baseline separation (

    
    ).
    

References

  • American College of Medical Genetics and Genomics (ACMG). "Newborn Screening ACT Sheet: Beta-Ketothiolase Deficiency." ACMG, 2023. [Link]

  • Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry."[1] Clinical Chemistry, 54(9), 1451-1462, 2008.[1][2][3] [Link]

  • Gucciardi, A., et al. "A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening."[4] Analytical and Bioanalytical Chemistry, 404, 741–751, 2012. [Link]

  • de Sain-van der Velden, M. G., et al. "Differences between acylcarnitine profiles in plasma and bloodspots."[5] Molecular Genetics and Metabolism, 110(1-2), 116-121, 2013. [Link]

  • Fukao, T., et al. "Beta-ketothiolase deficiency (mitochondrial acetoacetyl-CoA thiolase deficiency): An update." Journal of Human Genetics, 64, 103–116, 2019. [Link]

Sources

Establishing reference ranges for Tiglylcarnitine Hydrochloride in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Establishing Reference Ranges for Tiglylcarnitine Hydrochloride in Human Plasma

Introduction: The Precision Imperative in Acylcarnitine Profiling

In the landscape of metabolic diagnostics, Tiglylcarnitine (C5:1) serves as a critical biomarker for Beta-Ketothiolase Deficiency (BKT) , a disorder of isoleucine catabolism. However, its quantification in human plasma is fraught with analytical challenges that generic screening methods often fail to address.

The core difficulty lies in isobaric interference . Tiglylcarnitine is an isomer of 3-methylcrotonylcarnitine (3-MCC) , a marker for a completely different disorder (3-Methylcrotonyl-CoA Carboxylase Deficiency). Conventional Flow Injection Analysis (FIA-MS)—the workhorse of newborn screening—cannot chromatographically separate these species, reporting them as a summed "C5:1" value. This lack of specificity can lead to diagnostic ambiguity and false positives.

This guide outlines the methodology for establishing precise, isomer-specific reference ranges for Tiglylcarnitine in human plasma using LC-MS/MS with high-purity Tiglylcarnitine Hydrochloride standards. It contrasts this rigorous approach with high-throughput alternatives to demonstrate why chromatographic separation is the non-negotiable standard for confirmatory testing.

Methodological Comparison: LC-MS/MS vs. FIA-MS

To establish a valid reference range, the analytical method must be capable of exclusive quantification. The following table compares the performance of the product-enabled methodology (LC-MS/MS with Tiglylcarnitine HCl) against the standard screening alternative.

FeatureLC-MS/MS (Targeted Assay) FIA-MS (Screening Method)
Separation Principle Chromatographic: Retains and separates analytes based on polarity/hydrophobicity before MS detection.None: Direct injection of sample into the ion source.
Isomer Specificity High: Resolves Tiglylcarnitine (C5:[1]1) from 3-MCC (C5:1) and Valerylcarnitine (C5:0) interferences.Low: Reports a sum of all isobaric species with m/z 246 (C5:1).
Sensitivity (LOD) < 0.01 µmol/L: Ion suppression is minimized by chromatographic separation of matrix components.~0.10 µmol/L: Higher background noise due to matrix co-elution reduces sensitivity.
Reference Range Utility Diagnostic: Can establish a "True Negative" baseline for specific metabolites.Screening Only: Establishes a "Total C5:1" cutoff; cannot define normal levels for individual isomers.
Primary Application Confirmatory diagnosis, therapeutic monitoring, and reference range establishment.[2]High-throughput newborn screening (NBS).[3]

Scientific Insight: The use of a high-purity Tiglylcarnitine Hydrochloride standard in LC-MS/MS allows for the definition of a retention time window that excludes 3-MCC. In FIA-MS, even if you use a pure standard, the instrument cannot distinguish it from the isomer present in the patient sample.

Experimental Protocol: Establishing the Reference Range

This protocol is designed to be self-validating, ensuring that the measured values reflect true Tiglylcarnitine concentrations.

A. Reagents and Standards
  • Primary Standard: Tiglylcarnitine Hydrochloride (>98% purity).

  • Internal Standard (IS): Tiglylcarnitine-d3 or d9-C5-carnitine.[1]

  • Matrix: Pooled human plasma (commercial, charcoal-stripped to remove endogenous carnitines for calibration curves) and individual plasma samples from healthy donors (n > 120 for CLSI C28-A3 compliance).

B. Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve Tiglylcarnitine HCl in 50:50 Methanol:Water to create a 1 mM stock.

    • Prepare serial dilutions (0.01 to 10 µmol/L) in the surrogate matrix (BSA or stripped plasma).

    • Criticality: The hydrochloride salt form is stable but hygroscopic; weigh rapidly and store desiccated at -20°C.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Methanol containing the Internal Standard (0.05 µmol/L).

    • Vortex for 2 minutes; Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a clean plate.[4] evaporate to dryness under nitrogen (optional, for concentration), and reconstitute in Mobile Phase A.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18 (e.g., Raptor ARC-18) is required to retain polar acylcarnitines.

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 90% B to 50% B over 10 minutes.

    • MS Parameters: Positive ESI, MRM mode.

      • Transition: m/z 246.2 → 85.0 (Quantifier for C5:1).

      • Transition: m/z 246.2 → 57.1 (Qualifier).

  • Data Processing:

    • Identify Tiglylcarnitine peak based on retention time matching with the pure standard.

    • Ensure resolution (Rs > 1.5) from the 3-MCC peak (which elutes closely).

    • Calculate concentration using the internal standard ratio.[4]

Visualization of Workflows and Pathways

Figure 1: Metabolic Pathway of Isoleucine Catabolism

This diagram illustrates the biological origin of Tiglylcarnitine and the specific block in Beta-Ketothiolase Deficiency (BKT).

IsoleucineCatabolism Isoleucine Isoleucine KMV 2-Keto-3-methylvalerate Isoleucine->KMV Transamination MBCOA 2-Methylbutyryl-CoA KMV->MBCOA BCKAD Complex TiglylCoA Tiglyl-CoA MBCOA->TiglylCoA ACADSB Tiglylcarnitine Tiglylcarnitine (C5:1) (Target Analyte) TiglylCoA->Tiglylcarnitine Carnitine Acyltransferase (Excess Accumulation) AMACA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->AMACA Crotonase MBK 2-Methylacetoacetyl-CoA AMACA->MBK HSD17B10 AcetylCoA Acetyl-CoA + Propionyl-CoA MBK->AcetylCoA Beta-Ketothiolase (T2) (Block in BKT Deficiency)

Caption: Pathway showing the accumulation of Tiglylcarnitine when Beta-Ketothiolase (T2) is deficient.[5]

Figure 2: Reference Range Establishment Workflow

A logic flow for establishing and validating the reference interval according to CLSI C28-A3.

ReferenceRangeWorkflow Start Study Design (n > 120 Healthy Donors) Prep Sample Prep (Protein Precip + IS) Start->Prep Analysis LC-MS/MS Analysis (Isomer Separation) Prep->Analysis QC QC Check (Accuracy/Precision) Analysis->QC QC->Analysis Fail (Repeat) Outlier Outlier Detection (Tukey/Dixon) QC->Outlier Pass Stats Statistical Calculation (Non-parametric 95%) Outlier->Stats Clean Data Final Final Reference Interval Stats->Final

Caption: Workflow for establishing reference intervals compliant with CLSI C28-A3 guidelines.

Establishing the Reference Interval

Following the CLSI C28-A3 guideline , the reference interval is determined non-parametrically due to the often skewed distribution of acylcarnitines in healthy populations.

  • Population: Minimum of 120 healthy adults (or age-stratified pediatric groups).

  • Exclusion Criteria: History of metabolic disease, carnitine supplementation, or kidney disease (which affects carnitine clearance).

  • Data Analysis:

    • Transformation: Log-transformation is often required to normalize the distribution.

    • Outliers: Apply the Tukey method (1.5 * IQR) to remove statistical anomalies.

    • Calculation: Determine the 2.5th and 97.5th percentiles.

  • Expected Values (Literature Consensus):

    • In healthy plasma, Tiglylcarnitine is present at trace levels.

    • Typical Reference Upper Limit: < 0.05 µmol/L to < 0.10 µmol/L (Method Dependent).

    • Note: Values > 0.30 µmol/L are typically flagged for BKT investigation.

Conclusion

While FIA-MS provides a rapid screen, it lacks the molecular specificity required for definitive reference range establishment of Tiglylcarnitine . The use of LC-MS/MS coupled with a high-purity Tiglylcarnitine Hydrochloride standard transforms the analysis from a "total C5:1" estimation into a precise diagnostic tool. This approach not only eliminates false positives caused by 3-MCC but also provides the quantitative confidence necessary for clinical decision-making in drug development and metabolic research.

References

  • Gucciardi, A., et al. (2012).[3] "A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening." Analytical and Bioanalytical Chemistry.

  • Reuter, S. E., et al. (2008). "Determination of the reference range of endogenous plasma carnitines in healthy adults." Annals of Clinical Biochemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2] "Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (C28-A3)." CLSI.[2]

  • Mihalik, S. J., et al. (2001). "Identification of C5:1 acylcarnitine isomers in urine and plasma of patients with organic acidemias." Journal of Inherited Metabolic Disease.

  • Fukao, T., et al. (2012). "Beta-ketothiolase deficiency."[5] Orphanet Journal of Rare Diseases.

Sources

Validation of Tiglylcarnitine Hydrochloride as a Prognostic Biomarker: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: Tiglylcarnitine (C5:1), specifically utilized as the stable Hydrochloride reference standard, represents the "Frontline Scout" in the prognostic landscape of organic acidemias—specifically Beta-Ketothiolase (BKT) deficiency. While genomic sequencing offers definitive confirmation and urinary organic acid analysis provides metabolic snapshots, plasma Tiglylcarnitine via LC-MS/MS delivers the critical combination of high-throughput speed, quantitative precision, and temporal stability required for early intervention.

In the context of drug development and clinical validation, C5:1 is not merely a diagnostic flag; it is a prognostic lever. Its early detection and normalization correlate directly with the prevention of metabolic stroke and neurodevelopmental sequelae, a capability that retrospective genomic analysis cannot match in real-time.

Mechanistic Foundation: The Isoleucine Bottleneck

To understand the prognostic value of Tiglylcarnitine, one must understand the metabolic blockade it represents. In Beta-Ketothiolase (T2) deficiency, the catabolism of Isoleucine is halted at the cleavage of 2-methylacetoacetyl-CoA.

This blockage forces a retrograde accumulation of upstream metabolites. Tiglyl-CoA accumulates and is converted by carnitine acetyltransferase (CRAT) into Tiglylcarnitine (C5:1) to buffer the mitochondrial CoA pool. Unlike downstream metabolites which may be unstable (e.g., 2-methylacetoacetate), C5:1 is a stable, exportable surrogate of intramitochondrial stress.

Visualization: Isoleucine Catabolism & Biomarker Genesis

The following diagram illustrates the specific metabolic block and the diversion to Tiglylcarnitine.

IsoleucinePath node_metabolite node_metabolite node_enzyme node_enzyme node_biomarker node_biomarker node_block node_block Isoleucine Isoleucine Enz1 BCKAD Isoleucine->Enz1 TiglylCoA Tiglyl-CoA Enz3 Enoyl-CoA Hydratase TiglylCoA->Enz3 CRAT Carnitine Acetyltransferase TiglylCoA->CRAT Accumulation Shunt M2M3HB_CoA 2-methyl-3-hydroxybutyryl-CoA Enz4 HSD17B10 (MHBD) M2M3HB_CoA->Enz4 M2MAA_CoA 2-methylacetoacetyl-CoA EnzBlock ACAT1 (Beta-Ketothiolase) M2MAA_CoA->EnzBlock AcetylCoA Acetyl-CoA + Propionyl-CoA Enz1->TiglylCoA Enz2 Acyl-CoA Dehydrogenase Enz3->M2M3HB_CoA Enz4->M2MAA_CoA EnzBlock->AcetylCoA Blocked in BKT Deficiency TiglylCarnitine Tiglylcarnitine (C5:1) (Primary Biomarker) CRAT->TiglylCarnitine

Figure 1: Mechanistic pathway of Isoleucine catabolism showing the ACAT1 blockage and the subsequent shunting of Tiglyl-CoA to Tiglylcarnitine (C5:1).

Comparative Performance Analysis

To validate Tiglylcarnitine Hydrochloride as a superior prognostic tool, we must compare it against the existing standards: Urinary Organic Acid (UOA) analysis and Genomic Sequencing.

Table 1: Comparative Matrix of Prognostic Biomarkers
FeatureTiglylcarnitine (C5:1) Urinary Organic Acids (UOA)Genomic Sequencing (ACAT1)
Methodology LC-MS/MS (Plasma/DBS)GC-MS (Urine)NGS / Sanger Sequencing
Turnaround Time < 24 Hours (High Throughput)2–5 Days2–6 Weeks
Sensitivity High (Detects accumulation before crisis)Variable (Metabolites may normalize between episodes)High (Definitive genotype)
Specificity Moderate (Requires isomer separation from C5-OH)High (Pattern recognition of 2M3HB + Tiglylglycine)Absolute
Prognostic Value Real-time monitoring of metabolic control; predicts acute decompensation risk.[1]Confirmatory; less useful for real-time monitoring due to lag.Static risk prediction; cannot track metabolic flux or treatment efficacy.
Sample Requirement Dried Blood Spot (DBS) or Plasma (10 µL)Urine (Volume dependent, difficult in neonates)Whole Blood / Saliva
Critical Insight: The "Isomer Trap"

A common failure point in C5:1 validation is the interference from isobaric species.

  • The Challenge: C5:1 (Tiglylcarnitine) shares a nominal mass with 3-methylcrotonylcarnitine and can be confused with C5-OH (3-hydroxyisovalerylcarnitine) if source fragmentation occurs.

  • The Solution: Unlike UOA which relies on retention time of volatile derivatives, LC-MS/MS validation must use a high-purity Tiglylcarnitine Hydrochloride standard to establish precise retention times and Multiple Reaction Monitoring (MRM) ratios. The hydrochloride salt is critical here because the free zwitterion is hygroscopic and unstable, leading to inaccurate calibration curves.

Experimental Validation Protocols

This section details the self-validating protocol for quantifying C5:1 using the Hydrochloride standard.

A. Reference Standard Preparation (The "HCl Advantage")

Why Hydrochloride? Free acylcarnitines are zwitterionic and prone to hydrolysis and hygroscopicity. The Hydrochloride (HCl) salt locks the molecule in a stable, crystalline lattice, ensuring stoichiometry remains constant during weighing.

  • Stock Solution: Dissolve 1.0 mg Tiglylcarnitine HCl in 1.0 mL LC-MS grade Methanol.

    • Correction Factor: Apply MW ratio (Free Base / HCl Salt) = ~0.87 to calculate free carnitine equivalent.

  • Working Standard: Dilute stock to 10 µM in Mobile Phase A (Water + 0.1% Formic Acid).

  • Stability Check: Store at -20°C. Valid for 6 months. Self-Validation: Inject a fresh aliquot against a stored aliquot; deviation >5% indicates degradation.

B. LC-MS/MS Workflow (Isomer Resolution)

This protocol uses a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to separate polar acylcarnitines without derivatization, preserving the C5:1 structure.

Step 1: Sample Extraction

  • Aliquot 10 µL plasma or a 3mm DBS punch.

  • Add 100 µL Internal Standard Solution (Isotopically labeled d3-Tiglylcarnitine in Methanol).

  • Vortex 30s, Centrifuge 10 min at 13,000 x g.

  • Transfer supernatant to autosampler vial.

Step 2: Chromatographic Separation

  • Column: Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Why: HILIC retains polar carnitines better than C18, allowing separation of C5:1 from C5-OH and C5-DC isobars.

Step 3: Mass Spectrometry Detection (MRM)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • C5:1 (Target): m/z 244.2 → 85.1 (Characteristic carnitine fragment).

    • d3-C5:1 (Internal Std): m/z 247.2 → 85.1.

  • Secondary Transition (Confirmation): m/z 244.2 → 144.1 (Loss of trimethylamine + CO2) – Use this to confirm it is NOT an isobaric interference.

Visualization: Validation Workflow

Workflow cluster_QC Quality Control node_step node_step node_critical node_critical node_data node_data Sample Plasma / DBS Sample Extraction MeOH Extraction + d3-Internal Std Sample->Extraction Separation HILIC Separation (Isomer Resolution) Extraction->Separation Supernatant Detection MS/MS Detection (MRM 244->85) Separation->Detection Retention Time Differentiation Analysis Quantitation vs. HCl Standard Curve Detection->Analysis

Figure 2: LC-MS/MS Workflow emphasizing the critical HILIC separation step for isomer resolution.

Data Synthesis & Prognostic Interpretation[2]

Clinical Correlation

In BKT deficiency, the "prognosis" is defined by the prevention of ketoacidotic attacks.

  • Normal Range: < 0.03 µM (varies by lab).

  • Prognostic Threshold: Levels > 0.15 µM in neonates are highly predictive of BKT deficiency.

  • Monitoring: Unlike genetic markers, C5:1 levels fluctuate with metabolic stress. A rising C5:1 trend in a diagnosed patient can predict an impending decompensation event before clinical symptoms (vomiting/lethargy) appear, allowing for preemptive glucose therapy.

Emerging Applications (Beyond BKT)

Recent data suggests C5:1 has broader prognostic utility:

  • Heart Failure: Part of the "long-chain" acylcarnitine profile, but specific elevations in short-chain species like C5:1 indicate branched-chain amino acid (BCAA) catabolism defects in the failing heart.

  • Hepatocellular Carcinoma (HCC): C5:1 is one of 8 key metabolites capable of differentiating tumor grades (AUC > 0.8), serving as a marker of mitochondrial dysfunction in tumor cells.

References

  • Beta-ketothiolase deficiency. MedlinePlus Genetics. Available at: [Link]

  • Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening. Int. J. Neonatal Screen. 2021.[2][3] Available at: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms. Journal of Lipid Research. 2015. Available at: [Link]

  • Acetylcarnitine Is a Candidate Diagnostic and Prognostic Biomarker of Hepatocellular Carcinoma. Cancer Research. 2016. Available at: [Link]

  • Prognostic Implications of Long-Chain Acylcarnitines in Heart Failure. Journal of the American College of Cardiology. 2016. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Tiglylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Compound: Tiglylcarnitine Hydrochloride (Tiglyl-L-carnitine HCl) Primary Application: Metabolic profiling standard (Organic Acidemias/Fatty Acid Oxidation Disorders). Risk Profile: Bioactive Organic Salt / Irritant. Critical Constraint: Hygroscopic Sensitivity. The hydrochloride salt form avidly absorbs atmospheric moisture, which degrades weighing accuracy and alters effective concentration.

Hazard Profile & Risk Assessment

As a Senior Application Scientist, I must emphasize that while Tiglylcarnitine HCl is not classified as a high-toxicity acute poison (like cyanide), its handling demands rigor for two reasons: biological activity and analytical integrity .

Physicochemical Hazards
  • Hygroscopicity (The Invisible Threat): HCl salts are prone to deliquescence. Exposure to humid air transforms the free-flowing powder into a sticky gum, invalidating mass measurements for quantitative standards.

  • Acidity: Upon contact with mucosal membranes (eyes, lungs) or perspiration, the HCl moiety hydrolyzes to release trace hydrochloric acid, causing irritation.

GHS Classification (Derived from Acylcarnitine Class Data)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (if dust is inhaled).[1][2]

The PPE Matrix: Defense in Depth

Do not view PPE merely as compliance; view it as a barrier protecting your data from contamination (skin oils, nucleases) and your body from sensitization.

ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Double-Gloving) (Min Thickness: 0.11 mm)Outer Layer: Protects against chemical contact.Inner Layer: Ensures that when you strip the outer glove (after weighing), your skin remains covered to prevent keratin/oil contamination of the high-purity standard.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust particles that can generate localized acidity in the eye.
Respiratory Fume Hood (Primary) Class II Biological Safety Cabinet (Secondary)Causality: The primary goal is to keep the hygroscopic powder away from your breath (moisture) and to prevent inhalation of bioactive dust. N95 masks are a backup only if hood access is impossible.
Body Defense Lab Coat (High-Neck, Cuffed) Prevents accumulation of particulates on street clothes. Cuffed sleeves prevent the "bellows effect" from sucking air/dust up the arm.
Operational Protocol: The "Golden Path" Workflow

Standard Operating Procedure for maintaining >99% purity during handling.

Phase A: Preparation & Equilibration
  • Temperature Equilibration: Remove the vial from -20°C storage. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in ambient air causes immediate condensation, ruining the HCl salt.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula.

    • Why? Dry HCl salts are static-prone; without this, powder will "jump" away from the spatula, creating an inhalation hazard and mass error.

Phase B: Weighing & Solubilization
  • The "Zone" Setup: Work deep inside the fume hood (6 inches back).

  • Solvent First: If preparing a stock solution, have your solvent (e.g., Methanol or Water) pre-measured.

  • Rapid Transfer: Weigh the solid quickly. Limit air exposure to <2 minutes.

  • Immediate Dissolution: Add solvent immediately to the vial or transfer the solid to the solvent. The solvated form is chemically stable; the solid is physically unstable (hygroscopic).

Visualization: Workflow & Logic

Tiglylcarnitine_Workflow Storage 1. Cold Storage (-20°C) Equilibration 2. Thermal Equilibration (Desiccator, 30 min) Storage->Equilibration Prevent Condensation PPE_Check 3. PPE Verification (Double Nitrile + Goggles) Equilibration->PPE_Check Weighing 4. Weighing Event (Static Control + Fume Hood) PPE_Check->Weighing Minimize Exposure Solubilization 5. Solubilization (Immediate Solvent Add) Weighing->Solubilization Critical Time Window (<2 min) Usage 6. Analytical Usage (LC-MS/MS) Solubilization->Usage Stable Liquid State

Figure 1: Critical handling path emphasizing the thermal equilibration step to prevent hygroscopic degradation.

Emergency & Disposal Procedures
Spill Management
  • Small Spill (<50 mg):

    • Do not sweep (creates dust).[5]

    • Cover with a wet paper towel (to dissolve the salt) then wipe up.

    • Clean surface with 70% Ethanol.

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.

    • The HCl component is water-soluble; rapid rinsing neutralizes the risk.

Disposal (Environmental Stewardship)
  • Never dispose of acylcarnitines down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Chemical Waste - Solid."

  • Liquid Waste: If dissolved in methanol/organic solvents, dispose of in "Flammable Organic Waste." If in water, dispose of in "Aqueous Chemical Waste."

  • Destruction: Incineration is the required method for bioactive organic standards [1].

References
  • ILPI. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved February 9, 2026, from [Link]

  • U.S. EPA. (2023). Hazardous Waste Management for Academic Laboratories. Retrieved February 9, 2026, from [Link]

Sources

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